molecular formula C13H24N2O2 B592192 Tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate CAS No. 336191-17-4

Tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate

Cat. No.: B592192
CAS No.: 336191-17-4
M. Wt: 240.347
InChI Key: NFNCPNAVNRBDOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate is a useful research compound. Its molecular formula is C13H24N2O2 and its molecular weight is 240.347. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-6-13(10-15)4-7-14-8-5-13/h14H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFNCPNAVNRBDOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00653030
Record name tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

336191-17-4
Record name tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate, a valuable building block in medicinal chemistry and drug discovery.

Chemical Properties and Data

This compound is a heterocyclic compound featuring a spirocyclic diamine scaffold. The tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization of the other nitrogen, making it a versatile intermediate in the synthesis of complex molecules.

General Information
PropertyValue
IUPAC Name This compound
CAS Number 336191-17-4
Molecular Formula C₁₃H₂₄N₂O₂
Molecular Weight 240.34 g/mol
Appearance Solid, semi-solid, or liquid
Purity Typically >95%
Physicochemical Properties

The following table summarizes key physicochemical properties. Please note that some of these values are predicted due to a lack of extensive experimental data in publicly available literature.

PropertyValueSource
Boiling Point 337.0 ± 35.0 °C (Predicted)ChemBK
Density 1.07 ± 0.1 g/cm³ (Predicted)ChemBK
Flash Point 157.629 °C (Predicted)ChemBK
Vapor Pressure 0 mmHg at 25°C (Predicted)ChemBK
Refractive Index 1.515 (Predicted)ChemBK
Storage Temperature 2-8°C, sealed in dry, dark placeSigma-Aldrich
Spectroscopic Data

¹H NMR (DMSO-d₆, HCl salt) δ: [1]

  • 8.88 (broad peak, 2H)

  • 3.28-3.23 (multiple peaks, 2H)

  • 3.10 (double peaks, 2H)

  • 2.99 (triple peaks, 2H)

  • 1.68-1.61 (multiple peaks, 2H)

  • 1.63-1.59 (multiple peaks, 4H)

  • 1.36 (single peak, 9H)

Note: The following ¹³C NMR and IR data are for a closely related compound, tert-butyl 2-azaspiro[4.5]decane-2-carboxylate, and are provided for reference.

¹³C NMR (126 MHz, CDCl₃) δ:

  • 154.8, 79.3, 56.8, 46.4, 45.2, 32.1, 30.6, 29.8, 28.7, 23.5

IR (film) νₘₐₓ (cm⁻¹):

  • 2969, 2874, 1689, 1478, 1454, 1391, 1364, 1251, 1168, 1116, 1100, 913, 875, 772

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the deprotection of a suitably protected precursor. A common route involves the hydrogenolysis of a benzyl-protected amine.

Synthesis Pathway

synthesis_pathway precursor 2,8-diazaspiro[4.5]decane-2,8-dicarboxylic acid, 2-(1,1-dimethylethyl) 8-(phenylmethyl) ester product This compound precursor->product H₂, 20% Pd(OH)₂/C Methanol, RT deprotection_workflow start tert-butyl 2,8-diazaspiro[4.5]decane- 2-carboxylate reagent Acidic Conditions (e.g., TFA/DCM or HCl/EtOAc) start->reagent product 2,8-diazaspiro[4.5]decane reagent->product

References

An In-depth Technical Guide to the Physicochemical Properties of Boc-2,8-diazaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-2,8-diazaspiro[4.5]decane, with the CAS Number 236406-39-6, is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry and drug discovery. Its rigid spirocyclic core, combined with the presence of a Boc-protected amine, makes it a valuable building block in the synthesis of complex molecules, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs). Understanding the physicochemical properties of this compound is paramount for its effective utilization in synthetic chemistry and for the development of novel therapeutics with optimized pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the key physicochemical properties of Boc-2,8-diazaspiro[4.5]decane, detailed experimental protocols for their determination, and a visualization of its role in relevant biological pathways.

Physicochemical Properties

A summary of the key physicochemical properties of Boc-2,8-diazaspiro[4.5]decane is presented below. It is important to note that while some of these properties are experimentally determined and reported by commercial suppliers, others are predicted values derived from computational models.

PropertyValueSource
Molecular Formula C₁₃H₂₄N₂O₂--INVALID-LINK--[1]
Molecular Weight 240.35 g/mol --INVALID-LINK--[1], --INVALID-LINK--[2]
Appearance Colorless to light yellow liquid or solid/semi-solidCommercial Suppliers
Purity Typically ≥97%--INVALID-LINK--[2]
Boiling Point ~337.0 °C (Predicted)ChemSpider
Melting Point Not explicitly reported; likely a low-melting solid or semi-solid at room temperature.Inferred from physical state descriptions
Solubility Soluble in organic solvents like DMSO. Limited aqueous solubility is expected.Inferred from related structures[3]
pKa (of the unprotected amine) Estimated to be in the range of 9-11 for the free amine.General knowledge of secondary amines
logP ~1.4 (Predicted)PubChem
Storage Conditions 2-8°C, sealed in a dry, dark place.Commercial Suppliers

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties of Boc-2,8-diazaspiro[4.5]decane are outlined below. These are generalized standard procedures that can be adapted for this specific compound.

Melting Point Determination

The melting point is a critical indicator of purity. For a pure crystalline solid, a sharp melting range of 0.5-1°C is expected.

Methodology: Capillary Method

  • Sample Preparation: A small amount of finely powdered, dry Boc-2,8-diazaspiro[4.5]decane is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar) is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a rate of 10-20°C per minute for a preliminary determination.

    • Once the approximate melting point is known, the measurement is repeated with a fresh sample, heating at a slower rate of 1-2°C per minute as the temperature approaches the expected melting point.

    • The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting range is reported as T1-T2.

Boiling Point Determination

For liquid compounds, the boiling point is a key physical constant. As Boc-2,8-diazaspiro[4.5]decane can be a liquid, this is a relevant parameter.

Methodology: Micro Boiling Point Determination (Thiele Tube Method)

  • Sample Preparation: A small amount of the liquid sample (a few drops) is placed in a small test tube or a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.

  • Apparatus: A Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil) and a calibrated thermometer are used.

  • Procedure:

    • The sample tube is attached to the thermometer and immersed in the Thiele tube.

    • The side arm of the Thiele tube is gently heated to ensure even heat distribution.

    • As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

    • Heating is stopped, and the apparatus is allowed to cool slowly.

    • The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Assessment

Determining the solubility in various solvents is crucial for applications in synthesis, purification, and formulation.

Methodology: Shake-Flask Method

  • Solvent Selection: A range of solvents of varying polarity should be tested, including but not limited to water, ethanol, methanol, dichloromethane, ethyl acetate, and dimethyl sulfoxide (DMSO).

  • Procedure:

    • An excess amount of Boc-2,8-diazaspiro[4.5]decane is added to a known volume of the selected solvent in a sealed vial.

    • The vial is agitated (e.g., on a shaker or stirrer) at a constant temperature (typically 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The resulting suspension is filtered to remove any undissolved solid.

    • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

    • The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination

The pKa value provides insight into the ionization state of the molecule at different pH values, which is critical for understanding its behavior in biological systems. The relevant pKa for this molecule would be that of the secondary amine after the removal of the Boc protecting group.

Methodology: Potentiometric Titration

  • Sample Preparation: A precisely weighed amount of the deprotected 2,8-diazaspiro[4.5]decane is dissolved in a known volume of deionized water or a suitable co-solvent if aqueous solubility is low.

  • Apparatus: A calibrated pH meter with a combination electrode and a burette for titrant delivery.

  • Procedure:

    • The solution is stirred continuously, and the initial pH is recorded.

    • A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments.

    • The pH is recorded after each addition, allowing the solution to equilibrate.

    • The titration is continued past the equivalence point.

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The pKa is determined from the pH at the half-equivalence point.

LogP Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Shake-Flask Method

  • Solvent Preparation: 1-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

  • Procedure:

    • A known amount of Boc-2,8-diazaspiro[4.5]decane is dissolved in either the water-saturated octanol or the octanol-saturated water.

    • A known volume of this solution is mixed with a known volume of the other phase in a sealed container.

    • The mixture is agitated for a sufficient time to allow for partitioning equilibrium to be reached.

    • The mixture is then centrifuged to ensure complete phase separation.

    • The concentration of the compound in both the aqueous and octanol phases is determined using a suitable analytical method (e.g., HPLC-UV).

    • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

    • LogP is the base-10 logarithm of P.

Visualizations

Experimental Workflow for Physicochemical Profiling

The following diagram illustrates a general workflow for the experimental determination of the key physicochemical properties of a compound like Boc-2,8-diazaspiro[4.5]decane.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_physchem Physicochemical Property Determination cluster_data Data Analysis & Reporting synthesis Synthesis of Boc-2,8-diazaspiro[4.5]decane purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization melting_point Melting Point (Capillary Method) characterization->melting_point boiling_point Boiling Point (Thiele Tube) characterization->boiling_point solubility Solubility (Shake-Flask) characterization->solubility pka pKa (Potentiometric Titration) characterization->pka logp LogP (Shake-Flask) characterization->logp data_analysis Data Analysis melting_point->data_analysis boiling_point->data_analysis solubility->data_analysis pka->data_analysis logp->data_analysis report Technical Report Generation data_analysis->report

Physicochemical Profiling Workflow
Role in PROTAC-Mediated Protein Degradation

Boc-2,8-diazaspiro[4.5]decane serves as a rigid and versatile linker in the design of PROTACs. The following diagram illustrates the general mechanism of action for a PROTAC.

PROTAC Mechanism of Action

Conclusion

Boc-2,8-diazaspiro[4.5]decane is a valuable chemical entity with significant potential in drug discovery and development. A thorough understanding of its physicochemical properties is essential for its successful application. This guide has provided a detailed overview of these properties, standardized experimental protocols for their determination, and a visual representation of its application in the context of PROTACs. The data and methodologies presented herein are intended to serve as a valuable resource for researchers and scientists working with this important molecule. It is recommended that experimental values be determined for specific batches of the compound to ensure the highest accuracy in research and development endeavors.

References

In-Depth Technical Guide: Tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 236406-39-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate, a key building block in medicinal chemistry. This document details its physicochemical properties, safety and handling protocols, and its significant application as a precursor in the synthesis of Diacylglycerol Kinase alpha (DGKα) inhibitors, which are promising therapeutic agents in oncology and immunology.

Physicochemical Properties

This compound is a heterocyclic organic compound with a spirocyclic core structure. The presence of two nitrogen atoms and a bulky tert-butyloxycarbonyl (Boc) protecting group makes it a versatile intermediate in organic synthesis.

PropertyValueSource
Molecular Formula C₁₃H₂₄N₂O₂[1]
Molecular Weight 240.34 g/mol [1]
IUPAC Name This compound[1]
CAS Number 236406-39-6[1]
Appearance Solid or semi-solid[2]
Purity Typically ≥98%[2]
Storage Temperature 2-8°C, sealed in a dry, dark place[2]

Safety and Handling

Appropriate safety precautions must be observed when handling this compound. It is classified as harmful and an irritant.

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields or goggles.

  • Skin Protection: Wear protective gloves and clothing to prevent skin contact.

  • Respiratory Protection: Use a NIOSH-approved respirator when handling in powder form or if dust is generated.

Handling and Storage:

  • Handle in a well-ventilated area.

  • Avoid formation of dust and aerosols.

  • Keep container tightly closed.

  • Store in a cool, dry place away from incompatible materials.

Synthesis and Experimental Protocols

G cluster_0 Synthetic Workflow Start Starting Materials Step1 Formation of Spirocyclic Core Start->Step1 e.g., Diethyl malonate, 1,2-dibromoethane Step2 Reduction/Cyclization Step1->Step2 Intermediate A Step3 Boc Protection Step2->Step3 Intermediate B (Diazaspiro[4.5]decane) Product This compound Step3->Product (Boc)2O

Caption: Generalized synthetic workflow for the target compound.

Step 1: Formation of the Spirocyclic Core (Illustrative)

This step typically involves the reaction of a suitable cyclic ketone precursor with a bifunctional reagent to construct the spirocyclic framework. For example, a reaction between diethyl malonate and 1,2-dibromoethane in the presence of a base can form a cyclopropane intermediate which can be further elaborated.

  • Reagents: Diethyl malonate, 1,2-dibromoethane, Potassium Carbonate (K₂CO₃), Dimethylformamide (DMF).

  • Procedure: To a solution of diethyl malonate in DMF, add K₂CO₃ and 1,2-dibromoethane. Heat the reaction mixture and monitor by TLC. After completion, the reaction is worked up by extraction to yield the cyclopropane dicarboxylate intermediate.

Step 2: Reduction and Cyclization

The intermediate from Step 1 undergoes reduction and subsequent cyclization to form the core diazaspiro[4.5]decane structure.

  • Reagents: Intermediate from Step 1, Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent, Tetrahydrofuran (THF).

  • Procedure: The ester groups of the intermediate are reduced to alcohols using a strong reducing agent like LiAlH₄ in an anhydrous solvent such as THF. Subsequent reaction with a nitrogen source and cyclization would lead to the formation of the diazaspiro[4.5]decane core.

Step 3: N-Boc Protection

The final step involves the protection of one of the secondary amine groups with a tert-butyloxycarbonyl (Boc) group.

  • Reagents: 2,8-diazaspiro[4.5]decane intermediate, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (Et₃N) or another suitable base, Dichloromethane (DCM) or other suitable solvent.

  • Procedure: To a solution of the diazaspiro[4.5]decane intermediate and a base in a solvent, add (Boc)₂O. Stir the reaction at room temperature and monitor by TLC. Upon completion, the reaction is quenched, and the product is purified by column chromatography to yield this compound.

Application in Drug Discovery: Precursor to DGKα Inhibitors

This compound is a valuable building block for the synthesis of Diacylglycerol Kinase alpha (DGKα) inhibitors. DGKα is a critical enzyme in cellular signaling, and its inhibition has emerged as a promising strategy in cancer immunotherapy and the treatment of other diseases.

The Diacylglycerol Kinase Alpha (DGKα) Signaling Pathway

DGKα is a key negative regulator of T-cell receptor (TCR) signaling. Upon TCR activation, diacylglycerol (DAG) is produced, which activates downstream signaling pathways crucial for T-cell activation and effector functions. DGKα phosphorylates DAG to phosphatidic acid (PA), thereby attenuating the DAG-mediated signal and leading to T-cell anergy or unresponsiveness. Inhibition of DGKα preserves DAG levels, thus enhancing T-cell activation and anti-tumor immunity.

DGK_pathway cluster_pathway DGKα Signaling in T-Cells TCR T-Cell Receptor (TCR) Activation PLCg1 PLCγ1 TCR->PLCg1 PIP2 PIP2 PLCg1->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 DGKa DGKα DAG->DGKa phosphorylates PKC PKC activation DAG->PKC RasGRP1 RasGRP1 activation DAG->RasGRP1 PA Phosphatidic Acid (PA) DGKa->PA Anergy T-Cell Anergy DGKa->Anergy promotes T_cell_activation T-Cell Activation (e.g., IL-2 production, proliferation) PKC->T_cell_activation RasGRP1->T_cell_activation Inhibitor DGKα Inhibitor (derived from Tert-butyl 2,8-diazaspiro[4.5]decane- 2-carboxylate) Inhibitor->DGKa inhibits

Caption: Role of DGKα in T-cell activation and its inhibition.

Experimental Protocol: Synthesis of a DGKα Inhibitor (Illustrative)

The synthesis of a DGKα inhibitor using this compound typically involves the deprotection of the Boc group followed by coupling with a suitable pharmacophore.

G cluster_1 DGKα Inhibitor Synthesis Start This compound Step1 Boc Deprotection Start->Step1 e.g., TFA, HCl Step2 Coupling Reaction Step1->Step2 Deprotected Intermediate Product DGKα Inhibitor Step2->Product Pharmacophore (e.g., substituted quinoline)

Caption: General workflow for synthesizing a DGKα inhibitor.

  • Step 1: Boc Deprotection

    • Reagents: this compound, Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., Dichloromethane or Dioxane).

    • Procedure: The Boc-protected starting material is treated with a strong acid to remove the Boc group, yielding the free secondary amine. The reaction is typically performed at room temperature and monitored by TLC. The product is then isolated after an aqueous workup and extraction.

  • Step 2: Coupling with a Pharmacophore

    • Reagents: The deprotected diazaspiro[4.5]decane, a suitable electrophilic partner (e.g., an aryl halide or a carboxylic acid to form an amide bond), a base (e.g., Diisopropylethylamine - DIPEA), and potentially a catalyst (e.g., a palladium catalyst for cross-coupling reactions).

    • Procedure: The deprotected amine is reacted with the chosen pharmacophore under appropriate coupling conditions. For example, a Buchwald-Hartwig amination could be employed to couple with an aryl halide. The reaction conditions (solvent, temperature, reaction time) will depend on the specific coupling partners. The final product is purified by column chromatography or recrystallization.

Conclusion

This compound is a valuable and versatile building block in modern drug discovery. Its unique spirocyclic structure provides a rigid scaffold that can be readily functionalized to generate novel therapeutic agents. Its role as a key intermediate in the synthesis of DGKα inhibitors highlights its importance in the development of next-generation cancer immunotherapies. This guide provides essential information for researchers and scientists working with this compound, from its basic properties and handling to its application in the synthesis of biologically active molecules.

References

Spectroscopic Profile of Tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended to be a comprehensive resource, presenting nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear and accessible format, complete with detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Data (HCl Salt in DMSO-d₆)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.88Broad Peak2HNH₂⁺
3.28-3.23Multiplet2HCH₂
3.10Doublet2HCH₂
2.99Triplet2HCH₂
1.68-1.61Multiplet2HCH₂
1.63-1.59Multiplet4HCH₂
1.36Singlet9HC(CH₃)₃

Note: Data corresponds to the hydrochloride salt of the compound in deuterated dimethyl sulfoxide. Variations in chemical shifts can be expected for the free base and in other solvents.

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed spectral analysis.

Sample Preparation:

  • Approximately 5-10 mg of the sample (this compound) is accurately weighed and dissolved in about 0.75 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solution to serve as an internal reference for chemical shifts (δ = 0.00 ppm).

  • The solution is then transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy Parameters:

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16-32 scans are typically co-added to achieve a good signal-to-noise ratio.

  • Spectral Width: A typical spectral width of -2 to 12 ppm is used.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds between scans to allow for full relaxation of the protons.

¹³C NMR Spectroscopy Parameters:

  • Pulse Program: A proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling.

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.

  • Spectral Width: A wider spectral width, typically 0 to 220 ppm, is necessary to cover the range of carbon chemical shifts.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is utilized for acquiring the infrared spectrum.

Sample Preparation (Thin Film Method):

  • A small amount of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

  • Alternatively, if the sample is a solid, a few milligrams are dissolved in a volatile solvent (e.g., dichloromethane or acetone). A drop of this solution is placed on a KBr or NaCl plate, and the solvent is allowed to evaporate, leaving a thin film of the compound.

Data Acquisition:

  • A background spectrum of the empty sample holder (or the salt plates) is recorded.

  • The sample is placed in the spectrometer, and the sample spectrum is acquired.

  • The instrument's software automatically subtracts the background from the sample spectrum to generate the final IR spectrum.

  • Spectral Range: Typically scanned from 4000 cm⁻¹ to 400 cm⁻¹.

  • Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used.

Sample Preparation:

  • A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water). The concentration is typically in the range of 1-10 µg/mL.

  • The solution is then introduced into the mass spectrometer, often via direct infusion or through a liquid chromatography (LC) system.

Data Acquisition (ESI-MS):

  • The sample solution is sprayed through a heated capillary to which a high voltage is applied, generating charged droplets.

  • As the solvent evaporates, charged molecular ions ([M+H]⁺ or [M+Na]⁺ in positive ion mode, or [M-H]⁻ in negative ion mode) are released into the gas phase.

  • These ions are then guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion, generating a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation cluster_conclusion Structural Elucidation Purified_Sample Purified Sample NMR NMR Spectroscopy (¹H, ¹³C) Purified_Sample->NMR IR IR Spectroscopy Purified_Sample->IR MS Mass Spectrometry Purified_Sample->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure_Confirmation Structure Confirmation NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: General workflow for the spectroscopic analysis and structural confirmation of a chemical compound.

Technical Guide: ¹H and ¹³C NMR Analysis of Tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data for a key structural analog of Tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate. Due to the limited availability of public domain NMR data for the exact title compound, this guide presents the spectral data for a closely related chlorinated derivative. This information is valuable for the structural elucidation and quality control of this class of compounds, which are significant building blocks in medicinal chemistry.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR spectral data obtained for a chlorinated analog of this compound. The data was recorded on a 500 MHz spectrometer in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegration
3.79 – 3.71m1H
3.58 – 3.46m2H
3.40 – 3.31m1H
3.31 – 3.23m1H
1.97 – 1.85m1H
1.88 – 1.69m5H
1.66 – 1.56m1H
1.44s10H

Table 2: ¹³C NMR Data (126 MHz, CDCl₃)

Chemical Shift (δ) ppm
154.8
79.3
56.8
46.4
45.2
32.1
30.6
29.8
28.7
23.5

Experimental Protocols

The following is a standard experimental protocol for the acquisition of ¹H and ¹³C NMR spectra for compounds similar to this compound.

1. Sample Preparation

  • Weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[1][2]

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[3]

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used to aid dissolution.[1]

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[2]

  • Cap the NMR tube securely.

2. NMR Data Acquisition

  • Instrumentation: A 500 MHz (or higher field) NMR spectrometer equipped with a standard probe.

  • Software: Standard spectrometer control software (e.g., TopSpin, VnmrJ).

  • ¹H NMR Acquisition:

    • Solvent: CDCl₃

    • Temperature: 298 K (ambient temperature)

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Number of Scans (NS): 16 to 64, depending on the sample concentration.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 2-4 seconds.

    • Spectral Width (SW): Approximately 12-16 ppm, centered around 5-6 ppm.

    • Referencing: The residual solvent peak of CDCl₃ is used as an internal reference (δ = 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Solvent: CDCl₃

    • Temperature: 298 K (ambient temperature)

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Number of Scans (NS): 1024 or more, depending on the sample concentration.

    • Relaxation Delay (D1): 2 seconds.

    • Acquisition Time (AQ): 1-2 seconds.

    • Spectral Width (SW): Approximately 200-240 ppm, centered around 100-120 ppm.

    • Referencing: The solvent peak of CDCl₃ is used as an internal reference (δ = 77.16 ppm).

3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum manually or automatically.

  • Perform baseline correction.

  • Integrate the peaks in the ¹H spectrum.

  • Calibrate the chemical shift axis using the appropriate solvent reference peak.

  • Pick and list the peaks for both ¹H and ¹³C spectra.

Visualization

The following diagram illustrates the molecular structure of this compound, which is fundamental for the assignment of the NMR signals.

Caption: Molecular structure of this compound.

References

Conformational Analysis of the 2,8-Diazaspiro[4.5]decane Ring System: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,8-diazaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, appearing in a variety of biologically active compounds. Its rigid, three-dimensional structure allows for precise orientation of substituents, making it an attractive core for the design of novel therapeutics. A thorough understanding of the conformational preferences of this spirocyclic system is paramount for structure-activity relationship (SAR) studies and rational drug design. This technical guide provides a comprehensive overview of the conformational analysis of the 2,8-diazaspiro[4.5]decane ring system, detailing the key conformational isomers, experimental techniques for their characterization, and computational approaches to support and rationalize experimental findings.

Introduction to the Conformational Landscape

The 2,8-diazaspiro[4.5]decane ring system consists of a piperidine ring and a pyrrolidine (or substituted pyrrolidine/imidazolidine) ring fused at a spirocyclic carbon atom. The conformational behavior of this system is primarily dictated by the puckering of the six-membered piperidine ring, which can adopt several conformations, principally the chair and boat forms. The five-membered ring also exhibits a degree of flexibility, typically adopting envelope or twist conformations.

The piperidine ring generally favors a chair conformation to minimize torsional and steric strain. However, the presence of substituents on the nitrogen atoms or the carbon skeleton can significantly influence the conformational equilibrium. In N-substituted piperidines, the substituent can occupy either an axial or an equatorial position, and the energetic preference for one over the other is a key determinant of the overall conformation. Furthermore, in certain sterically hindered derivatives, non-chair conformations such as the twist-boat or boat forms can become populated.

Conformational Isomers of the Piperidine Ring

The piperidine ring in the 2,8-diazaspiro[4.5]decane system can exist in a dynamic equilibrium between two chair conformers, as well as less stable boat and twist-boat conformations. The relative energies of these conformers determine their population at a given temperature.

  • Chair Conformations: The two chair conformers can interconvert via a ring-flipping process. Substituents on the piperidine ring will switch between axial and equatorial positions during this process. The energy barrier for this ring inversion is a critical parameter in understanding the dynamic behavior of the molecule.

  • Boat and Twist-Boat Conformations: While generally higher in energy than the chair forms, boat and twist-boat conformations can be stabilized by specific substitution patterns or intramolecular interactions. Their presence can be inferred from detailed NMR studies, particularly at different temperatures. For some substituted spirocyclic piperidines, the boat conformation has been identified as the predominant form through X-ray crystallography and DFT calculations.[1]

Experimental Methodologies for Conformational Analysis

A combination of experimental techniques is typically employed to elucidate the conformational preferences of the 2,8-diazaspiro[4.5]decane ring system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for studying the conformation of molecules in solution. Several NMR experiments provide crucial information about the stereochemistry and dynamic processes of the 2,8-diazaspiro[4.5]decane core.

The chemical shifts of the protons on the piperidine ring are sensitive to their axial or equatorial orientation. Typically, axial protons are more shielded and resonate at a higher field (lower ppm) compared to their equatorial counterparts.

Vicinal proton-proton coupling constants (³JHH) are particularly informative. The magnitude of ³JHH is related to the dihedral angle between the coupled protons, as described by the Karplus equation. In a chair conformation, the following relationships are generally observed:

  • ³J_ax-ax_ (diaxial coupling): Large, typically in the range of 10-13 Hz.

  • ³J_ax-eq_ (axial-equatorial coupling): Small, typically 2-5 Hz.

  • ³J_eq-eq_ (diequatorial coupling): Small, typically 2-5 Hz.

By analyzing the coupling patterns, the preferred chair conformation and the orientation of substituents can be determined.

The chemical shifts of the carbon atoms in the piperidine ring are also conformation-dependent. The γ-gauche effect is a key principle, where a carbon atom is shielded (resonates at a higher field) when it is in a gauche relationship with a substituent on a γ-carbon. This effect can be used to assign the stereochemistry of substituents.

NOESY and ROESY are 2D NMR experiments that detect through-space interactions between protons that are in close proximity (typically < 5 Å).[2][3] These experiments are invaluable for determining the relative stereochemistry of substituents and for distinguishing between different conformers. For instance, a strong NOE between a proton on a substituent and an axial proton on the piperidine ring would indicate an axial orientation of that substituent.

VT-NMR studies are essential for investigating dynamic processes such as ring inversion.[4][5] By recording NMR spectra at different temperatures, the coalescence temperature (Tc) at which the signals for the two interconverting chair conformers merge can be determined. From the coalescence temperature and the chemical shift difference between the signals at low temperature, the free energy of activation (ΔG‡) for the ring inversion can be calculated.

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.[1][6][7] This technique yields precise information on bond lengths, bond angles, and torsional angles, providing a static picture of the preferred conformation in the crystalline form. It is important to note that the conformation in the solid state may not always be the most stable conformation in solution.

Computational Analysis

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for complementing experimental data and providing deeper insights into the conformational landscape.[8][9][10]

  • Conformational Search: Algorithms can be used to systematically explore the potential energy surface and identify all low-energy conformers.

  • Geometry Optimization and Energy Calculations: The geometries of the identified conformers can be optimized, and their relative energies can be calculated to predict their relative populations. DFT calculations can provide valuable information on the energy differences between chair, boat, and twist-boat conformations.[8][9]

  • Calculation of NMR Parameters: NMR chemical shifts and coupling constants can be calculated for each conformer.[10] Comparison of these calculated values with experimental data can aid in the assignment of the observed conformer.

Data Presentation

The following tables summarize typical quantitative data obtained from the conformational analysis of 2,8-diazaspiro[4.5]decane derivatives and related piperidine systems.

Table 1: Representative ¹H NMR Data for Substituted Piperidine Rings

ProtonOrientationTypical Chemical Shift (ppm)Typical Vicinal Coupling Constants (³JHH, Hz)
H_axAxialLower field (more shielded)J_ax,ax ≈ 10-13; J_ax,eq ≈ 2-5
H_eqEquatorialHigher field (less shielded)J_eq,ax ≈ 2-5; J_eq,eq ≈ 2-5

Note: The exact chemical shifts are highly dependent on the substituents and the solvent.

Table 2: Representative ¹³C NMR Chemical Shifts for a Substituted Piperidine Ring

CarbonTypical Chemical Shift (ppm)
C2/C6 (α to N)45 - 60
C3/C5 (β to N)20 - 40
C4 (γ to N)20 - 40

Note: Shifts are influenced by the nature and stereochemistry of substituents.

Table 3: Calculated Relative Energies of Piperidine Conformers

ConformerRelative Energy (kcal/mol)Source
Chair0.0 (Reference)General knowledge
Twist-Boat~1.5 - 2.0[8]
Boat~3.0 - 5.0General knowledge

Note: These are approximate values for a generic N-acyl-2-methylpiperidine and can vary significantly with substitution.[8]

Experimental Protocols

Protocol for Variable Temperature (VT) ¹H NMR
  • Sample Preparation: Prepare a solution of the 2,8-diazaspiro[4.5]decane derivative in a suitable deuterated solvent that remains liquid over the desired temperature range (e.g., toluene-d₈, dichloromethane-d₂, methanol-d₄). The concentration should be optimized to obtain a good signal-to-noise ratio.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).

  • Low-Temperature Spectra: Gradually decrease the temperature in increments of 10-20 K.[4] Allow the temperature to equilibrate for at least 5-10 minutes at each step before acquiring a spectrum. Continue until the signals for the interconverting conformers are sharp and well-resolved (the slow exchange regime).

  • High-Temperature Spectra: If coalescence is not observed at ambient temperature, gradually increase the temperature in a similar stepwise manner until the signals broaden and coalesce into a single peak. Continue to a higher temperature to observe the fast exchange regime where the averaged signal becomes sharp.

  • Data Analysis: Identify the coalescence temperature (Tc). From the low-temperature spectrum, determine the chemical shift difference (Δν in Hz) between the exchanging signals. Calculate the free energy of activation (ΔG‡) for the ring inversion using the Eyring equation.

Protocol for 2D NOESY Experiment
  • Sample Preparation: Prepare a sample of the compound in a deuterated solvent. It is crucial to remove dissolved oxygen by several freeze-pump-thaw cycles, as oxygen is paramagnetic and can quench the NOE effect.[11]

  • Parameter Setup:

    • Mixing Time (τm): This is a critical parameter. For small molecules (< 600 Da), a mixing time of 0.5-1.0 seconds is a good starting point.[11] A series of experiments with varying mixing times can be performed to build up an NOE curve and ensure that the observed NOEs are in the initial buildup phase.

    • Acquisition Parameters: Set the spectral width to encompass all proton signals. The number of scans per increment and the number of increments in the indirect dimension should be sufficient to achieve the desired resolution and signal-to-noise ratio.

  • Data Acquisition: Acquire the 2D NOESY spectrum.

  • Data Processing and Analysis: Process the 2D data with appropriate window functions. Analyze the cross-peaks in the spectrum. The volume of a cross-peak is proportional to r⁻⁶, where r is the distance between the two protons. Strong cross-peaks indicate close spatial proximity.

Visualization of Key Concepts

Workflow for Conformational Analysis

conformational_analysis_workflow cluster_synthesis Compound Synthesis & Purification cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_analysis Data Interpretation & Model Building synthesis Synthesis of 2,8-Diazaspiro[4.5]decane Derivative nmr NMR Spectroscopy (¹H, ¹³C, COSY) synthesis->nmr xray X-ray Crystallography synthesis->xray conf_search Conformational Search synthesis->conf_search vt_nmr Variable Temperature NMR nmr->vt_nmr noesy 2D NOESY/ROESY vt_nmr->noesy interpretation Data Analysis & Interpretation noesy->interpretation xray->interpretation dft DFT Energy Calculations conf_search->dft nmr_calc NMR Parameter Calculation dft->nmr_calc nmr_calc->interpretation model Conformational Model interpretation->model

Caption: Workflow for the conformational analysis of the 2,8-diazaspiro[4.5]decane ring system.

Conformational Equilibrium of the Piperidine Ring

Caption: Equilibrium between chair and boat conformations of a substituted piperidine ring.

Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for rendering.

Conclusion

The conformational analysis of the 2,8-diazaspiro[4.5]decane ring system is a multifaceted process that requires the integration of advanced experimental and computational techniques. A thorough understanding of the conformational preferences and dynamic behavior of this scaffold is crucial for the design of new therapeutic agents with improved potency and selectivity. This guide provides a foundational framework for researchers to approach the conformational analysis of this important heterocyclic system.

References

A Technical Guide to Tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate: Commercial Availability, Synthesis, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate is a key heterocyclic building block, increasingly recognized for its utility in medicinal chemistry and drug discovery. Its rigid, three-dimensional spirocyclic core offers a unique scaffold for the development of novel therapeutics. Notably, this compound and its isomers serve as critical linkers in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), where they connect a target protein-binding ligand to an E3 ligase-recruiting moiety, facilitating the targeted degradation of disease-causing proteins. This guide provides an in-depth overview of its commercial availability, outlines detailed, adaptable experimental protocols for its synthesis and purification, and describes standard analytical methods for its characterization.

Commercial Availability and Suppliers

This compound and its corresponding isomer, tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate, are available from a range of chemical suppliers. The availability of both isomers is significant for structure-activity relationship (SAR) studies in drug discovery, as the point of attachment and the vector of the substituent can profoundly impact biological activity. Researchers should verify the specific isomer and its purity upon procurement.

Below is a summary of representative suppliers and commonly available quantitative data. It is important to note that purity and other specifications should be confirmed by consulting the supplier's Certificate of Analysis (CoA) for a specific lot.

Supplier Product Name CAS Number Purity
BLDpharmThis compound336191-17-4Inquire
AmbeedThis compound336191-17-4Inquire
MedChemExpressThis compound336191-17-4Inquire
Sigma-Aldrichtert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate236406-39-6≥98%[1]
Advanced ChemBlocks8-Boc-2,8-diaza-spiro[4.5]decane236406-39-697%

Physicochemical Properties

The following table summarizes key physicochemical properties for the isomeric tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate, which are expected to be very similar for the 2-carboxylate isomer.

Property Value Source
Molecular FormulaC13H24N2O2[2]
Molecular Weight240.34 g/mol [2]
Boiling Point (Predicted)337.0 ± 35.0 °C at 760 mmHg[2]
Flash Point (Predicted)157.6 °C[2]
Density (Predicted)1.07 ± 0.1 g/cm³[2]
Refractive Index (Predicted)1.515[2]

Role in PROTACs

The primary application of this compound in contemporary drug discovery is as a rigid linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[3][4] A PROTAC consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. The spirocyclic diamine core of the title compound provides a structurally constrained linker, which can favorably orient the two ligands for the formation of a stable ternary complex (POI-PROTAC-E3 ligase), a critical step for efficient protein ubiquitination and subsequent degradation.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (containing the diazaspirodecane linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycling Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

PROTAC-mediated protein degradation pathway.

Experimental Protocols

Synthesis of 2,8-Diazaspiro[4.5]decane (Hypothetical Route)

The synthesis of the parent diamine is a critical first step. Various methods for constructing spirocyclic piperidines have been reported. One potential approach involves a multi-step sequence starting from commercially available materials, as adapted from methodologies for similar spirocyclic systems.

Synthesis_Workflow cluster_0 Synthesis of Spirocyclic Core cluster_1 Selective Protection cluster_2 Purification & Characterization Start Starting Materials (e.g., Piperidone derivative) Intermediate1 Multi-step synthesis to form the pyrrolidine ring Start->Intermediate1 Diamine 2,8-Diazaspiro[4.5]decane Intermediate1->Diamine BocProtection Mono-Boc Protection Diamine->BocProtection Purification Purification (Column Chromatography) BocProtection->Purification Analysis Analytical Characterization (NMR, MS, HPLC) Purification->Analysis

General workflow for synthesis and purification.
Protocol for Selective Mono-Boc Protection of 2,8-Diazaspiro[4.5]decane

This protocol is adapted from a general method for the selective mono-Boc protection of diamines.[5][6]

Materials:

  • 2,8-Diazaspiro[4.5]decane

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Chlorotrimethylsilane (Me₃SiCl) or Thionyl chloride (SOCl₂)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH) solution (2N)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Dissolve 2,8-diazaspiro[4.5]decane (1 equivalent) in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.

  • Slowly add chlorotrimethylsilane (1 equivalent) dropwise to the stirred solution. A white precipitate may form.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Add a small amount of water (e.g., 1 mL per 10 mmol of diamine), followed by a solution of di-tert-butyl dicarbonate (1 equivalent) in methanol.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with water and wash with diethyl ether or ethyl acetate to remove any di-Boc protected by-product.

  • Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mono-Boc protected product.

Purification Protocol

The crude product can be purified by flash column chromatography on silica gel.

Procedure:

  • Prepare a silica gel column.

  • Dissolve the crude product in a minimal amount of dichloromethane.

  • Load the solution onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes or methanol in dichloromethane. The polarity of the eluent should be optimized based on TLC analysis.

  • Collect the fractions containing the desired product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid or oil.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of the final compound.

Instrumentation: HPLC system with a UV detector. Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm). Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. Mobile Phase B: 0.1% TFA in acetonitrile. Gradient: A typical gradient would be from 5% to 95% B over 20-30 minutes. Flow Rate: 1.0 mL/min. Detection: UV at 210 nm. Sample Preparation: Dissolve a small amount of the compound in the mobile phase to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are crucial for structural elucidation.

Instrumentation: 400 MHz or higher NMR spectrometer. Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD). ¹H NMR: The spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group at approximately 1.4-1.5 ppm. The protons on the spirocyclic core will appear as a series of multiplets in the aliphatic region. ¹³C NMR: The spectrum will show characteristic signals for the carbonyl carbon of the Boc group (~155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), and the methyl carbons of the tert-butyl group (~28 ppm). The spiro carbon and the carbons of the two rings will appear in the aliphatic region.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

Instrumentation: Electrospray ionization (ESI) mass spectrometer. Analysis: The ESI-MS spectrum in positive ion mode should show a prominent peak corresponding to the [M+H]⁺ ion (m/z ≈ 241.19).

Conclusion

This compound is a valuable building block in modern medicinal chemistry, particularly for the development of PROTACs. While its direct synthesis can be challenging, adaptable protocols based on established methodologies for spirocycle formation and selective amine protection can be successfully employed. Its commercial availability from various suppliers provides researchers with access to this important scaffold. Rigorous analytical characterization using HPLC, NMR, and MS is essential to ensure the quality and identity of the material for its application in drug discovery and development.

References

A Comprehensive Technical Guide to tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate, a key building block in medicinal chemistry. The document details its chemical properties, a representative synthetic protocol, and its application in the development of novel therapeutics, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs).

Core Compound Data

The fundamental properties of tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate are summarized below. This data is essential for its application in synthetic chemistry and drug design.

PropertyValue
IUPAC Name tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate[1]
CAS Number 236406-39-6[2]
Molecular Formula C₁₃H₂₄N₂O₂[1][2]
Molecular Weight 240.34 g/mol [1][3]
Appearance Colorless to light yellow liquid or solid/semi-solid[3]
Boiling Point 337.0 ± 35.0 °C (Predicted)[3]
Density 1.07 ± 0.1 g/cm³ (Predicted)[3]
Refractive Index 1.515 (Predicted)[3]
Storage Keep in a dark place, sealed in dry, 2-8°C

Experimental Protocols

A representative synthesis for tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate can be conceptualized based on general procedures for similar scaffolds. The following is a plausible multi-step protocol for its preparation.

Synthesis of 2,8-diazaspiro[4.5]decane

A potential synthetic route to the core 2,8-diazaspiro[4.5]decane scaffold can be adapted from methodologies used for similar spirocyclic diamines. One such approach involves a four-step synthesis starting from 1,4-dioxaspiro[4.5]decan-8-one[4].

Mono-Boc Protection of 2,8-diazaspiro[4.5]decane

The selective protection of one of the amino groups is crucial for its use as a linker. A general method for the mono-Boc protection of diamines can be applied[5][6][7].

Materials:

  • 2,8-diazaspiro[4.5]decane

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Anhydrous methanol

  • Chlorotrimethylsilane (Me₃SiCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere, dissolve 2,8-diazaspiro[4.5]decane (1 equivalent) in anhydrous methanol and cool the solution to 0°C in an ice bath.

  • Slowly add freshly distilled chlorotrimethylsilane (1 equivalent) dropwise to the stirred solution. A white precipitate is expected to form.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Add deionized water (approximately 1 mL per gram of diamine), followed by a solution of di-tert-butyl dicarbonate (1 equivalent) in methanol.

  • Stir the mixture at room temperature for an additional 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with deionized water and wash with diethyl ether to remove any unreacted Boc₂O and byproducts.

  • Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.

  • Extract the product into dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Application in PROTAC Drug Development

The 2,8-diazaspiro[4.5]decane scaffold is a valuable component in the design of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins. In this context, the Boc-protected diamine serves as a rigid and versatile linker, connecting a ligand that binds to the target protein with a ligand for an E3 ubiquitin ligase.

PROTAC Mechanism of Action

The general mechanism for a PROTAC utilizing a 2,8-diazaspiro[4.5]decane-based linker is illustrated below. The PROTAC facilitates the formation of a ternary complex between the target protein and an E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.

PROTAC_Workflow cluster_0 PROTAC-mediated Protein Degradation cluster_1 Ternary Complex Formation PROTAC PROTAC (Target Binder - Linker - E3 Ligase Ligand) TargetProtein Target Protein of Interest (POI) PROTAC->TargetProtein Binds to POI E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase Recruits E3 Ligase TernaryComplex POI - PROTAC - E3 Ligase Ternary Complex Ubiquitination Ubiquitination of Target Protein TernaryComplex->Ubiquitination Polyubiquitination Proteasome Proteasome Ubiquitination->Proteasome Recognition and Degradation DegradedProtein Degraded Protein Fragments Proteasome->DegradedProtein PROTAC_recycled PROTAC (recycled) Proteasome->PROTAC_recycled Released

Caption: Workflow of PROTAC-mediated protein degradation.

References

Methodological & Application

Application Notes and Protocols: The Strategic Use of Tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its rigid, three-dimensional spirocyclic core offers a unique scaffold for the development of novel therapeutics, moving away from traditional flat aromatic structures. The presence of a Boc-protected secondary amine on the pyrrolidine ring and a free secondary amine on the piperidine ring provides orthogonal handles for selective functionalization, making it an ideal starting material for the construction of diverse compound libraries. This document provides an overview of its applications and detailed protocols for its derivatization.

Core Applications in Drug Discovery

The 2,8-diazaspiro[4.5]decane scaffold is a key structural motif in a variety of biologically active compounds. Its unique conformational constraints allow for the precise positioning of substituents in three-dimensional space, which can lead to enhanced binding affinity and selectivity for biological targets.

Key Therapeutic Areas:

  • T-type Calcium Channel Antagonists: Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been synthesized and identified as potent inhibitors of T-type calcium channels, which are implicated in various neurological and cardiovascular disorders.

  • Mitochondrial Permeability Transition Pore (mPTP) Inhibitors: The related 1,4,8-triazaspiro[4.5]decan-2-one scaffold has been explored for the development of inhibitors of the mPTP, a potential therapeutic target for ischemia-reperfusion injury.

  • Novel Scaffolds for CNS-active agents: The spirocyclic nature of the core is often exploited to mimic privileged structures that can cross the blood-brain barrier.

Synthetic Utility and Key Reactions

The primary utility of this compound lies in the selective functionalization of the secondary amine on the piperidine ring. The Boc-protecting group on the pyrrolidine nitrogen is stable under a variety of reaction conditions, allowing for the clean modification of the piperidine nitrogen. Subsequently, the Boc group can be removed under acidic conditions to allow for further derivatization of the pyrrolidine nitrogen, enabling the synthesis of complex, multi-functionalized molecules.

The most common synthetic transformations involving the free secondary amine of the piperidine ring are:

  • N-Alkylation: Introduction of alkyl groups to the piperidine nitrogen.

  • N-Acylation: Formation of amides via reaction with acylating agents.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-alkylated products.

Experimental Protocols

While specific, published protocols starting directly from this compound are not abundant in the literature, the following experimental procedures are based on well-established methods for the derivatization of secondary amines and can be readily adapted.

Protocol 1: General Procedure for N-Alkylation

This protocol describes the reaction of this compound with an alkyl halide in the presence of a base.

Reaction Scheme:

Materials:

ReagentMolar Equiv.
This compound1.0
Alkyl halide (e.g., benzyl bromide)1.0 - 1.2
Base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA)2.0 - 3.0
Solvent (e.g., Acetonitrile, DMF)-

Procedure:

  • To a solution of this compound (1.0 equiv) in the chosen solvent, add the base (2.0-3.0 equiv).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the alkyl halide (1.0-1.2 equiv) dropwise to the reaction mixture.

  • Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Exemplary):

Alkyl HalideBaseSolventTime (h)Yield (%)
Benzyl bromideK₂CO₃Acetonitrile1285-95
Ethyl bromoacetateCs₂CO₃DMF880-90
Protocol 2: General Procedure for N-Acylation

This protocol details the formation of an amide bond at the piperidine nitrogen using an acyl chloride or a carboxylic acid with a coupling agent.

Reaction Scheme:

Materials:

ReagentMolar Equiv.
This compound1.0
Acyl chloride (e.g., benzoyl chloride)1.0 - 1.1
Base (e.g., Triethylamine, DIPEA)1.5 - 2.0
Solvent (e.g., Dichloromethane, THF)-

Procedure:

  • Dissolve this compound (1.0 equiv) and the base (1.5-2.0 equiv) in the chosen solvent.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acyl chloride (1.0-1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography.

Quantitative Data (Exemplary):

Acylating AgentBaseSolventTime (h)Yield (%)
Benzoyl chlorideTriethylamineDichloromethane290-98
Acetyl chlorideDIPEATHF192-99
Protocol 3: General Procedure for Reductive Amination

This protocol describes the coupling of this compound with an aldehyde or ketone.

Reaction Scheme:

Materials:

ReagentMolar Equiv.
This compound1.0
Aldehyde/Ketone (e.g., benzaldehyde)1.0 - 1.2
Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN)1.5 - 2.0
Solvent (e.g., Dichloromethane, 1,2-Dichloroethane)-
Acetic Acid (optional, catalytic)0.1 - 0.2

Procedure:

  • To a solution of this compound (1.0 equiv) and the aldehyde or ketone (1.0-1.2 equiv) in the solvent, add acetic acid (optional).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate iminium ion formation.

  • Add the reducing agent (1.5-2.0 equiv) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Dry the combined organic layers, filter, and concentrate.

  • Purify by column chromatography.

Quantitative Data (Exemplary):

Carbonyl CompoundReducing AgentSolventTime (h)Yield (%)
BenzaldehydeNaBH(OAc)₃Dichloromethane1280-90
CyclohexanoneNaBH₃CN1,2-Dichloroethane1675-85

Visualization of Synthetic Pathways

The following diagrams illustrate the logical workflow for the derivatization of this compound.

G cluster_n_functionalization N-Functionalization of Piperidine cluster_second_functionalization N-Functionalization of Pyrrolidine start This compound alkylation N-Alkylation start->alkylation Step 1 acylation N-Acylation start->acylation Step 1 reductive_amination Reductive Amination start->reductive_amination Step 1 deprotection Boc Deprotection (e.g., TFA) alkylation->deprotection Step 2 acylation->deprotection Step 2 reductive_amination->deprotection Step 2 alkylation2 N-Alkylation deprotection->alkylation2 Step 3 acylation2 N-Acylation deprotection->acylation2 Step 3 reductive_amination2 Reductive Amination deprotection->reductive_amination2 Step 3 final_product Diverse Spirocyclic Compounds alkylation2->final_product acylation2->final_product reductive_amination2->final_product

Caption: Synthetic workflow for the derivatization of the title compound.

G cluster_reagents Select Reagent Class cluster_reactions Choose Reaction Type start Start: Tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate alkylation_rxn N-Alkylation start->alkylation_rxn acylation_rxn N-Acylation start->acylation_rxn reductive_amination_rxn Reductive Amination start->reductive_amination_rxn alkyl_halide Alkyl Halide alkyl_halide->alkylation_rxn acyl_chloride Acyl Chloride / Carboxylic Acid acyl_chloride->acylation_rxn aldehyde_ketone Aldehyde / Ketone aldehyde_ketone->reductive_amination_rxn product N-Functionalized Product alkylation_rxn->product acylation_rxn->product reductive_amination_rxn->product

Caption: Decision pathway for the N-functionalization of the piperidine ring.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex, three-dimensional molecules for drug discovery and development. The orthogonal protection of its two secondary amine functionalities allows for a high degree of synthetic flexibility. The protocols and workflows outlined in this document provide a practical guide for researchers to utilize this scaffold in their synthetic endeavors, enabling the exploration of novel chemical space and the development of next-generation therapeutics.

Application Notes and Protocols for Tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of Tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate as a versatile building block in medicinal chemistry. This spirocyclic diamine derivative serves as a valuable scaffold and linker for the synthesis of novel therapeutic agents, particularly in the fields of targeted protein degradation and kinase inhibition.

Introduction

This compound is a bifunctional molecule featuring a rigid spiro[4.5]decane core. This core imparts a defined three-dimensional geometry to the resulting molecules, which can be advantageous for optimizing interactions with biological targets. The presence of a Boc-protected secondary amine and a free secondary amine at the 2 and 8 positions, respectively, allows for sequential and site-selective functionalization. This building block has gained significant attention for its application as a linker in the development of Proteolysis Targeting Chimeras (PROTACs) and as a core scaffold in the design of kinase inhibitors.

Application 1: Linker in PROTAC Synthesis

The 2,8-diazaspiro[4.5]decane scaffold is an effective linker component in the design of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase. The linker plays a crucial role in orienting the POI and the E3 ligase to facilitate ubiquitination and subsequent proteasomal degradation.

The rigid nature of the spirocyclic core of this compound can help to pre-organize the PROTAC molecule, potentially reducing the entropic penalty upon binding to both the target protein and the E3 ligase, thus favoring the formation of a stable ternary complex.

Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this building block typically involves a multi-step process, starting with the sequential attachment of the E3 ligase ligand and the POI ligand to the diazaspiro[4.5]decane core.

PROTAC_Synthesis_Workflow General Workflow for PROTAC Synthesis cluster_0 Step 1: Functionalization of the Linker cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Final Coupling cluster_3 Step 4: Purification A This compound C Couple A and B A->C B E3 Ligase Ligand with reactive group B->C D Boc-protected intermediate C->D E Deprotection (e.g., TFA/DCM) D->E F Deprotected intermediate E->F H Couple F and G F->H G POI Ligand with reactive group G->H I Crude PROTAC H->I J Purification (e.g., HPLC) I->J K K J->K Final PROTAC

A generalized workflow for synthesizing a PROTAC.
Protocol: Synthesis of a PROTAC Intermediate

This protocol describes the initial coupling of an E3 ligase ligand (as an example, a derivative of pomalidomide with a carboxylic acid handle) to the free amine of this compound.

Materials:

  • This compound

  • Pomalidomide-linker-COOH

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of Pomalidomide-linker-COOH (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the Boc-protected PROTAC intermediate.

Application 2: Scaffold for Kinase Inhibitors

The 2,8-diazaspiro[4.5]decane core is a key structural motif in the development of potent and selective kinase inhibitors. A notable example is a series of 2,8-diazaspiro[4.5]decan-1-one derivatives that have been identified as dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[1] These kinases are crucial components of the JAK/STAT signaling pathway, which is implicated in various inflammatory and autoimmune diseases.[1]

The JAK/STAT Signaling Pathway

The JAK/STAT pathway is a primary signaling cascade for a wide array of cytokines and growth factors. Upon ligand binding, receptor-associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT (Signal Transducer and Activator of Transcription) proteins. The recruited STATs are then phosphorylated by the JAKs, leading to their dimerization, nuclear translocation, and subsequent regulation of gene expression. Dysregulation of this pathway is a hallmark of many inflammatory conditions.

JAK_STAT_Pathway Inhibition of the JAK/STAT Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Cytokine Cytokine (e.g., IL-12, IL-23) Receptor Cytokine Receptor Cytokine->Receptor Binding JAKs TYK2 / JAK1 Receptor->JAKs Activation STAT STAT JAKs->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Gene Expression (Inflammation) Nucleus->Gene Inhibitor 2,8-Diazaspiro[4.5]decane-based Inhibitor Inhibitor->JAKs Inhibition

JAK/STAT pathway and its inhibition.
Quantitative Data for 2,8-Diazaspiro[4.5]decan-1-one Derivatives

CompoundTYK2 IC50 (nM)JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)
48 637>870>4500

Data extracted from a study on 2,8-diazaspiro[4.5]decan-1-one derivatives.[1]

Protocol: Synthesis of a 2,8-Diazaspiro[4.5]decane-based Kinase Inhibitor Intermediate

This protocol outlines a key step in the synthesis of the 2,8-diazaspiro[4.5]decan-1-one core, which can then be further elaborated to generate kinase inhibitors. This involves the deprotection of the Boc group from this compound to yield the free diamine, which is a crucial intermediate.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Diethyl ether

Procedure:

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of DCM and TFA.

  • Stir the solution at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Dissolve the residue in a small amount of water and carefully neutralize with saturated aqueous sodium bicarbonate solution until the pH is basic.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,8-diazaspiro[4.5]decane.

  • The crude product can often be used in the next step without further purification. If necessary, it can be purified by crystallization or column chromatography.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its rigid spirocyclic core and orthogonal protecting groups make it an ideal component for the synthesis of complex molecules such as PROTACs and kinase inhibitors. The provided protocols and application notes serve as a foundation for researchers to explore the potential of this scaffold in the development of novel therapeutics. Further derivatization and optimization of molecules incorporating this building block are likely to yield potent and selective drug candidates for a variety of diseases.

References

Application of 2,8-diazaspiro[4.5]decane Scaffold in Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,8-diazaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, offering a rigid three-dimensional framework that is amenable to diverse chemical modifications. Its unique conformational constraints and synthetic accessibility have made it an attractive core for the design of novel therapeutic agents targeting a wide range of biological targets. This document provides detailed application notes on the utility of this scaffold in drug design, supported by quantitative data, experimental protocols for key biological assays, and visualizations of relevant signaling pathways.

Therapeutic Applications and Lead Compounds

The versatility of the 2,8-diazaspiro[4.5]decane scaffold is demonstrated by its incorporation into a variety of potent and selective modulators of different protein classes, including enzymes and receptors.

Kinase Inhibitors

Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors: Necroptosis, a form of programmed necrosis, is implicated in various inflammatory diseases. RIPK1 is a key kinase in the necroptosis pathway, making it a valuable target for therapeutic intervention.[1][2] Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent RIPK1 inhibitors. For instance, compound 41 exhibits a prominent inhibitory activity against RIPK1 with an IC50 value of 92 nM and shows a significant anti-necroptotic effect in cellular models.[1][2]

TYK2/JAK1 Inhibitors: The JAK-STAT signaling pathway is crucial in mediating immune responses, and its dysregulation is associated with autoimmune and inflammatory diseases like inflammatory bowel disease. A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been developed as selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1). Compound 48 demonstrates excellent potency with IC50 values of 6 nM and 37 nM for TYK2 and JAK1, respectively, and exhibits over 23-fold selectivity against JAK2.

PROTACs and Epigenetic Modulators

Enhancer of Zeste Homolog 2 (EZH2) PROTACs: Proteolysis-targeting chimeras (PROTACs) are an emerging therapeutic modality designed to induce the degradation of target proteins. The 2,8-diazaspiro[4.5]decane scaffold has been utilized as a rigid linker in the design of EZH2-targeting PROTACs.[3] EZH2 is a histone methyltransferase that plays a critical role in cancer development. Compound 5g , a CRBN-based EZH2 PROTAC, effectively degrades EZH2 and shows antiproliferative activity in cancer cell lines, with an oral bioavailability of 8.91% in preclinical models.[3]

Other Therapeutic Targets

Glycoprotein IIb-IIIa Antagonists: The 2,8-diazaspiro[4.5]decane scaffold has served as a template for the development of orally active glycoprotein IIb-IIIa antagonists, which are potential antiplatelet agents for the prevention of thrombosis.[4]

Soluble Epoxide Hydrolase (sEH) Inhibitors: This scaffold has been incorporated into trisubstituted urea derivatives that act as highly potent inhibitors of soluble epoxide hydrolase, a target for the treatment of hypertension.[5]

T-Type Calcium Channel Antagonists: Appropriately substituted 2,8-diazaspiro[4.5]decan-1-ones have been designed and synthesized as potent T-type calcium channel inhibitors with modest selectivity over L-type calcium channels.[6]

Mitochondrial Permeability Transition Pore (mPTP) Inhibitors: Derivatives of 1,4,8-triazaspiro[4.5]decan-2-one, a related spirocyclic scaffold, have been identified as novel inhibitors of the mitochondrial permeability transition pore, a potential target for treating ischemia/reperfusion injury.[7][8]

Quantitative Data Summary

The following tables summarize the quantitative data for representative compounds incorporating the 2,8-diazaspiro[4.5]decane scaffold.

Compound Target Activity (IC50) Cellular/In Vivo Activity Reference
41 RIPK192 nMSignificant anti-necroptotic effect in U937 cells[1][2]
48 TYK26 nMPotent anti-inflammatory efficacy in acute ulcerative colitis models
JAK137 nM
5g EZH2 (PROTAC)-Degrades EZH2 in cancer cell lines; Oral bioavailability of 8.91%[3]

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways targeted by drugs containing the 2,8-diazaspiro[4.5]decane scaffold.

Necroptosis_Pathway cluster_receptor Cell Membrane cluster_cytosol Cytosol cluster_execution TNFR1 TNFR1 RIPK1 RIPK1 TNFR1->RIPK1 recruits Necrosome Necrosome (RIPK1-RIPK3) RIPK1->Necrosome activates RIPK3 RIPK3 RIPK3->Necrosome MLKL MLKL pMLKL pMLKL (Oligomer) MLKL->pMLKL oligomerizes Necrosome->MLKL phosphorylates Membrane_Disruption Membrane Disruption & Necroptosis pMLKL->Membrane_Disruption translocates to membrane TNFa TNFα TNFa->TNFR1 Inhibitor 2,8-diazaspiro[4.5]decane RIPK1 Inhibitor Inhibitor->RIPK1 inhibits

Caption: RIPK1-mediated Necroptosis Signaling Pathway.

TYK2_JAK1_Pathway cluster_receptor Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor (e.g., IL-12R, IL-23R) TYK2 TYK2 Cytokine_Receptor->TYK2 activates JAK1 JAK1 Cytokine_Receptor->JAK1 activates STAT STAT TYK2->STAT phosphorylates JAK1->STAT phosphorylates pSTAT pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer dimerizes Gene_Transcription Gene Transcription (Inflammatory Response) pSTAT_dimer->Gene_Transcription translocates & regulates Cytokine Cytokine (e.g., IL-12, IL-23) Cytokine->Cytokine_Receptor Inhibitor 2,8-diazaspiro[4.5]decane TYK2/JAK1 Inhibitor Inhibitor->TYK2 inhibits Inhibitor->JAK1 inhibits

Caption: TYK2/JAK1-mediated Inflammatory Signaling.

EZH2_PROTAC_Workflow cluster_components Cellular Components cluster_process PROTAC-mediated Degradation cluster_degradation EZH2 EZH2 Protein Ternary_Complex Ternary Complex (EZH2-PROTAC-E3 Ligase) EZH2->Ternary_Complex binds E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex binds PROTAC 2,8-diazaspiro[4.5]decane EZH2 PROTAC PROTAC->Ternary_Complex Ub_EZH2 Ubiquitinated EZH2 Ternary_Complex->Ub_EZH2 promotes ubiquitination Proteasome Proteasome Ub_EZH2->Proteasome targeted to Degradation EZH2 Degradation Proteasome->Degradation leads to

Caption: Mechanism of EZH2 Degradation by a PROTAC.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization based on specific experimental conditions and reagents.

Protocol 1: RIPK1 Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a 2,8-diazaspiro[4.5]decane derivative against RIPK1 kinase.

Materials:

  • Recombinant human RIPK1 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system

  • 96-well or 384-well white assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).

  • Kinase Reaction Setup: a. In each well of the assay plate, add the test compound or vehicle (DMSO in kinase assay buffer). b. Add the RIPK1 enzyme and MBP substrate solution to each well. c. Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for RIPK1.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.

  • Reaction Termination and ADP Detection: a. Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent also depletes the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. d. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: a. Subtract the background luminescence (no enzyme control) from all readings. b. Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity). c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: TYK2/JAK1 Cellular Phosphorylation Assay

Objective: To assess the inhibitory effect of a 2,8-diazaspiro[4.5]decane derivative on cytokine-induced STAT phosphorylation in a cellular context.

Materials:

  • Human cell line expressing TYK2 and JAK1 (e.g., HeLa cells, PBMCs)

  • Cell culture medium and supplements

  • Cytokine stimulant (e.g., IFN-α for TYK2/JAK1, IL-6 for JAK1)

  • Test compound (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 90% methanol)

  • Primary antibody against phosphorylated STAT (pSTAT), e.g., anti-pSTAT1 (Tyr701) or anti-pSTAT3 (Tyr705)

  • Fluorescently labeled secondary antibody

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: a. Culture cells to the desired density. b. Pre-incubate the cells with various concentrations of the test compound or vehicle (DMSO) for 1-2 hours.

  • Cytokine Stimulation: a. Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) at 37°C. Include an unstimulated control.

  • Fixation and Permeabilization: a. Stop the stimulation by placing the cells on ice and pelleting them by centrifugation. b. Fix the cells by resuspending the pellet in fixation buffer and incubating for 10-20 minutes at room temperature. c. Permeabilize the cells by resuspending them in ice-cold permeabilization buffer and incubating on ice for 30 minutes.

  • Immunostaining: a. Wash the cells with PBS containing 1% BSA. b. Incubate the cells with the primary antibody against pSTAT for 1 hour at room temperature. c. Wash the cells and then incubate with the fluorescently labeled secondary antibody for 30-60 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: a. Wash the cells and resuspend them in PBS. b. Acquire data on a flow cytometer, measuring the fluorescence intensity of the pSTAT signal.

  • Data Analysis: a. Determine the median fluorescence intensity (MFI) of the pSTAT signal for each condition. b. Normalize the MFI values to the cytokine-stimulated vehicle control (100% phosphorylation) and the unstimulated control (0% phosphorylation). c. Plot the percent inhibition of STAT phosphorylation against the logarithm of the inhibitor concentration to determine the cellular IC50 value.

Protocol 3: EZH2 PROTAC-Mediated Degradation Assay (Western Blot)

Objective: To confirm the degradation of EZH2 protein in cells treated with a 2,8-diazaspiro[4.5]decane-based PROTAC.

Materials:

  • Cancer cell line with detectable EZH2 expression (e.g., MV4-11)

  • Cell culture medium and supplements

  • Test PROTAC compound (dissolved in DMSO)

  • Proteasome inhibitor (e.g., MG132) as a control

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against EZH2 and a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system for western blot detection

Procedure:

  • Cell Treatment: a. Seed cells and allow them to adhere overnight. b. Treat the cells with increasing concentrations of the PROTAC compound for a specified time course (e.g., 4, 8, 12, 24 hours). Include a vehicle control (DMSO). c. For mechanism validation, pre-treat cells with a proteasome inhibitor (e.g., MG132) for 1-2 hours before adding the PROTAC.

  • Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse them in lysis buffer. b. Clear the lysates by centrifugation and collect the supernatant. c. Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: a. Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding loading buffer and boiling. b. Separate the proteins by SDS-PAGE and transfer them to a membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against EZH2 overnight at 4°C. e. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and then apply the chemiluminescent substrate.

  • Detection and Analysis: a. Capture the chemiluminescent signal using an imaging system. b. Re-probe the membrane with a loading control antibody to ensure equal protein loading. c. Quantify the band intensities using densitometry software. Normalize the EZH2 band intensity to the corresponding loading control band intensity. d. Calculate the percentage of EZH2 degradation relative to the vehicle-treated control. Determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

References

Application Notes and Protocols: Tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate in the Synthesis of GPCR Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs. The development of novel ligands with high affinity and selectivity for specific GPCR subtypes is a cornerstone of modern drug discovery. Spirocyclic scaffolds have emerged as privileged structures in medicinal chemistry due to their inherent three-dimensionality, which can lead to improved potency, selectivity, and pharmacokinetic properties. The 2,8-diazaspiro[4.5]decane core, in particular, offers a rigid framework that can be strategically functionalized to interact with the complex binding pockets of GPCRs.

This document provides detailed application notes and protocols for the use of tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate as a key building block in the synthesis of GPCR ligands, with a specific focus on M1 muscarinic receptor agonists.

Synthesis of 2,8-Diazaspiro[4.5]decane-Based M1 Muscarinic Agonists

The synthesis of M1 muscarinic agonists based on the 2,8-diazaspiro[4.5]decane scaffold can be achieved through a multi-step sequence starting from the commercially available this compound. The following protocol is a representative example for the synthesis of 2,8-dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one, a known M1 muscarinic agonist.

Experimental Protocol: Synthesis of 2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one

Step 1: N-Methylation of this compound

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile (10 mL/mmol), add potassium carbonate (2.0 eq).

  • Add methyl iodide (1.2 eq) dropwise to the suspension at room temperature.

  • Stir the reaction mixture at 60 °C for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford tert-butyl 8-methyl-2,8-diazaspiro[4.5]decane-2-carboxylate.

Step 2: Boc Deprotection

  • Dissolve the product from Step 1 (1.0 eq) in a solution of 4 M HCl in 1,4-dioxane (20 mL/mmol).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to obtain 8-methyl-2,8-diazaspiro[4.5]decane dihydrochloride as a solid. This product is typically used in the next step without further purification.

Step 3: Cyclization to form 2,8-dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one

  • Suspend 8-methyl-2,8-diazaspiro[4.5]decane dihydrochloride (1.0 eq) and hydroxyurea (1.2 eq) in ethanol (15 mL/mmol).

  • Add a solution of sodium ethoxide in ethanol (21 wt%, 2.5 eq) dropwise at 0 °C.

  • Reflux the reaction mixture for 24 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Partition the residue between water and dichloromethane.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield 2,8-dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one.

Pharmacological Evaluation

The synthesized compounds can be evaluated for their affinity and functional activity at muscarinic receptors using in vitro assays.

Experimental Protocol: M1 Muscarinic Receptor Binding Assay
  • Membrane Preparation: Prepare cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of binding buffer, 50 µL of [³H]-NMS (final concentration ~0.5 nM), and 50 µL of various concentrations of the test compound (e.g., 10⁻¹⁰ to 10⁻⁵ M).

    • Initiate the binding reaction by adding 100 µL of the M1 receptor membrane preparation (10-20 µg protein/well).

    • Incubate at 25 °C for 60 minutes.

    • Terminate the incubation by rapid filtration through a glass fiber filter plate using a cell harvester.

    • Wash the filters three times with ice-cold binding buffer.

    • Determine the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ values from the competition binding curves and calculate the Ki values using the Cheng-Prusoff equation.

Experimental Protocol: M1 Muscarinic Receptor Functional Assay (Phosphoinositide Hydrolysis)
  • Cell Culture: Culture CHO cells expressing the human M1 muscarinic receptor in a suitable medium.

  • Labeling: Incubate the cells with [³H]-myo-inositol (1 µCi/mL) for 24 hours to label the cellular phosphoinositide pools.

  • Assay Buffer: Krebs-bicarbonate buffer containing 10 mM LiCl.

  • Assay Procedure:

    • Wash the labeled cells with assay buffer.

    • Add various concentrations of the test compound and incubate at 37 °C for 30 minutes.

    • Terminate the reaction by adding ice-cold 10% trichloroacetic acid.

    • Isolate the inositol phosphates by anion-exchange chromatography.

    • Quantify the amount of [³H]-inositol phosphates by liquid scintillation counting.

  • Data Analysis: Plot the concentration-response curves and determine the EC₅₀ and Emax values.

Data Presentation

The following tables summarize the pharmacological data for a series of 2,8-dialkyl-1-oxa-2,8-diazaspiro[4.5]decan-3-ones at M1 and M2 muscarinic receptors.[1][2]

Table 1: Muscarinic Receptor Binding Affinities (Ki, nM)

CompoundRM1 Ki (nM)M2 Ki (nM)M1/M2 Selectivity
6a Methyl1801500.83
6b Ethyl32011003.44
6c n-Propyl28012004.29
6d Isopropyl64035005.47

Table 2: Functional Activity at M1 Muscarinic Receptor (Phosphoinositide Hydrolysis)

CompoundEC₅₀ (nM)Emax (% of Carbachol)
6a 1,20065 (Partial Agonist)
Carbachol 3,500100 (Full Agonist)

Visualizations

Synthetic Workflow

G start This compound step1 N-Methylation (MeI, K2CO3, ACN) start->step1 intermediate1 tert-butyl 8-methyl-2,8-diazaspiro[4.5]decane-2-carboxylate step1->intermediate1 step2 Boc Deprotection (4M HCl in Dioxane) intermediate1->step2 intermediate2 8-methyl-2,8-diazaspiro[4.5]decane step2->intermediate2 step3 Cyclization (Hydroxyurea, NaOEt, EtOH) intermediate2->step3 product 2,8-dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one step3->product

Caption: Synthetic route to an M1 muscarinic agonist.

M1 Muscarinic Receptor Signaling Pathway

G ligand Agonist (e.g., Acetylcholine) receptor M1 Muscarinic Receptor (GPCR) ligand->receptor g_protein Gq Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor on pkc Protein Kinase C (PKC) dag->pkc activates ca2 Ca²⁺ Release er->ca2 ca2->pkc activates response Cellular Response (e.g., Neuronal Excitation) pkc->response

Caption: M1 receptor Gq-mediated signaling cascade.

Experimental Workflow for Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis membranes M1 Receptor Membranes incubation Incubation (60 min, 25°C) membranes->incubation radioligand [³H]-NMS Solution radioligand->incubation compound Test Compound Dilutions compound->incubation filtration Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting ic50 IC₅₀ Determination counting->ic50 ki Ki Calculation ic50->ki

Caption: Workflow for the M1 receptor binding assay.

References

Application Notes and Protocols for Tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate is a versatile bifunctional scaffold that has emerged as a valuable building block in the design and synthesis of novel therapeutics targeting the central nervous system (CNS). Its rigid spirocyclic core provides a unique three-dimensional architecture, enabling precise orientation of pharmacophoric elements to interact with specific biological targets. This document provides detailed application notes and experimental protocols for the utilization of this scaffold in the development of CNS drug candidates, including T-type calcium channel antagonists, inhibitors of neuroinflammatory pathways, and targeted protein degraders.

I. Application in the Synthesis of T-Type Calcium Channel Antagonists

The 2,8-diazaspiro[4.5]decane scaffold has been successfully employed to develop potent and selective T-type calcium channel antagonists. These channels are implicated in various neurological and psychiatric disorders, including epilepsy and neuropathic pain. The spirocyclic core serves as a rigid platform to which various substituents can be attached to optimize potency and selectivity.

Experimental Protocol: Synthesis of 2,8-Diazaspiro[4.5]decan-1-one T-Type Calcium Channel Antagonists

This protocol outlines a general synthetic route for the preparation of 2,8-diazaspiro[4.5]decan-1-one derivatives, starting from this compound.

Step 1: N-Alkylation of this compound

  • To a solution of this compound (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) and stir the reaction mixture at room temperature or elevated temperature (e.g., 60 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-alkylated intermediate.

Step 2: Boc-Deprotection

  • Dissolve the N-alkylated intermediate (1.0 eq) in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20% TFA/DCM).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with DCM.

  • Dry the organic layer, filter, and concentrate to yield the deprotected secondary amine.

Step 3: Lactam Formation

  • The deprotected amine can be cyclized to the corresponding lactam, 2,8-diazaspiro[4.5]decan-1-one, through various methods, including amide coupling with a suitable carboxylic acid followed by intramolecular cyclization. A straightforward approach involves the Michael addition of a pipecolate-derived enolate to a nitroalkene, followed by reduction and cyclization.

A representative synthesis of a 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivative is as follows:

  • To a solution of a pipecolate ester in a suitable solvent, add a strong base (e.g., LDA) at low temperature (-78 °C) to generate the enolate.

  • Add a solution of a nitroalkene in the same solvent and allow the reaction to proceed.

  • Reduce the nitro group of the resulting adduct using a reducing agent such as Raney nickel under a hydrogen atmosphere.

  • The resulting amino ester will undergo spontaneous or acid/base-catalyzed cyclization to form the desired 2,8-diazaspiro[4.5]decan-1-one derivative.

II. Application in Targeting Neuroinflammatory Pathways

Neuroinflammation is a key pathological feature of many neurodegenerative diseases. The 2,8-diazaspiro[4.5]decane scaffold has been utilized to develop inhibitors of key signaling molecules in neuroinflammatory pathways, such as Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).

Quantitative Data: Inhibition of TYK2 and JAK1 by 2,8-Diazaspiro[4.5]decan-1-one Derivatives

The following table summarizes the in vitro inhibitory activity of a series of 2,8-diazaspiro[4.5]decan-1-one derivatives against TYK2 and JAK1 kinases.

CompoundTYK2 IC₅₀ (nM)[1]JAK1 IC₅₀ (nM)[1]
1 H4-fluorophenyl>10000>10000
2 Me4-fluorophenyl150450
3 Et4-fluorophenyl85210
48 (S)-1-hydroxypropan-2-yl4-(trifluoromethyl)pyridin-2-yl637
Experimental Protocol: Synthesis of 2,8-Diazaspiro[4.5]decan-1-one TYK2/JAK1 Inhibitors

The synthesis of these inhibitors generally follows a multi-step sequence starting from a suitably protected piperidone derivative.

Step 1: Synthesis of the Spirocyclic Core

  • A key step involves the Michael addition of a protected piperidine derivative to an appropriate acceptor, followed by cyclization to form the 2,8-diazaspiro[4.5]decan-1-one core.

Step 2: Functionalization of the Spirocyclic Core

  • The secondary amine at the 8-position can be functionalized via reductive amination or nucleophilic substitution to introduce various substituents.

  • For example, to introduce a pyrimidine moiety, a nucleophilic aromatic substitution reaction can be performed between the spirocyclic amine and an activated chloropyrimidine.

A detailed synthetic procedure for a potent TYK2/JAK1 inhibitor (Compound 48) is described in the literature[1].

Signaling Pathway: JAK/STAT Pathway in Neuroinflammation

The JAK/STAT signaling pathway is a critical regulator of cytokine-mediated inflammatory responses in the CNS. Inhibition of TYK2 and JAK1 can modulate this pathway and reduce neuroinflammation.

JAK_STAT_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK (TYK2/JAK1) Cytokine_Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P pSTAT (dimer) STAT->STAT_P Dimerization DNA DNA STAT_P->DNA Translocation & Binding Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression Transcription Cytokine Cytokine Cytokine->Cytokine_Receptor Binding Inhibitor 2,8-Diazaspiro[4.5]decan-1-one Inhibitor Inhibitor->JAK Inhibition

Caption: The JAK/STAT signaling pathway and its inhibition.

III. Application as a Linker in Proteolysis Targeting Chimeras (PROTACs)

The 2,8-diazaspiro[4.5]decane scaffold can be utilized as a rigid linker in the design of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. This approach has shown promise for targeting traditionally "undruggable" proteins in the CNS.

Application Example: EZH2 Degradation

Derivatives of this compound have been used as linkers in PROTACs designed to degrade Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase implicated in certain cancers and potentially in neurodevelopmental disorders.

Experimental Workflow: Synthesis of an EZH2 PROTAC

A general workflow for the synthesis of an EZH2 PROTAC using a 2,8-diazaspiro[4.5]decane linker is depicted below.

PROTAC_Synthesis_Workflow Start Tert-butyl 2,8-diazaspiro [4.5]decane-2-carboxylate Step1 Functionalization of N-8 position Start->Step1 Step2 Boc Deprotection of N-2 position Step1->Step2 Step3 Coupling with EZH2 Ligand Step2->Step3 Step4 Coupling with E3 Ligase Ligand Step3->Step4 Final_PROTAC Final PROTAC Molecule Step4->Final_PROTAC

Caption: General synthetic workflow for an EZH2 PROTAC.

Mechanism of Action: PROTAC-Mediated Protein Degradation

The PROTAC molecule facilitates the formation of a ternary complex between the target protein (EZH2) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation PROTAC PROTAC (with 2,8-diazaspiro[4.5]decane linker) EZH2 Target Protein (EZH2) PROTAC->EZH2 Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ubiquitination Ubiquitination EZH2->Ubiquitination Proximity-induced E3_Ligase->Ubiquitination Proximity-induced Proteasome Proteasome Ubiquitination->Proteasome Targeting Degradation Degradation of Target Protein Proteasome->Degradation Recycling PROTAC and E3 Ligase Recycled Degradation->Recycling

Caption: Mechanism of PROTAC-mediated protein degradation.

Conclusion

This compound is a highly valuable and versatile scaffold for the development of novel CNS drug candidates. Its rigid three-dimensional structure allows for the precise positioning of functional groups, leading to potent and selective interactions with a variety of CNS targets. The synthetic accessibility of this scaffold and its derivatives makes it an attractive starting point for medicinal chemistry campaigns aimed at addressing unmet needs in the treatment of neurological and psychiatric disorders. The protocols and data presented herein provide a foundation for researchers to explore the potential of this privileged scaffold in their own CNS drug discovery programs.

References

Application Notes and Protocols for the Synthesis of PROTAC Linkers using Tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the synthesis of Proteolysis Targeting Chimera (PROTAC) linkers utilizing Tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate. This versatile building block enables the construction of rigid linkers, which can offer advantages in PROTAC design by controlling the spatial orientation of the target protein and the E3 ligase.

Introduction

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A key component of a PROTAC is the linker, which connects the target protein ligand to the E3 ligase ligand. The nature, length, and rigidity of the linker are critical for the efficacy of the PROTAC.

This compound provides a rigid scaffold that can be incorporated into PROTAC linkers. The spirocyclic system restricts conformational flexibility, which can aid in optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase. The Boc-protected amine allows for selective functionalization, enabling the sequential attachment of the E3 ligase and target protein ligands.

Signaling Pathway: The Ubiquitin-Proteasome System

PROTACs hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS). The following diagram illustrates the key steps in this pathway that are exploited by PROTACs.

Ubiquitin_Proteasome_Pathway cluster_PROTAC PROTAC-mediated Degradation cluster_UPS Ubiquitin-Proteasome System PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Binds E3 PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 ATP E2 E2 Conjugating Enzyme E1->E2 E2->E3 Proteasome 26S Proteasome PolyUb->Proteasome Peptides Degraded Peptides Proteasome->Peptides

Caption: The PROTAC-mediated ubiquitin-proteasome pathway.

Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound typically follows a modular and stepwise approach. The general workflow involves the initial functionalization of the linker, followed by sequential coupling to the E3 ligase ligand and the target protein ligand.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_characterization Characterization and Purification start This compound step1 Functionalization of the Linker start->step1 step2 Coupling with E3 Ligase Ligand step1->step2 step3 Boc Deprotection step2->step3 step4 Coupling with Target Protein Ligand step3->step4 end Final PROTAC step4->end purification Purification (e.g., HPLC) end->purification analysis Analysis (e.g., LC-MS, NMR) purification->analysis

Caption: General workflow for PROTAC synthesis.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a PROTAC incorporating the this compound linker. These are generalized procedures and may require optimization based on the specific properties of the E3 ligase and target protein ligands.

Protocol 1: Functionalization of this compound

This protocol describes the alkylation of the secondary amine of the diazaspirodecane core, introducing a functional handle for subsequent coupling reactions.

Materials:

  • This compound

  • An appropriate electrophile (e.g., a bromo- or iodo-substituted alkyl chain with a protected functional group)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium iodide (NaI, optional, for in situ generation of a more reactive iodide)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the electrophile (1.1 eq) and DIPEA (2.0 eq).

  • If using a bromo-substituted electrophile, NaI (1.2 eq) can be added to facilitate the reaction.

  • Stir the reaction mixture at room temperature or elevated temperature (e.g., 60 °C) overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Coupling with an Amine-functionalized E3 Ligase Ligand

This protocol details the amide bond formation between the functionalized linker and an amine-containing E3 ligase ligand (e.g., a derivative of thalidomide or pomalidomide).

Materials:

  • Functionalized this compound linker with a terminal carboxylic acid

  • Amine-functionalized E3 ligase ligand

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the functionalized linker (1.0 eq) and the amine-functionalized E3 ligase ligand (1.1 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Add HATU (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, work up the reaction as described in Protocol 1, step 5.

  • Purify the crude product by flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC).

Protocol 3: Boc Deprotection and Final Coupling to the Target Protein Ligand

This protocol describes the removal of the Boc protecting group and the subsequent coupling to the target protein ligand.

Materials:

  • Boc-protected PROTAC precursor from Protocol 2

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Target protein ligand with a suitable functional group for coupling (e.g., a carboxylic acid)

  • Coupling reagents (e.g., HATU, DIPEA)

  • Anhydrous DMF

Procedure:

  • Boc Deprotection: Dissolve the Boc-protected PROTAC precursor (1.0 eq) in a mixture of DCM and TFA (e.g., 1:1 v/v).

  • Stir the solution at room temperature for 1-2 hours until the deprotection is complete (monitored by LC-MS).

  • Remove the solvent and excess TFA under reduced pressure. The resulting amine salt is often used in the next step without further purification.

  • Final Coupling: Dissolve the deprotected intermediate and the target protein ligand (1.1 eq) in anhydrous DMF.

  • Add DIPEA (to neutralize the TFA salt and act as a base) and the appropriate coupling reagents (e.g., HATU).

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC by preparative HPLC.

  • Characterize the final product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the synthesis of PROTACs using this compound. The data is illustrative and may vary depending on the specific substrates used.

Table 1: Reaction Conditions for Linker Functionalization and Coupling

StepReagentsSolventTemperature (°C)Time (h)
Linker Alkylation Electrophile, DIPEA, (NaI)DMF25 - 6012 - 16
Amide Coupling Carboxylic Acid, Amine, HATU, DIPEADMF254 - 6
Boc Deprotection TFA, DCMDCM251 - 2

Table 2: Summary of Quantitative Data for PROTAC Synthesis

Synthesis StepTypical Yield (%)Purity after Purification (%)Key Analytical Techniques
Linker Functionalization 60 - 85>95LC-MS, NMR
Coupling to E3 Ligand 50 - 75>95LC-MS, NMR
Final PROTAC Synthesis 40 - 60>98LC-MS, NMR, HRMS

Conclusion

The use of this compound offers a robust and efficient method for the synthesis of PROTACs with rigid linkers. The detailed protocols and representative data provided in these application notes serve as a valuable resource for researchers in the field of targeted protein degradation. Optimization of reaction conditions and purification methods will be crucial for achieving high yields and purity of the final PROTAC molecules.

Preparation of Novel TYK2/JAK1 Inhibitors Featuring a 2,8-Diazaspiro[4.5]decan-1-one Core: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of a promising series of dual TYK2/JAK1 inhibitors built around a 2,8-diazaspiro[4.5]decan-1-one central scaffold. These compounds have demonstrated potent and selective inhibition of TYK2 and JAK1 kinases, highlighting their therapeutic potential for a range of inflammatory and autoimmune disorders. The information presented herein is intended to guide researchers in the replication and further development of these inhibitors.

Introduction

The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are critical mediators of cytokine signaling. Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a key factor in the pathogenesis of numerous autoimmune and inflammatory diseases. Consequently, the development of selective JAK inhibitors has become a major focus of pharmaceutical research.

This document focuses on a series of compounds characterized by a 2,8-diazaspiro[4.5]decan-1-one core, which have been identified as potent dual inhibitors of TYK2 and JAK1. Notably, a lead compound from this series, designated as compound 48 , has shown excellent potency, selectivity, and in vivo efficacy in a preclinical model of inflammatory bowel disease.[1]

Data Presentation

The inhibitory activities of the lead compound 48 and its analogs against the JAK family of kinases are summarized below.

Table 1: In Vitro Kinase Inhibitory Activity of Compound 48

Kinase TargetIC50 (nM)
TYK26
JAK137
JAK2>850
JAK3>1000

Data extracted from J. Med. Chem. 2022, 65, 4, 3151-3172.[1]

Table 2: Selectivity Profile of Compound 48

Selectivity RatioValue
JAK2/TYK2>141-fold
JAK3/TYK2>166-fold
JAK2/JAK1>23-fold
JAK3/JAK1>27-fold

Calculated from the IC50 values presented in Table 1.

Signaling Pathway

The JAK-STAT signaling cascade is initiated by the binding of cytokines to their cognate receptors on the cell surface. This binding event brings the receptor-associated JAKs into close proximity, leading to their autophosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes. Dual inhibition of TYK2 and JAK1 can effectively block the signaling of a broad range of pro-inflammatory cytokines.

JAK_STAT_Pathway TYK2/JAK1 Signaling Pathway and Point of Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding TYK2 TYK2 Receptor->TYK2 JAK1 JAK1 Receptor->JAK1 2. Receptor Association STAT STAT Receptor->STAT 5. STAT Recruitment TYK2->Receptor TYK2->TYK2 TYK2->STAT 6. STAT Phosphorylation JAK1->Receptor 4. Receptor Phosphorylation JAK1->JAK1 JAK1->STAT 6. STAT Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 7. Dimerization DNA DNA STAT_dimer->DNA 8. Nuclear Translocation Inhibitor 2,8-diazaspiro[4.5]decan-1-one Inhibitor Inhibitor->TYK2 Inhibition Inhibitor->JAK1 Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription 9. Modulation of Gene Expression

Caption: Inhibition of TYK2 and JAK1 by 2,8-diazaspiro[4.5]decan-1-one derivatives blocks the phosphorylation of STAT proteins and subsequent gene transcription.

Experimental Protocols

General Synthesis of 2,8-Diazaspiro[4.5]decan-1-one Core

The synthesis of the 2,8-diazaspiro[4.5]decan-1-one core is a critical step in the preparation of this class of inhibitors. A representative synthetic scheme is provided below.

Synthesis_Workflow General Synthetic Workflow cluster_synthesis Synthesis of 2,8-Diazaspiro[4.5]decan-1-one Core cluster_functionalization Functionalization Start Starting Materials (e.g., Substituted Piperidone) Step1 Step 1: Introduction of Amino and Cyano Groups Start->Step1 Intermediate1 Intermediate A Step1->Intermediate1 Step2 Step 2: Cyclization Intermediate1->Step2 Intermediate2 Intermediate B (Spirocyclic Hydantoin) Step2->Intermediate2 Step3 Step 3: Ring Opening and Lactam Formation Intermediate2->Step3 Core 2,8-Diazaspiro[4.5]decan-1-one Core Step3->Core Step4 Step 4: N-Arylation or N-Alkylation Core->Step4 Step5 Step 5: Further Modifications (e.g., Suzuki Coupling) Step4->Step5 Final_Product Final TYK2/JAK1 Inhibitor (e.g., Compound 48) Step5->Final_Product

Caption: A multi-step synthetic sequence is employed to construct the functionalized 2,8-diazaspiro[4.5]decan-1-one inhibitors.

Detailed Protocol for the Synthesis of Compound 48:

The following protocol is adapted from the supporting information of the primary literature.[1]

Step 1: Synthesis of Intermediate 2

  • To a solution of 1-Boc-4-piperidone (1.0 eq) in ethanol, add ethyl cyanoacetate (1.1 eq) and piperidine (0.2 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Concentrate the mixture under reduced pressure and purify the residue by column chromatography to yield intermediate 1.

  • To a solution of intermediate 1 (1.0 eq) in ethanol, add ammonium carbonate (3.0 eq) and sodium cyanide (1.5 eq).

  • Heat the mixture to 80 °C and stir for 24 hours in a sealed tube.

  • Cool the reaction to room temperature, and collect the precipitate by filtration to obtain intermediate 2.

Step 2: Synthesis of Intermediate 3

  • Suspend intermediate 2 (1.0 eq) in a 6 M aqueous solution of hydrochloric acid.

  • Heat the mixture to reflux and stir for 48 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure to yield intermediate 3 as a hydrochloride salt.

Step 3: Synthesis of the 2,8-Diazaspiro[4.5]decan-1-one Core (Intermediate 4)

  • To a solution of intermediate 3 (1.0 eq) in dichloromethane, add triethylamine (3.0 eq) and di-tert-butyl dicarbonate (1.2 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Concentrate the mixture and purify the residue by column chromatography to afford intermediate 4.

Step 4: Synthesis of Compound 48

  • To a solution of intermediate 4 (1.0 eq) and 4-chloro-5-fluoro-2-((1-methyl-1H-pyrazol-4-yl)amino)pyrimidine (1.1 eq) in 1,4-dioxane, add N,N-diisopropylethylamine (3.0 eq).

  • Heat the mixture to 120 °C and stir for 12 hours.

  • Cool the reaction to room temperature, concentrate, and purify the residue to yield the Boc-protected precursor of compound 48.

  • Dissolve the Boc-protected precursor in a solution of hydrochloric acid in 1,4-dioxane (4 M).

  • Stir the reaction at room temperature for 2 hours.

  • Concentrate the mixture under reduced pressure and purify the residue by preparative HPLC to yield compound 48 as a hydrochloride salt.

Biochemical Kinase Assay (ADP-Glo™ Assay)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of the compounds against TYK2 and JAK kinases.

Kinase_Assay_Workflow Biochemical Kinase Assay Workflow (ADP-Glo™) Start Start Step1 Prepare serial dilutions of the test compound Start->Step1 Step2 Add kinase, substrate, and compound to assay plate Step1->Step2 Step3 Initiate reaction with ATP Step2->Step3 Step4 Incubate at room temperature Step3->Step4 Step5 Stop kinase reaction and deplete remaining ATP (ADP-Glo™ Reagent) Step4->Step5 Step6 Convert ADP to ATP and generate luminescent signal (Kinase Detection Reagent) Step5->Step6 Step7 Measure luminescence Step6->Step7 End Calculate IC50 values Step7->End

Caption: A luminescent-based assay to quantify kinase activity and inhibitor potency.

Protocol:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO. Further dilute the compounds in the kinase assay buffer.

  • Kinase Reaction: In a 384-well plate, add the kinase, a suitable peptide substrate, and the diluted test compound.

  • Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each specific kinase.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Determine the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cellular Assay: Inhibition of STAT Phosphorylation (Western Blot)

This protocol is for assessing the ability of the inhibitors to block cytokine-induced STAT phosphorylation in a cellular context.

Protocol:

  • Cell Culture and Treatment:

    • Seed a suitable cell line (e.g., HeLa or TF-1 cells) in 6-well plates and allow them to adhere overnight.

    • Starve the cells in a serum-free medium for 4-6 hours.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with a relevant cytokine (e.g., IL-6 for JAK1/STAT3 or IFN-α for TYK2/STAT1) for 15-30 minutes.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

  • Western Blotting:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phosphorylated STAT (p-STAT) and total STAT overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-STAT signal to the total STAT signal.

Conclusion

The 2,8-diazaspiro[4.5]decan-1-one scaffold represents a promising starting point for the development of potent and selective dual TYK2/JAK1 inhibitors. The detailed protocols and data presented in this document provide a comprehensive resource for researchers aiming to synthesize, evaluate, and further optimize these compounds for the treatment of inflammatory and autoimmune diseases. The favorable in vitro and in vivo profile of compound 48 underscores the therapeutic potential of this chemical series.[1]

References

Application Notes and Protocols for the Diastereoselective Synthesis of Substituted 2,8-Diazaspiro[4.5]decanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,8-diazaspiro[4.5]decane scaffold is a key structural motif in medicinal chemistry, recognized for its conformational rigidity and three-dimensional character. This spirocyclic system is of significant interest in drug discovery, with derivatives showing potent activity as kinase inhibitors, including TYK2/JAK1 and RIPK1 inhibitors, and finding application in the development of proteolysis-targeting chimeras (PROTACs).[1][2][3] The stereochemistry of the spirocyclic core can profoundly influence the biological activity and pharmacological properties of these compounds. Therefore, the development of diastereoselective synthetic methods to access stereochemically pure substituted 2,8-diazaspiro[4.5]decanes is of high importance for the exploration of this valuable chemical space.

These application notes provide an overview of a diastereoselective synthetic strategy for a closely related diazaspiro[4.5]decane system, which can be adapted for the synthesis of various substituted 2,8-diazaspiro[4.5]decanes. The protocols and data presented are based on established methodologies in the scientific literature.

Applications in Drug Development

Substituted 2,8-diazaspiro[4.5]decanes are privileged scaffolds in the design of therapeutic agents due to their unique structural features. The rigid framework allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets.

  • Kinase Inhibition: Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), which are implicated in inflammatory diseases.[2]

  • RIPK1 Inhibition: The 2,8-diazaspiro[4.5]decan-1-one core has been utilized to develop potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis, with potential applications in treating inflammatory conditions.[1]

  • PROTACs: The 2,8-diazaspiro[4.5]decane moiety has been incorporated as a rigid linker in the design of bioavailable EZH2 PROTACs for cancer therapy.[3]

Diastereoselective Synthetic Strategy: Intramolecular Spirocyclization

A key strategy for the diastereoselective synthesis of diazaspiro[4.5]decanes involves an intramolecular spirocyclization. One such method is the C(sp³)–H bond functionalization via an intramolecular hydride transfer-initiated cascade annulation. This approach has been successfully applied to the synthesis of 2,7-diazaspiro[4.5]decane-1,3-diones, a scaffold isomeric to the 2,8-diazaspiro[4.5]decane system, and provides a valuable template for adaptation.[4]

The general approach involves the Lewis acid-catalyzed cyclization of an ortho-amino-benzylidene-succinimide precursor. The reaction proceeds through a[5][6]-hydride shift followed by a cascade cyclization to yield the spiro-fused product with good diastereoselectivity.[4]

Reaction Workflow

G cluster_0 Preparation of Precursor cluster_1 Diastereoselective Spirocyclization cluster_2 Product Precursor ortho-Amino-benzylidene-succinimide Reaction Lewis Acid (Sc(OTf)3) DCE, 110 °C Precursor->Reaction Reactant HydrideShift [1,5]-Hydride Shift Reaction->HydrideShift Initiation Cascade Cascade Cyclization HydrideShift->Cascade Intermediate Product Diastereomerically Enriched Diazaspiro[4.5]decane Cascade->Product Formation

Caption: Workflow for the diastereoselective synthesis of diazaspiro[4.5]decanes via intramolecular spirocyclization.

Experimental Protocols

The following protocol is adapted from the diastereoselective synthesis of 2,7-diazaspiro[4.5]decane-1,3-diones and can serve as a starting point for the synthesis of substituted 2,8-diazaspiro[4.5]decanes.[4]

General Procedure for Diastereoselective Spirocyclization

Materials:

  • Substituted ortho-amino-benzylidene-succinimide precursor (0.1 mmol, 1.0 equiv)

  • Scandium(III) triflate (Sc(OTf)₃) (0.02 mmol, 0.2 equiv)

  • 1,2-Dichloroethane (DCE), anhydrous (2.0 mL)

  • Nitrogen or Argon atmosphere

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted ortho-amino-benzylidene-succinimide precursor (0.1 mmol).

  • Add scandium(III) triflate (0.02 mmol).

  • Place the flask under a nitrogen or argon atmosphere.

  • Add anhydrous 1,2-dichloroethane (2.0 mL) via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired diastereomerically enriched diazaspiro[4.5]decane product.

  • Determine the diastereomeric ratio (d.r.) of the product by ¹H NMR spectroscopy.

Data Presentation

The following table summarizes representative data for the diastereoselective synthesis of various substituted 2,7-diazaspiro[4.5]decane-1,3-diones, illustrating the efficiency and selectivity of the intramolecular spirocyclization method.[4]

EntryProductYield (%)Diastereomeric Ratio (d.r.)
1HH2a98>19:1
2MeH2b89>19:1
3OMeH2c85>19:1
4FH2d92>19:1
5ClH2e94>19:1
6BrH2f96>19:1
7HMe2g88>19:1
8HEt2h821.7:1

Data adapted from the synthesis of 2,7-diazaspiro[4.5]decane-1,3-diones as reported in the literature.[4]

Signaling Pathway Implication

The synthesized 2,8-diazaspiro[4.5]decane derivatives often target key signaling pathways implicated in disease. For instance, dual TYK2/JAK1 inhibitors modulate the JAK-STAT signaling pathway, which is crucial for cytokine signaling involved in inflammatory responses.

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 activates JAK1 JAK1 Receptor->JAK1 activates STAT STAT TYK2->STAT phosphorylates JAK1->STAT phosphorylates STAT_P pSTAT STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus translocates to Gene Gene Expression (Inflammation) Nucleus->Gene Inhibitor 2,8-Diazaspiro[4.5]decane Inhibitor Inhibitor->TYK2 Inhibitor->JAK1

References

Application Notes and Protocols for Solid-Phase Synthesis of 2,8-Diazaspiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,8-diazaspiro[4.5]decane scaffold is a valuable building block in medicinal chemistry due to its rigid, three-dimensional structure. This spirocyclic system allows for precise spatial orientation of substituents, making it an attractive core for the development of novel therapeutic agents. Solid-phase organic synthesis (SPOS) offers a streamlined approach for the creation of combinatorial libraries based on this scaffold, facilitating high-throughput screening and structure-activity relationship (SAR) studies. These application notes provide a detailed protocol for the solid-phase synthesis of 2,8-diazaspiro[4.5]decane derivatives, adapted from established methodologies for similar spirocyclic structures.[1][2][3] The main advantages of solid-support synthesis include the ability to drive reactions to completion using excess reagents and simplified purification through simple filtration.[1]

General Principles

The presented protocol utilizes the well-established Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) strategy.[4][5] The synthesis commences with a resin-bound amino acid, followed by elongation of a peptide chain, cyclization to form the spirocyclic core, and subsequent diversification at the available amino groups. The use of an automated peptide synthesizer can be employed for this protocol.[2][3]

Experimental Protocols

Resin Preparation and Loading

The synthesis begins with a commercially available Rink Amide or Wang resin pre-loaded with an Fmoc-protected amino acid, such as Fmoc-Glycine.[2][3]

Protocol:

  • Swell the Fmoc-Glycine-Rink Amide resin (1.0 g, 0.5 mmol/g) in dimethylformamide (DMF, 10 mL) for 1 hour in a solid-phase synthesis vessel.

  • Drain the DMF.

  • Wash the resin with DMF (3 x 10 mL).

Fmoc Deprotection

The Fmoc protecting group is removed to liberate the primary amine for subsequent coupling reactions.

Protocol:

  • Add a solution of 20% piperidine in DMF (10 mL) to the resin.

  • Agitate the mixture for 5 minutes at room temperature.

  • Drain the solution.

  • Repeat the 20% piperidine in DMF treatment for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) and dichloromethane (DCM, 3 x 10 mL) to ensure complete removal of piperidine and dibenzofulvene byproducts.[5]

Amino Acid Coupling

A second Fmoc-protected amino acid is coupled to the resin-bound amino acid to form a dipeptide.

Protocol:

  • In a separate vessel, dissolve the Fmoc-protected amino acid (5 eq.), HOBt (5 eq.), and DIC (5 eq.) in DMF.

  • Add the coupling solution to the deprotected resin.

  • Agitate the mixture for 2 hours at room temperature.

  • Monitor the reaction completion using a Kaiser test. If the test is positive, continue agitation.

  • Once the reaction is complete (negative Kaiser test), drain the solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Formation of the Spirocyclic Core

The key spirocyclization step is achieved by reacting the resin-bound dipeptide with a suitable ketone.

Protocol:

  • Perform an Fmoc deprotection as described in step 2.

  • To the deprotected dipeptide on resin, add a solution of N-Boc-4-piperidone (5 eq.) and p-toluenesulfonic acid (p-TsOH, 0.1 eq.) in toluene (10 mL).

  • Heat the reaction mixture to 80°C and agitate overnight.[2][3]

  • Monitor the reaction by performing a micro-cleavage and analyzing the product by LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature, drain the solution, and wash the resin with toluene (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

Diversification of the Scaffold

The secondary amines of the 2,8-diazaspiro[4.5]decane core can be further functionalized. This example demonstrates a reductive amination.

Protocol:

  • Swell the resin in a solution of 1% acetic acid in dichloroethane (DCE).

  • Add the desired aldehyde (10 eq.) and sodium triacetoxyborohydride (10 eq.).

  • Agitate the mixture at room temperature for 12 hours.

  • Drain the solution and wash the resin with DCE (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

Cleavage from Resin

The final compound is cleaved from the solid support.

Protocol:

  • Wash the resin with DCM (3 x 10 mL) and dry under vacuum.

  • Prepare a cleavage cocktail of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) in a ratio of 95:2.5:2.5 (v/v/v).[2]

  • Add the cleavage cocktail (10 mL per 0.1 g of resin) to the resin and agitate for 2-3 hours at room temperature.[2]

  • Filter the resin and collect the filtrate.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the product, decant the ether, and dry the product under vacuum.

Purification

The crude product is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

Protocol:

  • Dissolve the crude product in a minimal amount of DMF/water.

  • Purify using a preparative RP-HPLC system with a suitable C18 column.

  • Use a gradient of water and acetonitrile, both containing 0.1% TFA, as the mobile phase.

  • Lyophilize the pure fractions to obtain the final product as a TFA salt.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes based on the synthesis of analogous 1,4,8-triazaspiro[4.5]decan-2-one derivatives.[2][3] Actual results may vary depending on the specific substrates used.

StepReagents and SolventsTimeTemperatureExpected YieldPurity (crude)
Fmoc Deprotection 20% Piperidine in DMF2 x 15 minRoom Temp.>99%N/A
Amino Acid Coupling Fmoc-AA, HOBt, DIC in DMF2-4 hRoom Temp.>95%N/A
Spirocyclization N-Boc-4-piperidone, p-TsOH in Toluene12-16 h80°C60-80%>70%
Diversification (Reductive Amination) Aldehyde, NaBH(OAc)₃ in DCE12 hRoom Temp.50-70%>60%
Cleavage TFA/H₂O/TIS (95:2.5:2.5)2-3 hRoom Temp.>90%See above
Overall Yield (after purification) 15-30%>95%

Visualizations

experimental_workflow Resin_Prep 1. Resin Preparation Fmoc_Deprotection1 2. Fmoc Deprotection Resin_Prep->Fmoc_Deprotection1 Coupling 3. Amino Acid Coupling Fmoc_Deprotection1->Coupling Fmoc_Deprotection2 4. Fmoc Deprotection Coupling->Fmoc_Deprotection2 Spirocyclization 5. Spirocyclization Fmoc_Deprotection2->Spirocyclization Diversification 6. Diversification Spirocyclization->Diversification Cleavage 7. Cleavage & Purification Diversification->Cleavage Final_Product Final Product Cleavage->Final_Product

Caption: Overall experimental workflow for the solid-phase synthesis.

synthetic_pathway cluster_resin On Solid Support Resin Resin-NH-R1 Coupling Fmoc-AA-OH, DIC, HOBt Resin->Coupling Dipeptide Resin-NH-CO-CH(R2)-NH-R1 Deprotection2 Fmoc Deprotection (Piperidine/DMF) Cyclization N-Boc-4-piperidone, p-TsOH Dipeptide->Cyclization Spiro Resin-Spirocycle Diversification R-CHO, NaBH(OAc)3 Spiro->Diversification Diversified_Spiro Resin-Diversified_Spirocycle Cleavage Cleavage from Resin (TFA/H2O/TIS) Diversified_Spiro->Cleavage Start Fmoc-AA-Resin Deprotection1 Fmoc Deprotection (Piperidine/DMF) Start->Deprotection1 Deprotection1->Resin Coupling->Dipeptide Cyclization->Spiro Diversification->Diversified_Spiro Final_Product Purified 2,8-Diazaspiro[4.5]decane Derivative Cleavage->Final_Product

Caption: Key steps in the solid-phase synthesis pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,8-Diazaspiro[4.5]decane Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2,8-diazaspiro[4.5]decane scaffolds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Low Yields in Spirocyclization Step

Q: I am experiencing low yields during the formation of the 2,8-diazaspiro[4.5]decane core. What are the potential causes and solutions?

A: Low yields in the spirocyclization step are a common challenge. Several factors can contribute to this issue. Here's a breakdown of potential causes and troubleshooting strategies:

  • Competing Side Reactions: The formation of tarry byproducts or polymerization of starting materials can significantly reduce the yield of the desired spirocyclic product.[1]

    • Troubleshooting:

      • Optimize Reaction Temperature: Ensure the reaction is carried out within the optimal temperature range. For many cyclization reactions, gentle heating (e.g., 40-70°C) can improve yields by providing enough energy for the desired reaction without promoting side reactions.[1]

      • Control Reagent Stoichiometry: Carefully control the stoichiometry of your reactants. A slight excess of one reactant might be necessary to drive the reaction to completion, but a large excess can lead to unwanted side products.[1]

      • Use High-Purity Reagents: Ensure that your starting materials and reagents are of high purity and, if necessary, freshly prepared or purified. Degraded reagents can lead to a host of side reactions.[1]

  • Incomplete Reaction: The reaction may not be proceeding to completion, leaving unreacted starting materials.

    • Troubleshooting:

      • Increase Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction is sluggish, consider extending the reaction time to ensure complete conversion of the starting materials. Reaction times of 24-48 hours are sometimes necessary.[1]

      • Choice of Catalyst: For certain cyclization strategies, the choice of catalyst can be critical. For instance, in Strecker-type reactions involving hindered ketones, palladium-based catalysts have been shown to be effective under mild conditions.[1]

2. Challenges in Purification

Q: I am struggling to purify my 2,8-diazaspiro[4.5]decane derivatives. They are often polar and basic, leading to issues with chromatography. What are the best practices for purification?

A: The basic nature of the two secondary amine functionalities in the 2,8-diazaspiro[4.5]decane scaffold can indeed make purification challenging. Here are some recommended strategies:

  • Streaking on Silica Gel TLC/Column Chromatography: The basic amines can interact strongly with the acidic silica gel, leading to streaking and poor separation.[1]

    • Troubleshooting:

      • Use a Basic Modifier: Add a small amount (0.1-1%) of a basic modifier, such as triethylamine or ammonium hydroxide, to your eluent system. This will neutralize the acidic sites on the silica gel and improve the peak shape of your basic compound.[1]

      • Alternative Stationary Phase: Consider using a different stationary phase, such as alumina, which is less acidic than silica gel.[1]

  • Poor Separation in Reverse-Phase HPLC: Inappropriate mobile phase composition or gradient can lead to poor separation of your spirocyclic compounds.[1]

    • Troubleshooting:

      • Optimize Mobile Phase: Optimize the gradient of your water and organic solvent (e.g., acetonitrile or methanol). Adding a small amount of an acid, like trifluoroacetic acid (TFA), to the mobile phase can protonate the amines, leading to improved peak shape and better separation.[1]

  • Product is Highly Polar and Water-Soluble: This can make extraction and isolation difficult.

    • Troubleshooting:

      • Continuous Liquid-Liquid Extraction: For highly water-soluble products, a continuous liquid-liquid extractor can be an effective method for isolation.

      • Salt Formation: Consider converting your product to a salt (e.g., hydrochloride salt). This can often facilitate crystallization and make the compound easier to handle and purify.[1]

3. Protecting Group Strategies

Q: What are the key considerations for choosing and using protecting groups in the synthesis of 2,8-diazaspiro[4.5]decane scaffolds?

A: A well-defined protecting group strategy is crucial for the successful synthesis of complex 2,8-diazaspiro[4.5]decane derivatives. Here are some key points to consider:

  • Orthogonal Protection: When both nitrogen atoms need to be functionalized differently, an orthogonal protecting group strategy is essential. This involves using protecting groups that can be removed under different conditions without affecting each other. For example, a Boc group (acid-labile) and a Cbz or Fmoc group (hydrogenolysis or base-labile, respectively) can be used.

  • Impact on Reactivity: The choice of protecting group can influence the reactivity of the molecule. Ensure the protecting group is stable under the reaction conditions required for subsequent steps.

  • Ease of Introduction and Removal: The protecting group should be easy to introduce and remove in high yield under mild conditions that do not affect other functional groups in the molecule.

Data Presentation: Comparison of Synthetic Conditions

RouteKey TransformationReagents and ConditionsYield (%)Reference
Strecker Synthesis α-aminonitrile formationKetone, NaCN, Amine Hydrochloride, Solvent (e.g., DMSO/H₂O)High[2]
Cyclization Intramolecular cyclizationSodium Hydride, DMF, 45°C~60% (overall)
Boc-Protection Protection of secondary amineDi-tert-butyl dicarbonate (Boc₂O), Base (e.g., TEA), Solvent (e.g., THF)Typically high[1]
Boc-Deprotection Removal of Boc group4M HCl in Dioxane or CH₂Cl₂Quantitative

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of a 2,8-Diazaspiro[4.5]decane Derivative [1]

  • Reaction Setup: Dissolve the 2,8-diazaspiro[4.5]decane compound in a suitable solvent (e.g., THF, acetonitrile, or a mixture of water/THF).

  • Addition of Reagents: Add 1.1 to 1.5 equivalents of di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine, DMAP, or sodium bicarbonate).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40°C) until the reaction is complete (monitor by TLC).

  • Workup: Dilute the reaction mixture with water and extract the Boc-protected product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.

Protocol 2: Deprotection of a Boc-Protected 2,8-Diazaspiro[4.5]decan-1-one

  • Reaction Setup: To a solution of tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate in CH₂Cl₂, slowly add a 4 M HCl solution in dioxane.

  • Reaction: Stir the mixture for 8 hours at room temperature.

  • Workup: Concentrate the mixture under vacuum to afford the hydrochloride salt of the deprotected compound.

Visualizations

Synthesis_Workflow Start Ketone Precursor Aminonitrile α-Aminonitrile Intermediate Start->Aminonitrile Strecker Reaction (NaCN, R-NH2) Cyclization Spirocyclization Aminonitrile->Cyclization e.g., NaH, DMF Scaffold 2,8-Diazaspiro[4.5]decane Scaffold Cyclization->Scaffold Protection N-Protection (e.g., Boc) Scaffold->Protection ProtectedScaffold Protected Scaffold Protection->ProtectedScaffold Functionalization Further Functionalization ProtectedScaffold->Functionalization FinalProduct Final Product Functionalization->FinalProduct

Caption: General synthetic workflow for 2,8-diazaspiro[4.5]decane scaffolds.

Troubleshooting_Purification Start Purification Challenge Problem1 Streaking on Silica Gel Start->Problem1 Problem2 Poor Separation in RP-HPLC Start->Problem2 Problem3 High Polarity / Water Solubility Start->Problem3 Solution1a Add Basic Modifier to Eluent (e.g., 0.1-1% TEA) Problem1->Solution1a Solution Solution1b Use Alumina as Stationary Phase Problem1->Solution1b Alternative Solution2 Optimize Mobile Phase Gradient (add TFA) Problem2->Solution2 Solution Solution3a Continuous Liquid-Liquid Extraction Problem3->Solution3a Solution Solution3b Convert to Salt for Crystallization Problem3->Solution3b Alternative

Caption: Troubleshooting guide for the purification of 2,8-diazaspiro[4.5]decane derivatives.

References

Technical Support Center: Optimizing Spirocyclization Reactions for Diazaspiro Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of diazaspiro compounds.

Troubleshooting Guide

This section addresses common issues encountered during the spirocyclization of diazaspiro compounds, offering potential causes and solutions in a direct question-and-answer format.

Problem Question Possible Causes & Suggested Solutions
Low Reaction Yield I am consistently obtaining a low yield of my desired diazaspiro compound. What are the common reasons for this and how can I improve it?Incomplete Reaction: * Solution: Increase the reaction time or temperature. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.[1] Ensure that your reagents and catalysts are pure and active. If reagents are air- or moisture-sensitive, confirm that the reaction is being conducted under an inert atmosphere.[1]Product Degradation: * Solution: The product may be unstable under the reaction or workup conditions.[1] Consider performing the reaction at a lower temperature. Use milder reagents for the workup process and minimize the exposure of the product to acidic or basic conditions.[1]Suboptimal Reaction Conditions: * Solution: Systematically screen reaction parameters such as solvent, temperature, and concentration. For example, in iridium-catalyzed aza-spirocyclization, dichloromethane was identified as the optimal solvent for both yield and diastereocontrol.[2]
Side Product Formation My reaction mixture shows multiple spots on TLC, indicating the formation of significant side products. How can I minimize these?Competing Reaction Pathways: * Solution: Modify the substrate to block competing reactive sites. Adjusting reaction conditions such as solvent, temperature, and the choice of catalyst can help favor the desired reaction pathway.[1] For instance, in domino radical bicyclizations, the choice of radical initiator (e.g., triethylborane over AIBN) can lead to milder reaction conditions and reduce side products.[3]Alkene Isomerization: * Solution: In reactions like ring-closing metathesis, extended reaction times can sometimes lead to the isomerization of the product.[2] Optimizing the reaction time is crucial to minimize this side reaction.
Poor Diastereoselectivity The diastereomeric ratio (d.r.) of my spirocyclization product is low. How can I improve the stereocontrol of the reaction?Inadequate Stereocontrol from Catalyst or Chiral Auxiliary: * Solution: The choice of catalyst and associated ligands is critical for achieving high stereocontrol.[2] If using a chiral catalyst, ensure it has high enantiomeric purity. The use of chiral auxiliaries attached to the substrate can also be an effective strategy to control diastereoselectivity.[2]Suboptimal Reaction Temperature: * Solution: Temperature can significantly influence diastereoselectivity. For certain iridium-catalyzed aza-spirocyclizations, lowering the reaction temperature has been shown to improve the diastereomeric ratio.[2]Solvent Effects: * Solution: The polarity of the solvent can impact the transition state of the cycloaddition, thereby affecting the diastereoselectivity. It is advisable to screen a variety of solvents with different polarities.[3]
Catalyst Inactivity I am using a catalyst (e.g., Iridium, Ruthenium, Gold, Silver), but the reaction is very sluggish or does not proceed at all. What could be the issue?Catalyst Deactivation: * Solution: Ensure you are using the correct catalyst loading and that it is handled under the appropriate atmosphere (e.g., an inert gas for air-sensitive catalysts).[2] Traces of impurities in the solvent or reagents can poison the catalyst. Consider purifying your solvents and reagents before use.[2]Incorrect Catalyst Choice: * Solution: The chosen catalyst may not be suitable for the specific transformation. For instance, in tandem cyclization strategies, silver salts have been shown to be effective π-Lewis acids for activating C-C multiple bonds.[4] In other cases, gold or platinum catalysts might be required.[5] It's important to consult the literature for catalysts that have been successful for similar substrates and reaction types.

Frequently Asked Questions (FAQs)

Q1: What are the key reaction parameters to consider when optimizing the spirocyclization of diazaspiro compounds?

A1: The most critical parameters to screen are typically the choice of catalyst, solvent, reaction temperature, and substrate concentration. The interplay between these factors is crucial for achieving high yield and selectivity. A systematic optimization, for instance using a design of experiments (DoE) approach, can be highly effective.

Q2: How can I purify my diazaspiro compound effectively, especially if it is prone to degradation?

A2: Purification can be challenging for sensitive compounds. Flash column chromatography on silica gel is a common method.[2][3] If your compound is acid-sensitive, consider using a neutralized silica gel or an alternative stationary phase like alumina. Performing the purification at a lower temperature can also help to minimize degradation.[1]

Q3: Are there any general strategies to improve the atom economy of diazaspirocyclization reactions?

A3: Yes, employing tandem or domino reaction sequences can significantly improve atom economy. For example, a silver-catalyzed tandem cyclization strategy allows for the atom-economical synthesis of various azaoxa- and diazaspirocycles from alkynes with appended nucleophiles.[4]

Q4: My starting materials are not very reactive. What can I do to facilitate the spirocyclization?

A4: To improve the reactivity of your starting materials, you can consider introducing activating groups, such as electron-withdrawing or -donating groups, depending on the reaction mechanism. For reactions involving imines, ensuring the imine is freshly prepared and of high purity is crucial.[2]

Q5: What are some common synthetic routes to access 1,9-diazaspiro[5.5]undecane cores?

A5: The Pictet-Spengler reaction is a frequently used method for constructing 4,5-arene-fused 1,9-diazaspiro[5.5]undecane scaffolds.[6] The specific synthetic strategy often depends on the desired substitution pattern on the arene ring.[6]

Experimental Protocols

Iridium-Catalyzed Aza-Spirocyclization of Indole-Tethered Lactams [2]

  • To a solution of the indole-tethered lactam (1.0 equivalent) in anhydrous dichloromethane (0.1 M) under an argon atmosphere, add Vaska's catalyst ([Ir(CO)Cl(PPh₃)₂], 0.01 equivalent).

  • Cool the solution to -15 °C.

  • Add tetramethyldisiloxane (TMDS, 3.0 equivalents) dropwise.

  • Stir the reaction mixture at -15 °C and monitor its progress by TLC or LC-MS (typically 1-6 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired azaspiroindoline.

Domino Radical Bicyclization for 2-Azaspiro[4.4]nonane Synthesis [3]

Method A (AIBN Initiator):

  • Dissolve the precursor in anhydrous toluene under an argon atmosphere.

  • Add tributyltin hydride (Bu₃SnH) and azobisisobutyronitrile (AIBN).

  • Place the flask in a preheated oil bath at 90 °C.

  • Stir the reaction until the starting material is consumed, as monitored by TLC.

Method B (Et₃B Initiator):

  • Dissolve the precursor in anhydrous toluene under an argon atmosphere.

  • Add tributyltin hydride (Bu₃SnH) and triethylborane (Et₃B).

  • Maintain the reaction at room temperature.

  • Stir until the starting material is consumed, as monitored by TLC.

Work-up and Purification (for both methods):

  • Upon completion, concentrate the reaction mixture.

  • Purify the residue by flash column chromatography on silica gel to separate the diastereomers.

Data Presentation

Table 1: Optimization of a Reductive Cyclization Reaction [7]

EntrySolventTemperature (°C)Base (equiv.)Yield (%)
1Dioxane150K₂CO₃ (2.2)37
2NMP150K₂CO₃ (2.2)45
3NMP100K₂CO₃ (2.2)30
4NMP200K₂CO₃ (2.2)40
5NMP150K₂CO₃ (4.4)55
6NMP150K₂CO₃ (4.4) at 0.01 M82

Visualizations

TroubleshootingWorkflow Start Low Yield or Side Products CheckPurity Check Starting Material Purity Start->CheckPurity AnalyzeByproducts Analyze Byproducts (e.g., via NMR, MS) Start->AnalyzeByproducts AdjustWorkup Adjust Workup Procedure Start->AdjustWorkup If degradation suspected CheckPurity->Start If impure, purify & retry OptimizeConditions Systematically Optimize Reaction Conditions CheckPurity->OptimizeConditions If pure ScreenSolvent Screen Solvents OptimizeConditions->ScreenSolvent ScreenTemp Screen Temperature OptimizeConditions->ScreenTemp ScreenCatalyst Screen Catalyst/ Ligand OptimizeConditions->ScreenCatalyst ImprovedOutcome Improved Yield/ Selectivity ScreenSolvent->ImprovedOutcome ScreenTemp->ImprovedOutcome ScreenCatalyst->ImprovedOutcome ModifySubstrate Modify Substrate to Block Side Reactions AnalyzeByproducts->ModifySubstrate ModifySubstrate->ImprovedOutcome AdjustWorkup->ImprovedOutcome

Caption: A troubleshooting workflow for optimizing diazaspirocyclization reactions.

ExperimentalWorkflow Prep Prepare Reactants & Solvent (Ensure anhydrous conditions if needed) ReactionSetup Set up Reaction Under Inert Atmosphere (e.g., Argon) Prep->ReactionSetup AddReagents Add Substrate, Catalyst, and other Reagents ReactionSetup->AddReagents Reaction Stir at Optimized Temperature AddReagents->Reaction Monitoring Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Quench Reaction & Perform Aqueous Workup Monitoring->Workup Reaction Complete Purification Purify Crude Product (e.g., Column Chromatography) Workup->Purification Analysis Characterize Final Product (NMR, HRMS, etc.) Purification->Analysis

Caption: A general experimental workflow for a typical spirocyclization reaction.

References

Technical Support Center: Synthesis of Tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers in improving the yield and purity of Tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate and related derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic strategies for constructing the 2,8-diazaspiro[4.5]decane core?

The synthesis of the 2,8-diazaspiro[4.5]decane core often involves multi-step sequences. A prevalent strategy is based on the Michael addition of pipecolate-derived enolates to nitroalkenes, followed by reduction of the nitro group and subsequent intramolecular cyclization. Another approach involves multi-component reactions like the Bucherer-Bergs or Strecker synthesis to form a hydantoin intermediate, which is then further modified. Reductive amination is a key step in many of these pathways to form the second heterocyclic ring.[1][2]

Q2: My overall yield is low. Which reaction steps are the most critical to optimize?

Low overall yield in a multi-step synthesis can often be attributed to one or two problematic steps. For diazaspiro[4.5]decane synthesis, the most critical steps are typically:

  • The initial C-C bond formation: In routes involving Michael addition, optimizing the base (e.g., freshly prepared LDA), temperature (-40 °C to -60 °C), and quenching conditions is crucial for high yields.[1]

  • Reduction and Cyclization: The reduction of a precursor (e.g., a nitro or cyano group) followed by intramolecular cyclization can be low-yielding if performed in one pot. This can lead to side products requiring extensive chromatographic separation.[1] It is often more effective to isolate the intermediate amine before proceeding with cyclization.[1]

  • Reductive Amination: Direct reductive amination to form the second ring can be challenging. The choice of reducing agent, solvent, and pH are critical for driving the reaction to completion and minimizing side reactions.[3][4]

Q3: I am observing significant side product formation. What are the likely causes?

Side product formation is a common issue. Potential causes include:

  • Over-alkylation: During reductive amination, the secondary amine product can sometimes react further to form tertiary amines.[3]

  • Polymerization: Starting materials, particularly aldehydes or reactive intermediates, can polymerize under certain conditions.[2]

  • Incomplete Cyclization: If the cyclization step does not go to completion, you will have to separate the unreacted linear amine from the desired spirocyclic product.

  • Competing Reactions: In one-pot reduction/cyclization reactions, forcing the reaction to completion can generate unwanted side-products, leading to moderate yields (around 50%) and difficult purification.[1]

Q4: How can I improve the efficiency of the reductive amination step?

Reductive amination involves the formation of an imine or iminium ion, followed by its reduction. To improve yield:

  • Choice of Reducing Agent: Mild reducing agents like sodium triacetoxyborohydride (STAB) are often preferred as they are selective for the iminium ion over the starting ketone or aldehyde. Other agents include sodium cyanoborohydride or 2-picoline borane.[4][5]

  • Control of pH: The reaction is typically fastest under weakly acidic conditions (pH 4-6), which facilitates imine formation without degrading the reducing agent.

  • Solvent: Aprotic solvents like dichloromethane (DCM) or dichloroethane (DCE) are common. Protic solvents can also be used, depending on the specific reducing agent.[5]

  • One-Pot vs. Two-Step: While one-pot (direct) reductive amination is efficient, forming the imine first before adding the reducing agent can sometimes provide a cleaner reaction and higher yield.[4]

Q5: What are the best practices for purifying polar, basic compounds like 2,8-diazaspiro[4.5]decanes?

The basic nitrogen atoms in the diazaspiro core make these compounds polar and prone to streaking on standard silica gel columns.

  • Column Chromatography: To mitigate streaking on silica gel, add a small amount of a basic modifier to the eluent, such as 0.1-1% triethylamine or ammonium hydroxide.[2] Alternatively, using a different stationary phase like alumina can be effective.[2]

  • Reverse-Phase HPLC: This is a powerful technique for purifying polar compounds. Use a mobile phase of water and an organic solvent (acetonitrile or methanol) with an acidic modifier like trifluoroacetic acid (TFA) to ensure the amines are protonated, leading to better peak shape.[2]

  • Crystallization as a Salt: If the final product is an oil or difficult to crystallize, converting it to a salt (e.g., hydrochloride or oxalate) can facilitate crystallization, handling, and purification.[2]

Troubleshooting Guide

This section addresses specific experimental issues with potential causes and recommended solutions.

Yield and Reaction Completion Issues
Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Michael Addition Step 1. Inactive or old LDA. 2. Incorrect reaction temperature. 3. Impure starting materials.1. Use freshly prepared LDA. 2. Maintain temperature between –40 °C and –60 °C during enolate formation.[1] 3. Ensure all reagents and solvents are pure and dry.
Reaction Stalls or is Incomplete 1. Insufficient reaction time or temperature. 2. Degraded reagents or catalyst (e.g., Raney Nickel). 3. Stoichiometry of reagents is incorrect.1. Increase reaction time and/or temperature, monitoring by TLC or LC-MS. 2. Use fresh, high-purity reagents and active catalysts. 3. A slight excess of certain reagents (e.g., cyanide and carbonate in Strecker synthesis) can drive the reaction to completion.[2]
Low Yield in One-Pot Reduction/Cyclization 1. Formation of stable side-products under forcing conditions.1. Switch to a two-step procedure: first, isolate the crude amine intermediate by filtering off the catalyst. Then, perform the cyclization by heating the amine in a suitable solvent like toluene. This often gives a much purer product without extensive chromatography.[1]
Purification and Isolation Issues
Problem Potential Cause(s) Recommended Solution(s)
Product Streaks on Silica Gel TLC/Column The basic amine groups interact strongly with the acidic silica gel.[2]1. Add 0.1-1% triethylamine or ammonium hydroxide to the eluent system.[2] 2. Use a less acidic stationary phase, such as neutral alumina.[2]
Product is an Oil and Difficult to Handle The freebase form of the amine may not be crystalline.1. Convert the product to a salt (e.g., hydrochloride or oxalate) to induce crystallization and simplify handling.[2]
Product is Water-Soluble, Complicating Extraction The polarity of the diamine system can lead to solubility in the aqueous phase during workup.1. Perform multiple extractions with an organic solvent. 2. Saturate the aqueous layer with NaCl (brine) to decrease the product's solubility. 3. For highly water-soluble products, consider using a continuous liquid-liquid extractor.[2]

Experimental Protocols

The following is a representative, multi-step protocol for a related 2,8-diazaspiro[4.5]decan-1-one, which can be adapted. The key is to isolate intermediates to improve yield and purity.

Step 1: Michael Addition to form Nitro-precursor [1]

  • Prepare a solution of lithium diisopropylamide (LDA) by treating diisopropylamine with n-butyllithium in dry THF at -20 °C.

  • Cool the LDA solution to -60 °C.

  • Add a solution of 1-benzyl-4-ethoxycarbonylpiperidine (1.0 eq) dropwise, and allow the mixture to warm to -40 °C over 1 hour to form the enolate.

  • Add a solution of trans-β-nitrostyrene (1.1 eq) in THF at -40 °C.

  • Allow the reaction mixture to warm to room temperature over 1 hour and then quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

  • Purify the crude product by silica gel chromatography to yield the nitro-adduct. A reported yield for this type of reaction is high (e.g., 84%).[1]

Step 2: Reduction of Nitro Group to Amine [1]

  • Dissolve the nitro-adduct from Step 1 in ethanol.

  • Add Raney Nickel (Ra-Ni, ~5 mol%) as a catalyst.

  • Hydrogenate the mixture in a pressure reactor at 55 °C under 15 bar of H₂ pressure for approximately 2 hours, or until TLC/LC-MS indicates complete consumption of the starting material.

  • Cool the reaction, vent the H₂ pressure, and filter the mixture over Celite® to remove the Ra-Ni catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude amine intermediate.

Step 3: Intramolecular Cyclization to form Lactam Core [1]

  • Dissolve the crude amine from Step 2 in toluene.

  • Heat the resulting mixture under reflux for 2 hours.

  • Cool the mixture and evaporate the solvent to yield the target cyclic γ-lactam, which is often obtained in a pure form without requiring chromatography.

Visualizations

Troubleshooting Workflow

G cluster_steps Potential Problem Areas cluster_solutions Solutions start Problem: Low Overall Yield check_step Identify Lowest-Yielding Step (via TLC, LC-MS of intermediates) start->check_step michael Step 1: C-C Bond Formation (e.g., Michael Addition) check_step->michael Is it Step 1? reduction Step 2: Reduction (e.g., Nitro to Amine) check_step->reduction Is it Step 2? cyclization Step 3: Cyclization / Reductive Amination check_step->cyclization Is it Step 3? purification Final Step: Purification check_step->purification Is it Purification? sol_michael Optimize Base (Fresh LDA) Control Temp (-40 to -60°C) Check Reagent Purity michael->sol_michael sol_reduction Check Catalyst Activity (Fresh Ra-Ni) Ensure Complete Reaction Isolate Intermediate reduction->sol_reduction sol_cyclization Switch from One-Pot to Two-Step Optimize Reducing Agent (e.g., STAB) Control pH (4-6) cyclization->sol_cyclization sol_purification Add Basic Modifier to Eluent (e.g., Et3N) Use Alumina instead of Silica Convert to Salt for Crystallization purification->sol_purification

Caption: Troubleshooting workflow for low-yield synthesis.

General Synthetic Pathway

G start_materials Piperidine Derivative + Electrophile precursor Acyclic Precursor (e.g., Nitro-ester) start_materials->precursor 1. C-C Bond Formation (e.g., Michael Add.) intermediate Acyclic Amine Intermediate precursor->intermediate 2. Reduction (e.g., H₂, Ra-Ni) final_product Tert-butyl 2,8-diazaspiro[4.5]decane -2-carboxylate intermediate->final_product 3. Intramolecular Reductive Amination + Boc Protection

Caption: A generalized multi-step synthetic pathway.

References

Technical Support Center: Purification of Tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Difficulty in separating the mono-Boc protected product from the di-Boc byproduct and the unreacted diamine by column chromatography. The polarity of the three compounds can be very similar, leading to poor separation on silica gel.[1]Optimize Column Chromatography Conditions: - Solvent System: Employ a gradient elution with a suitable solvent system. For Boc-protected amines, systems like dichloromethane/methanol or ethyl acetate/hexanes are common. A shallow gradient can improve resolution.[2]- Stationary Phase: While silica gel is common, consider using basic alumina as the stationary phase to potentially improve separation.[1]- Alternative Chromatography: Explore reversed-phase HPLC for better separation of closely related compounds.[2][3]
The purified product is an oil and is difficult to handle and store. The inherent physical properties of the compound may result in it being a non-crystalline oil at room temperature.Induce Crystallization or Salt Formation: - Crystallization: Attempt crystallization from a suitable solvent system. If the compound "oils out," try a lower-boiling point solvent or a solvent mixture. Adding a small amount of a "poorer" solvent can sometimes induce crystallization.[2][4]- Salt Formation: Convert the oily product into a solid salt (e.g., hydrochloride or tartrate) for easier handling, storage, and improved stability.[1]
Low yield of the desired mono-Boc protected product. The reaction conditions may favor the formation of the di-Boc byproduct.Optimize Reaction Conditions for Mono-protection: - Monoprotonation: Add one equivalent of an acid like HCl to the diamine solution before adding the Boc-anhydride. This protects one amine group as its salt, favoring mono-protection of the other.[1][5]- Stoichiometry and Slow Addition: Use a precise 1:1 molar ratio of the diamine to di-tert-butyl dicarbonate ((Boc)₂O) and add the (Boc)₂O solution slowly to minimize di-protection.[1]
Broad or tailing peaks during HPLC analysis. Issues with the HPLC method, such as column overloading, inappropriate mobile phase, or secondary interactions with the stationary phase.Optimize HPLC Method: - Mobile Phase: Adjust the mobile phase composition. Adding a small amount of an acid like trifluoroacetic acid (TFA) can improve peak shape for amines.[3]- Flow Rate: Optimize the flow rate to improve peak resolution.[2]- Column Choice: Ensure the use of a suitable column, such as a C18 column for reversed-phase HPLC.[3]
Product degradation during purification or storage. The Boc protecting group is sensitive to acidic conditions and high temperatures.[3]Handle with Care: - Avoid Strong Acids: Use caution with acidic conditions during workup and purification.[1][3]- Temperature Control: Avoid prolonged exposure to high temperatures (above 85-90°C) to prevent thermal decomposition of the Boc group.[3] Store the purified compound in a cool, dark, and dry place.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

The primary impurities are typically the unreacted 2,8-diazaspiro[4.5]decane starting material and the di-Boc protected byproduct, (di-tert-butyl 2,8-diazaspiro[4.5]decane-2,8-dicarboxylate).[1] The challenge in purification often arises from the similar polarities of these three compounds.

Q2: Is silica gel column chromatography a suitable method for purifying this compound?

Yes, silica gel column chromatography is a commonly used and effective method for the purification of Boc-protected diamines.[1] However, due to the potential for similar polarities of the product and impurities, careful optimization of the solvent system is crucial.[1] In some cases, using basic alumina as the stationary phase may offer better separation.[1]

Q3: How can I remove the di-Boc byproduct if it co-elutes with my desired mono-Boc product?

If chromatographic separation is challenging, an acidic wash can be employed. The mono-Boc product, having a free basic amine, will form a salt and move to the aqueous layer, while the neutral di-Boc byproduct can be extracted with an organic solvent.[1] Subsequently, basifying the aqueous layer will allow for the extraction of the purified mono-Boc product into an organic solvent.[1]

Q4: My purified this compound is a semi-solid. How can I obtain a crystalline solid?

If the product is not a solid at room temperature, you can attempt crystallization by dissolving it in a minimal amount of a good solvent and then slowly adding a poor solvent until turbidity is observed, followed by cooling.[2][4] Alternatively, converting the product to a salt, such as a hydrochloride salt, can often yield a stable crystalline solid.[1]

Q5: What are the recommended storage conditions for this compound?

The compound should be stored in a cool, dark, and dry place. Specifically, storage at 2-8°C in a sealed container under dry conditions is recommended. The Boc protecting group is sensitive to acid and heat, so avoiding these conditions during storage is important to maintain the integrity of the compound.[3]

Quantitative Data Summary

Parameter Value/Range Technique Reference
Purity (Commercial) 97-98%Not specified[6]
Storage Temperature 2-8°CNot applicable
HPLC Column Reversed-phase C18 (e.g., 4.6 mm x 250 mm, 5 µm)HPLC[3]
HPLC Mobile Phase A 0.1% Trifluoroacetic acid in waterHPLC[3]
HPLC Mobile Phase B 0.1% Trifluoroacetic acid in acetonitrileHPLC[3]
HPLC Flow Rate 1.0 mL/minHPLC[3]
HPLC Detection UV at 210 nm or 220 nmHPLC[3]
Recrystallization Yield 68.16% (for a related compound)Recrystallization from petroleum ether[7]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the mono-Boc protected product from the di-Boc byproduct and unreacted diamine.

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Extract the organic solution with a dilute aqueous acid solution (e.g., 1 M HCl). The mono-Boc product and unreacted diamine will move into the aqueous layer as their respective salts. The di-Boc byproduct will remain in the organic layer.

  • Separate the organic layer (containing the di-Boc byproduct) and wash it with brine, then dry over anhydrous sodium sulfate, filter, and concentrate to isolate the di-Boc byproduct if desired.

  • Wash the aqueous layer with an organic solvent (e.g., diethyl ether) to remove any remaining di-Boc byproduct.[5]

  • Basify the aqueous layer to a pH > 12 with a base (e.g., NaOH) to deprotonate the mono-Boc product and any unreacted diamine.[1]

  • Extract the now basic aqueous layer multiple times with an organic solvent (e.g., dichloromethane).[1]

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified mono-Boc-protected diamine.[1]

Protocol 2: Purification by Column Chromatography

This protocol outlines a general procedure for purification using silica gel chromatography.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the elution solvent or a stronger solvent and adsorb it onto a small amount of silica gel. Dry the silica gel to create a free-flowing powder.

  • Column Packing: Pack a glass column with silica gel using a slurry method with the initial elution solvent (e.g., 100% hexanes or a low polarity mixture of ethyl acetate/hexanes).

  • Loading: Carefully load the dry-loaded sample onto the top of the packed column.

  • Elution: Begin elution with a low polarity mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate or methanol).[2]

  • Fraction Collection: Collect fractions and monitor their composition by Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure desired product. Remove the solvent under reduced pressure to obtain the purified this compound.[2]

Visualizations

Purification_Workflow Crude Crude Product (Mono-Boc, Di-Boc, Diamine) ColumnChromatography Column Chromatography (Silica Gel or Alumina) Crude->ColumnChromatography PurityCheck1 Purity Check (TLC/HPLC) ColumnChromatography->PurityCheck1 PureProduct Pure Product PurityCheck1->PureProduct Pure ImpureFractions Impure Fractions PurityCheck1->ImpureFractions Impure OilyProduct Handling Oily Product PureProduct->OilyProduct If Oily AcidBaseExtraction Acid-Base Extraction ImpureFractions->AcidBaseExtraction Co-elution PurityCheck2 Purity Check (TLC/HPLC) AcidBaseExtraction->PurityCheck2 PurityCheck2->ColumnChromatography Still Impure (Re-column) PurityCheck2->PureProduct Pure Recrystallization Recrystallization / Salt Formation Recrystallization->PureProduct Solid Product OilyProduct->Recrystallization Crystallize

Caption: Purification workflow for this compound.

References

Technical Support Center: Troubleshooting Boc-Deprotection of 2,8-diazaspiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the Boc-deprotection of 2,8-diazaspiro[4.5]decane derivatives. The unique spirocyclic structure and the presence of two nitrogen atoms can present specific hurdles in this common synthetic transformation.

Troubleshooting Guide

This section addresses common problems encountered during the Boc-deprotection of 2,8-diazaspiro[4.5]decane derivatives in a question-and-answer format.

Q1: My Boc-deprotection reaction is incomplete, showing significant amounts of starting material or mono-deprotected intermediate. What are the likely causes and how can I resolve this?

A1: Incomplete deprotection is a frequent issue. Several factors can contribute to this problem:

  • Insufficient Acid Strength or Concentration: The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions. If the reaction is sluggish or incomplete, the acidity of the reaction medium may be too low.

    • Solution: Increase the concentration of the acid (e.g., use a higher concentration of TFA in DCM or a more concentrated solution of HCl in an organic solvent). For resistant substrates, switching to a stronger acid might be necessary.

  • Suboptimal Reaction Time or Temperature: While many Boc deprotections proceed to completion at room temperature within a few hours, sterically hindered or electronically deactivated substrates may require more forcing conditions.

    • Solution: Monitor the reaction progress closely using TLC or LC-MS. If the reaction stalls, consider extending the reaction time. Gentle heating can also be employed, but this should be done cautiously as it can promote side reactions.

  • Steric Hindrance: The spirocyclic nature of the 2,8-diazaspiro[4.5]decane core, especially with substitution on the rings, can sterically hinder the approach of the acidic reagent to the Boc group.

    • Solution: Employing a less sterically bulky acid or optimizing the solvent system to ensure good solubility and accessibility to the protected amine can be beneficial. Longer reaction times are often necessary for sterically hindered substrates.

Q2: I am observing the formation of unexpected byproducts. What are the common side reactions and how can they be minimized?

A2: The primary side reaction during acidic Boc deprotection is the formation of the reactive tert-butyl cation (tBu+). This electrophile can alkylate nucleophilic residues in the molecule or react with other species present.

  • tert-Butylation of Nucleophiles: The tert-butyl cation can alkylate nucleophilic functional groups such as indoles (in tryptophan residues), thioethers (in methionine), or electron-rich aromatic rings.

    • Solution: Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), or anisole.

  • Formation of Stable Salts: With trifluoroacetic acid (TFA), the resulting trifluoroacetate salt of the diamine can sometimes be oily or difficult to handle in subsequent steps.

    • Solution: Consider using HCl in an organic solvent (e.g., dioxane, methanol, or isopropanol). The resulting hydrochloride salt is often a crystalline solid that is easier to isolate and purify.

Q3: I am trying to achieve selective mono-deprotection of a bis-Boc-2,8-diazaspiro[4.5]decane derivative, but I am getting a mixture of starting material, mono- and di-deprotected products. How can I improve the selectivity?

A3: Achieving selective mono-deprotection of a symmetrical diamine can be challenging due to the similar reactivity of the two Boc-protected amino groups.

  • Careful Control of Stoichiometry and Conditions:

    • Solution: Use a limited amount of the acidic reagent (e.g., 1.0-1.2 equivalents). Perform the reaction at a low temperature (e.g., 0 °C or below) and monitor the progress carefully by TLC or LC-MS, quenching the reaction once the desired mono-deprotected product is the major component.

  • Alternative Methods for Mono-Protection:

    • Solution: It is often synthetically more reliable to prepare the mono-Boc protected diamine through a controlled mono-protection strategy rather than a partial deprotection of the bis-Boc derivative. Methods involving the mono-protonation of the diamine followed by treatment with Boc-anhydride can provide better selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for complete Boc-deprotection of a 2,8-diazaspiro[4.5]decane derivative?

A1: Standard conditions typically involve treatment with an excess of a strong acid in an appropriate solvent. Common systems include:

  • 20-50% Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature for 1-4 hours.

  • 4M Hydrogen chloride (HCl) in 1,4-dioxane at room temperature for 1-4 hours.

Q2: How can I monitor the progress of the deprotection reaction?

A2: The progress of the reaction can be monitored by:

  • Thin-Layer Chromatography (TLC): The deprotected amine is typically more polar than the Boc-protected starting material and will have a lower Rf value. Staining with ninhydrin can be used to visualize the free amine.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a more accurate method to monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The disappearance of the characteristic singlet of the tert-butyl protons of the Boc group around 1.4 ppm in the 1H NMR spectrum indicates the progress of the deprotection.

Q3: What is the best work-up procedure for a Boc-deprotection reaction?

A3: The work-up procedure depends on the acidic reagent used and the properties of the product.

  • For TFA deprotection: The excess TFA and DCM are typically removed under reduced pressure. The resulting TFA salt can be used directly in the next step or neutralized. To obtain the free amine, the residue is dissolved in a suitable solvent and washed with a mild aqueous base (e.g., saturated sodium bicarbonate solution).

  • For HCl deprotection: If the hydrochloride salt precipitates from the reaction mixture, it can be isolated by filtration. Alternatively, the solvent can be removed under reduced pressure to yield the crude salt. The free amine can be obtained by neutralization with a base.

Q4: Are there any milder alternatives to TFA or HCl for Boc-deprotection if my molecule contains other acid-sensitive functional groups?

A4: Yes, for substrates with other acid-labile groups, milder deprotection methods can be employed, although they might require longer reaction times or heating. Some alternatives include:

  • Aqueous phosphoric acid.

  • Generating HCl in situ from reagents like oxalyl chloride in methanol.

Data Presentation

The following tables summarize typical and specific reaction conditions for the Boc-deprotection of 2,8-diazaspiro[4.5]decane derivatives and related structures based on literature reports.

Table 1: Typical Acidic Conditions for Boc-Deprotection

Acidic ReagentSolventConcentrationTemperature (°C)Typical Reaction Time (h)
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-50% (v/v)0 - 251 - 4
Hydrogen Chloride (HCl)1,4-Dioxane4 M251 - 4
Hydrogen Chloride (HCl)Isopropyl AcetateSaturated2510
Hydrogen Chloride (HCl)MethanolSaturated251 - 3

Table 2: Specific Examples of Boc-Deprotection in the Synthesis of 2,8-diazaspiro[4.5]decane Derivatives

SubstrateReagent/SolventConditionsProductYield (%)Reference
Substituted N-Boc-2,8-diazaspiro[4.5]decane derivativeHCl in Isopropyl AcetateRoom Temperature, 10 hCorresponding amine hydrochlorideNot explicitly statedC4 Therapeutics Patent for PROTACs
Nα,Nα′-bis-Boc-L-cystine bis(1-Boc-1,8-diazaspiro[4.5]decane) amide4 N HCl in DioxaneNot specified8-L-cystinyl bis(1,8-diazaspiro[4.5]decane)73 (overall for two steps)ACS Med. Chem. Lett.

Experimental Protocols

Protocol 1: General Procedure for Boc-Deprotection using TFA in DCM

  • Dissolve the Boc-protected 2,8-diazaspiro[4.5]decane derivative (1.0 equiv) in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.

  • The resulting crude amine trifluoroacetate salt can be used directly for the next step or neutralized by dissolving in a suitable solvent and washing with a saturated aqueous solution of sodium bicarbonate.

Protocol 2: General Procedure for Boc-Deprotection using HCl in Dioxane

  • Dissolve the Boc-protected 2,8-diazaspiro[4.5]decane derivative (1.0 equiv) in a minimal amount of a suitable solvent like methanol or dioxane if necessary.

  • To the stirred solution, add a 4 M solution of HCl in 1,4-dioxane (3-5 equiv) at room temperature.

  • Stir the reaction for 1-4 hours. Often, the hydrochloride salt of the deprotected product will precipitate from the solution.

  • Monitor the reaction by TLC or LC-MS until completion.

  • The precipitated hydrochloride salt can be collected by filtration and washed with a non-polar solvent like diethyl ether. Alternatively, the solvent can be removed under reduced pressure to obtain the crude salt.

Mandatory Visualization

Boc_Deprotection_Troubleshooting start Start: Boc-Deprotection Reaction check_completion Monitor Reaction Progress (TLC, LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes troubleshoot Troubleshoot Cause incomplete->troubleshoot side_products Side Products Observed? complete->side_products workup Proceed to Work-up and Purification increase_acid Increase Acid Concentration/Strength troubleshoot->increase_acid Insufficient Acidity? increase_time_temp Increase Reaction Time/Temperature troubleshoot->increase_time_temp Slow Reaction? check_sterics Consider Steric Hindrance troubleshoot->check_sterics Bulky Substrate? increase_acid->start increase_time_temp->start check_sterics->start side_products->workup No add_scavenger Add Scavenger (e.g., TES, Anisole) side_products->add_scavenger Yes (t-Butylation?) change_acid Change Acid (e.g., TFA to HCl) side_products->change_acid Yes (Salt Issues?) add_scavenger->start change_acid->start no_side_products No yes_side_products Yes

Caption: Troubleshooting workflow for incomplete Boc-deprotection.

Boc_Deprotection_Mechanism cluster_deprotection Boc Deprotection Pathway cluster_side_reaction Side Reaction Boc_Amine Boc-Protected Amine Protonation Protonation of Carbonyl Oxygen Boc_Amine->Protonation + H+ Carbocation_Formation Formation of tert-Butyl Cation Protonation->Carbocation_Formation Carbamic_Acid Carbamic Acid Intermediate Carbocation_Formation->Carbamic_Acid + H2O (trace) tBu_Cation tert-Butyl Cation (Electrophile) Carbocation_Formation->tBu_Cation Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation Free_Amine Deprotected Amine Decarboxylation->Free_Amine - CO2 Alkylation Alkylated Byproduct tBu_Cation->Alkylation Trapped_Cation Trapped Cation tBu_Cation->Trapped_Cation Nucleophile Nucleophile (e.g., indole, thioether) Nucleophile->Alkylation Scavenger Scavenger (e.g., TES, Anisole) Scavenger->Trapped_Cation

Caption: Mechanism of Boc-deprotection and potential side reactions.

Technical Support Center: Synthesis of Boc-Protected Diazaspirocycles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Boc-protected diazaspirocycles. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the Boc protection of diazaspirocycles?

A1: The most prevalent side reaction is the formation of a di-Boc protected product, where both nitrogen atoms of the diazaspirocycle are protected. This can limit the yield of the desired mono-protected product.[1] Additionally, if the reaction conditions are not optimized, incomplete reaction leading to recovery of the starting material can occur.

Q2: What are the primary side reactions observed during the acidic deprotection of Boc-protected diazaspirocycles?

A2: The major side reaction during acidic deprotection is the alkylation of nucleophilic sites on the diazaspirocycle or other functional groups within the molecule by the tert-butyl cation generated during the cleavage.[2][3] For certain diazaspirocycles, such as 2,6-diazaspiro[3.3]heptane, ring-opening can occur upon treatment with strong acids like HCl.[4] Incomplete deprotection is also a common issue, often stemming from steric hindrance or insufficient acid strength.[5][6]

Q3: How can I minimize the formation of side products in domino radical bicyclization for the synthesis of azaspirocycles?

A3: The formation of side products in domino radical bicyclizations often arises from the premature quenching of radical intermediates.[7] To minimize these side reactions, consider the following strategies:

  • Choice of Radical Initiator: Using a milder radical initiator like triethylborane (Et₃B) can allow for lower reaction temperatures, which has been shown to improve diastereoselectivity and reduce side products compared to AIBN.[7]

  • Control of Reaction Temperature: Lowering the reaction temperature generally favors the kinetically controlled product, which is often the more diastereomerically pure one.[7]

Q4: My [3+2] cycloaddition reaction to form a spiro-pyrrolidine has low diastereoselectivity. How can I improve it?

A4: Low diastereoselectivity in [3+2] cycloaddition reactions can be influenced by several factors.[7] To enhance diastereoselectivity, you can explore:

  • Solvent Choice: The polarity of the solvent can significantly affect the transition state of the cycloaddition. It is advisable to screen a variety of solvents with different polarities.[7]

  • Reaction Temperature: Running the reaction at lower temperatures can favor the formation of the kinetically controlled, and often more diastereomerically pure, product.[7]

  • Catalyst System: For asymmetric syntheses, screening different chiral ligands (e.g., N,O-ligands or N,P-ligands with Cu(OAc)₂) or catalyst systems can induce higher diastereoselectivity.[7]

  • Additives: The presence of acid additives like benzoic acid (BzOH) can promote the cycloaddition and influence diastereoselectivity.[7]

Troubleshooting Guides

Issue 1: Incomplete Boc Deprotection

Symptoms:

  • Presence of starting material (Boc-protected diazaspirocycle) in the final product mixture, as observed by TLC, LC-MS, or NMR.

  • Low yield of the desired deprotected product.

Possible Causes & Solutions:

Possible Cause Recommended Action Supporting Evidence
Insufficient Acid Strength or Concentration Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA in DCM). Consider switching to a stronger acid system, like 4M HCl in dioxane.The rate of Boc cleavage is highly dependent on acid concentration.[5]
Inadequate Reaction Time or Temperature Increase the reaction time and monitor the progress closely by TLC or LC-MS. Gentle heating may be applied, but be cautious of potential side reactions.Deprotection of sterically hindered amines may require longer reaction times or elevated temperatures.[5]
Steric Hindrance For highly hindered substrates, consider alternative deprotection methods that do not rely on strong acids, such as using Lewis acids (e.g., TMSI, ZnBr₂).Steric bulk around the Boc-protected amine can hinder the approach of the acidic reagent.[5][6]
Ring Opening of Sensitive Scaffolds For acid-sensitive scaffolds like 2,6-diazaspiro[3.3]heptane, TFA in dichloromethane is the preferred deprotection method over HCl to avoid ring opening.It was noted that 2,6-diazaspiro[3.3]heptane compounds underwent ring opening upon treatment with HCl.[4]
Issue 2: Formation of tert-Butylation Byproducts During Deprotection

Symptoms:

  • Presence of unexpected peaks in the LC-MS or NMR spectrum of the crude product, corresponding to the mass of the product plus 56 Da (C₄H₈).

  • Difficulty in purifying the desired product.

Possible Causes & Solutions:

Possible Cause Recommended Action Supporting Evidence
Generation of Reactive tert-Butyl Cation Add a scavenger to the deprotection reaction mixture to trap the tert-butyl cation.Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate.[3]
Presence of Nucleophilic Functional Groups Select a scavenger based on the nucleophiles present in your substrate. Common scavengers include triisopropylsilane (TIS), water, and thioanisole.Nucleophilic residues like tryptophan, methionine, and cysteine are particularly vulnerable to alkylation.[3]

Common Scavenger Cocktails for Boc Deprotection:

Scavenger Cocktail Composition Application
Standard TFA/H₂O/TIS95:2.5:2.5General purpose, effective for most sequences.[3]
Reagent KTFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5)For peptides with multiple sensitive residues.[3]
Simple TFA/TIS95:5Effective for protecting Trp, Met, and Tyr residues.[3]

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Boc Deprotection
  • Dissolution: Dissolve the Boc-protected diazaspirocycle in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Cooling: Cool the solution to 0°C using an ice bath.[3]

  • Addition of Reagents: Add the desired scavenger(s) (e.g., triisopropylsilane, 2.5-5% v/v).[3] Slowly add the acid (e.g., trifluoroacetic acid (TFA) to a final concentration of 20-50% v/v, or a solution of 4M HCl in dioxane).

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[3]

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess acid.[3]

  • TFA Removal: To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene.[3]

  • Purification: The crude product can then be purified by standard methods such as column chromatography, crystallization, or extraction.

Protocol 2: Domino Radical Bicyclization for the Synthesis of 1-Azaspiro[4.4]nonane

This protocol is an example and may require optimization for specific substrates.

  • Reaction Setup: In a flask, dissolve the O-benzyl oxime ether precursor (1.0 eq) and a radical initiator (e.g., AIBN or Et₃B) in a suitable degassed solvent (e.g., toluene or benzene).

  • Initiation (Method A - AIBN): Place the flask in a preheated oil bath at 90 °C and stir until the starting material is consumed, as monitored by TLC.[7]

  • Initiation (Method B - Et₃B): Maintain the reaction at room temperature and stir until the starting material is consumed, as monitored by TLC.[7]

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to separate the diastereomers and isolate the desired 1-azaspiro[4.4]nonane product.[7]

Visual Guides

Boc_Deprotection_Troubleshooting cluster_incomplete Troubleshooting Incomplete Reaction cluster_t_butylation Troubleshooting t-Butylation cluster_ring_opening Troubleshooting Ring Opening start Boc Deprotection Reaction check_completion Reaction Complete? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No side_products Side Products Observed? check_completion->side_products Yes increase_acid Increase Acid Conc. incomplete->increase_acid increase_time_temp Increase Time/Temp incomplete->increase_time_temp change_method Change Deprotection Method incomplete->change_method t_butylation t-Butylation Products side_products->t_butylation Yes (+56 Da) ring_opening Ring Opening side_products->ring_opening Yes (Fragmentation) success Successful Deprotection side_products->success No add_scavenger Add Scavengers (TIS, H2O) t_butylation->add_scavenger use_tfa Use TFA instead of HCl ring_opening->use_tfa

Caption: Troubleshooting workflow for Boc deprotection of diazaspirocycles.

Side_Reaction_Pathway boc_protected Boc-Protected Diazaspirocycle protonated Protonated Intermediate boc_protected->protonated + H+ acid H+ deprotected Desired Deprotected Amine protonated->deprotected Main Pathway t_butyl_cation tert-Butyl Cation protonated->t_butyl_cation Generates t_butylation_product t-Butylation Side Product t_butyl_cation->t_butylation_product Reacts with trapped_cation Trapped Cation t_butyl_cation->trapped_cation Trapped by scavenger Scavenger (e.g., TIS) scavenger->trapped_cation nucleophilic_site Nucleophilic Site on Substrate nucleophilic_site->t_butylation_product

Caption: Side reaction pathway in acid-catalyzed Boc deprotection.

References

Technical Support Center: Column Chromatography Purification of Polar Basic Diazaspiro Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the column chromatography purification of polar basic diazaspiro compounds.

Frequently Asked Questions (FAQs)

Q1: Why do my polar basic diazaspiro compounds show poor retention and elute quickly on a standard silica gel column?

A1: Polar basic compounds, such as diazaspiro derivatives, often have a high affinity for polar mobile phases and limited interaction with the nonpolar stationary phases typically used in reversed-phase chromatography. This can lead to them eluting at or near the solvent front. Additionally, the basic nature of these compounds can lead to strong, undesirable interactions with the acidic silanol groups on the surface of silica gel, causing issues like peak tailing rather than proper retention.

Q2: What is peak tailing and why is it a common problem with polar basic compounds?

A2: Peak tailing is a phenomenon where a chromatographic peak is asymmetrical, with a trailing edge that is longer than the leading edge. For polar basic compounds, this is often caused by strong interactions between the basic amine functional groups and the acidic silanol groups on the silica gel stationary phase. These strong interactions lead to a portion of the analyte molecules being retained longer than the bulk, resulting in a "tail." This can negatively impact resolution and the accuracy of quantification.

Q3: What are the main alternative stationary phases to silica gel for purifying polar basic compounds?

A3: The main alternatives to standard silica gel for purifying polar basic compounds are:

  • Alumina: Available in basic, neutral, and acidic forms, basic or neutral alumina can be a good choice for basic compounds as it minimizes the strong acidic interactions seen with silica.

  • Amine-functionalized silica: This stationary phase has amine groups bonded to the silica surface, creating a more basic environment that can improve the chromatography of basic analytes.

  • Reversed-phase C18 with polar modifications: Some C18 columns are specifically designed with embedded polar groups or end-capping to improve the retention of polar compounds in highly aqueous mobile phases.

Q4: How do mobile phase additives like triethylamine (TEA) or ammonium hydroxide improve the purification of basic compounds on silica gel?

A4: Mobile phase additives like triethylamine (TEA) or ammonium hydroxide act as "silanol blockers." These basic additives are added in small quantities (typically 0.1-2%) to the mobile phase. They compete with the basic analyte for the active acidic silanol sites on the silica gel surface. By occupying these sites, they reduce the strong interactions that cause peak tailing and improve the chromatographic peak shape.

Troubleshooting Guides

This section provides solutions to common problems encountered during the column chromatography purification of polar basic diazaspiro compounds.

Issue 1: Severe Peak Tailing on Silica Gel

Symptoms:

  • Asymmetrical peaks with a pronounced "tail."

  • Poor separation from impurities.

  • Inaccurate fraction collection.

Possible Causes & Solutions:

Cause Solution
Strong interaction with acidic silanol groups 1. Add a Basic Modifier: Incorporate a small amount of a basic modifier like triethylamine (TEA), ammonium hydroxide, or pyridine (e.g., 0.1-2%) into your eluent to mask the silanol groups.[1] 2. Switch to an Alternative Stationary Phase: Consider using basic or neutral alumina, or an amine-functionalized silica column to avoid the acidic nature of silica gel.[1]
Inappropriate Solvent System Optimize the Mobile Phase: Ensure your solvent system has the appropriate polarity to elute your compound while minimizing tailing. A common system for polar basic compounds is a gradient of methanol in dichloromethane (DCM).
Column Overload Reduce Sample Load: Overloading the column can exacerbate tailing. Try reducing the amount of crude material loaded onto the column.
Issue 2: Poor or No Retention (Compound Elutes in the Void Volume)

Symptoms:

  • The compound elutes with the solvent front.

  • No separation from other highly polar impurities.

Possible Causes & Solutions:

Cause Solution
High Polarity of the Compound 1. Use a More Polar Stationary Phase: Standard silica gel may not be sufficient. Consider using a more polar stationary phase like diol- or cyano-functionalized silica. 2. Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a technique that uses a polar stationary phase (like silica) with a mobile phase rich in an organic solvent (like acetonitrile) and a small amount of water. This can be very effective for retaining and separating highly polar compounds.
Mobile Phase is Too Strong Decrease the Initial Polarity of the Mobile Phase: Start with a less polar solvent system and gradually increase the polarity (gradient elution). For example, begin with 100% DCM and slowly introduce methanol.
Issue 3: Compound Degradation on the Column

Symptoms:

  • Low recovery of the target compound.

  • Appearance of new, unexpected spots on TLC analysis of the fractions.

Possible Causes & Solutions:

Cause Solution
Acidity of Silica Gel 1. Deactivate the Silica Gel: Before loading your sample, flush the packed column with a solvent system containing a base (e.g., 1-2% TEA in your starting eluent) to neutralize the acidic sites. 2. Use a Less Acidic Stationary Phase: Alumina (neutral or basic) is a good alternative to prevent the degradation of acid-sensitive compounds.
Compound Instability Work Quickly and at a Lower Temperature: If the compound is inherently unstable, perform the chromatography as quickly as possible and consider running the column in a cold room if feasible.

Data Presentation

Table 1: Comparison of Stationary Phases for Polar Basic Compound Purification

Stationary PhaseAdvantagesDisadvantagesBest For
Silica Gel Inexpensive, widely available, good for a broad range of compounds.Acidic nature can cause tailing and degradation of basic compounds. Lower loading capacity for highly polar basics.General purpose purification; can be effective with basic modifiers.
Alumina (Basic/Neutral) Basic or neutral surface is ideal for basic compounds, preventing strong acidic interactions. Good thermal and pH stability.[2][3]Can have different selectivity compared to silica, requiring re-optimization of the solvent system. May be less effective for very polar compounds.Purification of basic and neutral compounds, especially those sensitive to acid.
Amine-functionalized Silica Provides a basic surface, improving peak shape for basic analytes without mobile phase additives. Can be used in both normal and reversed-phase modes.[4]More expensive than plain silica. May have lower overall retention for some compounds.Compounds that show significant tailing on silica, especially when avoiding mobile phase modifiers is desired.

Experimental Protocols

Protocol 1: General Flash Column Chromatography on Silica Gel with a Basic Modifier
  • TLC Analysis: Develop a solvent system that gives your target diazaspiro compound an Rf value of approximately 0.2-0.3 on a silica gel TLC plate. A common solvent system is a mixture of dichloromethane (DCM) and methanol (MeOH). Add 0.5-1% triethylamine (TEA) to the developing solvent to assess its effect on the spot shape.

  • Column Packing:

    • Select an appropriately sized glass column.

    • Add a small plug of cotton or glass wool to the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% DCM with 0.5% TEA).

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add a protective layer of sand on top of the silica bed.

  • Sample Loading (Dry Loading Recommended for Polar Compounds):

    • Dissolve your crude diazaspiro compound in a minimal amount of a polar solvent (e.g., methanol or DCM).

    • Add a small amount of silica gel to the solution.

    • Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add the dry sample-silica mixture to the top of the packed column.

  • Elution:

    • Begin eluting with the low-polarity solvent system (e.g., DCM with 0.5% TEA).

    • Gradually increase the polarity by slowly increasing the percentage of the more polar solvent (e.g., methanol).

    • Collect fractions and monitor them by TLC to identify the fractions containing your purified compound.

  • Work-up: Combine the pure fractions and remove the solvent under reduced pressure. The TEA will also be removed during this step.

Protocol 2: Flash Column Chromatography using Basic Alumina
  • TLC Analysis: Use basic or neutral alumina TLC plates to develop a suitable solvent system. Note that the Rf values may differ significantly from those on silica gel.

  • Column Packing: Follow the same procedure as for silica gel, but use basic or neutral alumina as the stationary phase.

  • Sample Loading: Dry loading is also recommended for alumina chromatography.

  • Elution: Elute the column with the solvent system determined from your alumina TLC analysis. A basic modifier is generally not necessary.

  • Work-up: Collect and analyze fractions as described for the silica gel protocol.

Mandatory Visualization

Troubleshooting_Workflow start Problem with Purification peak_tailing Severe Peak Tailing? start->peak_tailing poor_retention Poor or No Retention? peak_tailing->poor_retention No add_base Add Basic Modifier (e.g., 0.5% TEA) to Eluent peak_tailing->add_base Yes degradation Compound Degradation? poor_retention->degradation No use_hilic Consider HILIC Mode (High Organic Mobile Phase) poor_retention->use_hilic Yes end Consult Further Resources degradation->end No (Consult further resources) deactivate_silica Deactivate Silica with Base or Use Alumina degradation->deactivate_silica Yes check_tailing_1 check_tailing_1 add_base->check_tailing_1 Still Tailing? use_alumina Use Basic/Neutral Alumina or Amine-Functionalized Silica check_tailing_1->use_alumina Yes end_solved_1 Problem Solved check_tailing_1->end_solved_1 No end_solved_2 Problem Solved use_alumina->end_solved_2 Problem Solved check_retention_1 check_retention_1 use_hilic->check_retention_1 Still Poor Retention? change_stationary_phase Try a More Polar Stationary Phase (Diol, Cyano) check_retention_1->change_stationary_phase Yes end_solved_3 Problem Solved check_retention_1->end_solved_3 No end_solved_4 Problem Solved change_stationary_phase->end_solved_4 Problem Solved check_degradation_1 check_degradation_1 deactivate_silica->check_degradation_1 Still Degrading? low_temp Run Column at Lower Temperature check_degradation_1->low_temp Yes end_solved_5 Problem Solved check_degradation_1->end_solved_5 No end_solved_6 Problem Solved low_temp->end_solved_6 Problem Solved

Caption: Troubleshooting workflow for common issues in polar basic diazaspiro compound purification.

Stationary_Phase_Selection cluster_options Stationary Phase Options start Start: Purifying a Polar Basic Diazaspiro Compound silica Standard Silica Gel start->silica Default Choice silica_tea Silica Gel + Basic Modifier (TEA) silica->silica_tea If Tailing Occurs alumina Basic or Neutral Alumina silica->alumina If Acid Sensitive silica_tea->alumina If Tailing Persists amine_silica Amine-Functionalized Silica alumina->amine_silica Alternative to Modifiers

Caption: Decision tree for selecting the appropriate stationary phase.

References

Technical Support Center: Overcoming Low Yield in Coupling Reactions with 2,8-Diazaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during coupling reactions with 2,8-diazaspiro[4.5]decane, a key building block in medicinal chemistry.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low to no conversion in my Buchwald-Hartwig amination of 2,8-diazaspiro[4.5]decane with an aryl halide?

A1: Low or no yield in Buchwald-Hartwig aminations involving 2,8-diazaspiro[4.5]decane, a sterically hindered secondary amine, can be attributed to several factors:

  • Inappropriate Catalyst/Ligand Combination: The choice of the palladium source and phosphine ligand is critical and highly dependent on the specific substrates. For bulky secondary amines, sterically hindered and electron-rich biaryl phosphine ligands are often necessary to promote efficient catalytic activity.

  • Suboptimal Base Selection: The strength and solubility of the base are crucial. While strong bases like sodium tert-butoxide (NaOtBu) are common, they might not be suitable for all substrates. Weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can offer better functional group tolerance.

  • Protecting Group Strategy: Due to the presence of two secondary amine functionalities, a protecting group strategy is essential to ensure mono-arylation and prevent oligomerization. The use of a tert-butoxycarbonyl (Boc) group on one of the nitrogen atoms is a common and effective approach.

  • Reaction Conditions: Insufficient temperature, presence of oxygen or moisture, and poor solvent choice can all lead to low yields. These reactions typically require an inert atmosphere and anhydrous solvents.

Q2: How can I achieve selective mono-arylation of 2,8-diazaspiro[4.5]decane?

A2: To achieve selective mono-arylation, it is crucial to protect one of the secondary amine groups. The most common strategy is the use of a Boc protecting group. Commercially available tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate or tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate are ideal starting materials for this purpose. The Boc group can be readily removed under acidic conditions post-coupling if the final product requires a free secondary amine.

Q3: What are the common side reactions observed in these coupling reactions and how can they be minimized?

A3: Common side reactions include:

  • Hydrodehalogenation: This occurs when the aryl halide is reduced, removing the halogen atom. This can be minimized by using bulkier phosphine ligands that favor reductive elimination over β-hydride elimination.

  • Homocoupling of the Aryl Halide: Formation of biaryl impurities can be suppressed by careful control of reaction temperature and slow addition of the base.

  • Double Arylation: If the unprotected 2,8-diazaspiro[4.5]decane is used, double arylation can occur, leading to a mixture of products. Employing a mono-protected starting material is the most effective way to prevent this.

Troubleshooting Guides

Low Yield or No Reaction
Potential Cause Troubleshooting Step
Inactive Catalyst Use a pre-catalyst or ensure complete reduction of the Pd(II) source to Pd(0) in situ. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).
Inappropriate Ligand For bulky secondary amines like mono-Boc-2,8-diazaspiro[4.5]decane, screen bulky and electron-rich biaryl phosphine ligands such as RuPhos, XPhos, or BrettPhos.
Incorrect Base If using a strong base like NaOtBu leads to decomposition, switch to a milder base such as Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered and anhydrous.
Low Reaction Temperature Gradually increase the reaction temperature in 10 °C increments. Typical temperatures range from 80-110 °C.
Poor Solubility Choose a solvent that dissolves all reactants. Toluene, dioxane, and THF are commonly used. A solvent screen may be necessary.
Formation of Side Products
Side Product Observed Troubleshooting Step
Hydrodehalogenation of Aryl Halide Use a bulkier phosphine ligand (e.g., XPhos, RuPhos) to sterically disfavor the β-hydride elimination pathway.
Biaryl Formation (Homocoupling) Lower the reaction temperature and consider slower addition of the base. Ensure a high-purity aryl halide is used.
Double Arylation of the Spirocycle Ensure the use of a mono-Boc-protected 2,8-diazaspiro[4.5]decane derivative to prevent reaction at the second nitrogen.

Experimental Protocols

Representative Protocol for Buchwald-Hartwig Amination of mono-Boc-2,8-diazaspiro[4.5]decane

This protocol provides a general starting point for the coupling of tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate with an aryl bromide. Optimization of the ligand, base, solvent, and temperature may be necessary for different aryl halides.

Materials:

  • tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol).

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add the aryl bromide (1.0 mmol) and tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate (1.2 mmol) to the tube.

  • Add anhydrous toluene (5 mL) via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing Reaction Pathways and Troubleshooting

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Pd(II)_Complex Ar-Pd(II)(L)-X Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination R'R''NH, Base Amido_Complex Ar-Pd(II)(L)-NR'R'' Amine_Coordination->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Regeneration Product Ar-NR'R'' Reductive_Elimination->Product

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield in Coupling Reaction check_reagents Check Reagent Purity & Inert Atmosphere start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok purify_reagents Purify/Dry Reagents Improve Inert Technique reagents_ok->purify_reagents No optimize_conditions Optimize Reaction Conditions reagents_ok->optimize_conditions Yes purify_reagents->start conditions_ok Yield Improved? optimize_conditions->conditions_ok screen_catalyst Screen Ligand/Base/Solvent conditions_ok->screen_catalyst No success Successful Reaction conditions_ok->success Yes catalyst_ok Yield Improved? screen_catalyst->catalyst_ok consult Consult Literature for Similar Substrates catalyst_ok->consult No catalyst_ok->success Yes

Caption: A logical workflow for troubleshooting low-yielding coupling reactions.

Stability of Tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

The stability of this compound is primarily dictated by the tert-butyloxycarbonyl (Boc) protecting group. This compound is generally stable under basic and nucleophilic conditions. However, the Boc group is sensitive to and can be removed under acidic conditions.[1]

Q2: Under what basic conditions is this compound expected to be stable?

This compound is stable in the presence of common bases such as sodium hydroxide, potassium carbonate, and triethylamine at room temperature. The Boc group is resistant to hydrolysis under basic conditions.[1]

Q3: What acidic conditions will lead to the removal of the Boc group?

The Boc group is labile to acidic conditions.[1] Strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are commonly used for its removal.[2] The reaction is typically fast, often completing within 30 minutes to a few hours at room temperature.[2]

Q4: Are the two nitrogen atoms in the 2,8-diazaspiro[4.5]decane ring system equally reactive?

In the parent 2,8-diazaspiro[4.5]decane, the two nitrogen atoms may exhibit different basicities and nucleophilicities due to their positions within the spirocyclic system. When one nitrogen is protected with a Boc group, its reactivity is significantly diminished. The remaining unprotected secondary amine is available for further reactions. The selective mono-protection of diamines is a common strategy, suggesting that with the right conditions, the two amines can be differentiated.[3]

Q5: How should I store this compound to ensure its stability?

To ensure long-term stability, the compound should be stored in a cool, dry place, away from acidic vapors. Storage at 2-8°C is recommended. The container should be tightly sealed to prevent exposure to moisture and atmospheric carbon dioxide.

Troubleshooting Guides

Issue 1: Incomplete Deprotection (Removal of the Boc Group)

Symptoms:

  • NMR or LC-MS analysis of the reaction mixture shows the presence of starting material after the expected reaction time.

  • The subsequent reaction step, which requires the free amine, gives a low yield.

Possible Causes and Solutions:

CauseRecommended Solution
Insufficient Acid Strength or Concentration Increase the concentration of the acid (e.g., use a higher percentage of TFA in DCM). For stubborn substrates, consider using a stronger acid system like HCl in dioxane.[4]
Short Reaction Time Extend the reaction time and monitor the progress by TLC or LC-MS. Some sterically hindered substrates may require longer reaction times for complete deprotection.[5]
Low Reaction Temperature While most Boc deprotections proceed at room temperature, gentle heating (e.g., to 40°C) may be necessary for less reactive substrates. Proceed with caution to avoid side reactions.[6]
Poor Reagent Quality Use fresh, high-quality reagents. TFA, for instance, is hygroscopic, and absorbed water can reduce its effectiveness.[5]
Substrate Solubility Issues Ensure the substrate is fully dissolved in the reaction solvent. If solubility is an issue, consider a different solvent system.[7]
Issue 2: Observation of Unexpected Byproducts

Symptoms:

  • NMR or LC-MS analysis shows the presence of unexpected peaks in the crude product.

  • Difficulty in purifying the desired product.

Possible Causes and Solutions:

CauseRecommended Solution
Alkylation by tert-butyl cation The tert-butyl cation formed during deprotection is an electrophile and can alkylate nucleophilic sites on your molecule.[8] Add a scavenger like triisopropylsilane (TIS) or thioanisole to the reaction mixture to trap the tert-butyl cation.[6]
Degradation of other functional groups If your molecule contains other acid-sensitive functional groups, the strong acidic conditions for Boc deprotection may be too harsh. Consider using milder deprotection conditions, such as using a lower concentration of acid or running the reaction at a lower temperature.[7] Alternative, milder deprotection reagents like oxalyl chloride in methanol can also be explored.[9]

Quantitative Data

The following table summarizes typical acidic conditions used for Boc deprotection of amines. The optimal conditions for this compound may need to be determined empirically.

ReagentSolventConcentrationTemperatureTypical Reaction Time
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-50% (v/v)Room Temperature30 min - 2 h[4]
Hydrochloric Acid (HCl)1,4-Dioxane or Methanol4 MRoom Temperature1 - 4 h[2]
p-Toluenesulfonic Acid (pTSA)Acetonitrile/MethanolStoichiometricRoom TemperatureVariable[10]

Experimental Protocols

Protocol 1: General Procedure for Acidic Deprotection of this compound with TFA
  • Dissolve this compound (1 equivalent) in dichloromethane (DCM).

  • To the stirred solution, add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The resulting crude product, the trifluoroacetate salt of 2,8-diazaspiro[4.5]decane, can be used directly in the next step or neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent to obtain the free amine.

Protocol 2: Stability Assessment of this compound under a Specific Condition
  • Prepare a solution of this compound of a known concentration in the solvent to be tested.

  • Add the acidic or basic reagent to be tested to the desired final concentration.

  • Maintain the solution at a constant temperature.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

  • Quench the reaction if necessary (e.g., by neutralizing an acidic solution with a base).

  • Analyze the aliquot by a validated analytical method, such as HPLC or LC-MS, to determine the concentration of the starting material and any degradation products.

  • Plot the concentration of the starting material versus time to determine its stability under the tested condition.

Visualizations

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Fragmentation cluster_step3 Step 3: Cation Fate Boc_Amine Boc-Protected Amine Protonated_Intermediate Protonated Intermediate Boc_Amine->Protonated_Intermediate + H+ Proton H+ Free_Amine Free Amine Protonated_Intermediate->Free_Amine CO2 CO2 Protonated_Intermediate->CO2 tBu_Cation tert-Butyl Cation Protonated_Intermediate->tBu_Cation Isobutylene Isobutylene tBu_Cation->Isobutylene - H+ Alkylation Alkylation Byproduct tBu_Cation->Alkylation + Nucleophile

Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.

Troubleshooting_Workflow Start Incomplete Deprotection Observed Check_Acid Increase Acid Concentration / Use Stronger Acid Start->Check_Acid Monitor Monitor by TLC/LC-MS Check_Acid->Monitor Increase_Time Increase Reaction Time Increase_Time->Monitor Increase_Temp Increase Reaction Temperature (with caution) Increase_Temp->Monitor Check_Reagents Use Fresh/Anhydrous Reagents Check_Reagents->Monitor Monitor->Increase_Time No Monitor->Increase_Temp No Monitor->Check_Reagents No Success Complete Deprotection Monitor->Success Yes Failure Still Incomplete Monitor->Failure Still No Side_Reactions cluster_side_reactions Potential Side Reactions cluster_mitigation Mitigation Strategy Deprotection Boc Deprotection tBu_Cation tert-Butyl Cation Deprotection->tBu_Cation Desired_Product Desired Free Amine Deprotection->Desired_Product Nucleophilic_Substrate Nucleophilic Site on Substrate (e.g., another amine, thiol, etc.) tBu_Cation->Nucleophilic_Substrate Scavenger Scavenger (e.g., TIS, Thioanisole) tBu_Cation->Scavenger Alkylated_Byproduct tert-Butylated Byproduct Nucleophilic_Substrate->Alkylated_Byproduct Alkylation Trapped_Cation Trapped/Reduced Cation Scavenger->Trapped_Cation Trapping

References

Technical Support Center: Strategies for Selective N-Functionalization of 2,8-diazaspiro[4.5]decanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the selective N-functionalization of 2,8-diazaspiro[4.5]decanes. This valuable scaffold is integral to the development of a wide range of biologically active molecules, including PROTACs and various enzyme inhibitors. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual workflows to facilitate successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the N-functionalization of 2,8-diazaspiro[4.5]decanes?

A1: The main challenge lies in achieving regioselectivity between the two secondary amine groups at the N2 and N8 positions. Direct functionalization often leads to a mixture of mono- and di-substituted products, as well as isomeric mixtures of the mono-substituted derivatives, complicating purification and reducing the yield of the desired product. Over-alkylation or over-acylation at a single nitrogen can also be problematic.

Q2: What is the most common strategy for achieving selective N-functionalization of this scaffold?

A2: The most prevalent and effective strategy is the use of an orthogonal protecting group strategy. This involves the selective protection of one nitrogen atom, typically with a tert-butyloxycarbonyl (Boc) group, allowing for the functionalization of the other free nitrogen. The protecting group can then be removed in a subsequent step to yield the selectively functionalized product or to allow for further derivatization at the newly deprotected nitrogen.

Q3: Why is the N8 position often selectively protected with a Boc group?

A3: The selective protection of the N8 position is generally attributed to steric hindrance. The N2 nitrogen is part of a five-membered ring, which can be more sterically congested than the N8 nitrogen situated in the six-membered ring. While electronic differences between the two nitrogens are minimal, the less hindered N8 amine is often more accessible to the bulky Boc-anhydride reagent, leading to preferential protection at this site.

Q4: What are some common methods for N-functionalization of the unprotected amine?

A4: Once one of the nitrogens is protected, the free secondary amine can be functionalized using a variety of standard organic reactions, including:

  • Reductive Amination: To introduce alkyl groups.

  • Acylation: Using acyl chlorides or activated esters to introduce acyl moieties.

  • Buchwald-Hartwig Amination: For the introduction of aryl or heteroaryl groups.[1]

  • Michael Addition: For the addition to α,β-unsaturated systems.

Q5: How can I remove the Boc protecting group after functionalization?

A5: The Boc group is reliably removed under acidic conditions.[2] A common method involves treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or with hydrochloric acid (HCl) in an organic solvent such as dioxane or methanol.

Troubleshooting Guides

Issue 1: Low Yield of Mono-Protected Product (e.g., 8-Boc-2,8-diazaspiro[4.5]decane)

Possible CauseRecommended Action
Formation of Di-protected Byproduct Carefully control the stoichiometry of the protecting group reagent (e.g., Boc-anhydride). Use of 1.0-1.1 equivalents is recommended. A "one-pot" procedure involving the addition of one equivalent of a strong acid (like HCl) prior to the addition of the Boc-anhydride can significantly improve selectivity for mono-protection by protonating one of the amine groups.[3][4]
Incomplete Reaction Ensure adequate reaction time and temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, a slight excess of the protecting agent might be necessary, but this increases the risk of di-protection.
Difficult Purification The polarity of the mono-protected product can be similar to the starting diamine and the di-protected byproduct. Utilize column chromatography with a gradient elution system. In some cases, crystallization can be an effective purification method.

Issue 2: Poor Selectivity in the Functionalization of the Unprotected Amine

Possible CauseRecommended Action
Steric Hindrance at the Target Amine For bulky reactants, consider using less sterically demanding reagents if possible. Increasing the reaction temperature may help overcome the activation energy barrier.
Side Reactions Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive to air or moisture. Use of anhydrous solvents is also critical for many reactions.

Issue 3: Incomplete Deprotection of the Boc Group

Possible CauseRecommended Action
Insufficient Acid Strength or Concentration Increase the concentration of the acid (e.g., use neat TFA or a higher concentration of HCl in dioxane).
Short Reaction Time Extend the reaction time and monitor by TLC or LC-MS until the starting material is fully consumed.
Acid-Labile Functional Groups Elsewhere in the Molecule If other acid-sensitive groups are present, consider using milder deprotection conditions, such as HCl in methanol at a lower temperature, and monitor the reaction carefully.

Experimental Protocols

Protocol 1: Selective Mono-Boc Protection of 2,8-diazaspiro[4.5]decane at the N8 Position

This protocol is adapted from general methods for the selective mono-Boc protection of diamines.[3][4]

  • Materials: 2,8-diazaspiro[4.5]decane, Di-tert-butyl dicarbonate (Boc₂O), Methanol (MeOH), Hydrochloric acid (HCl, e.g., as a solution in dioxane or generated from TMSCl), Sodium hydroxide (NaOH), Dichloromethane (DCM), Diethyl ether.

  • Procedure:

    • Dissolve 2,8-diazaspiro[4.5]decane (1.0 eq) in methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add one equivalent of HCl (as a solution in dioxane or generated in situ from TMSCl) to the stirred solution. Allow the mixture to stir for 30 minutes at 0 °C.

    • In a separate flask, dissolve Boc₂O (1.0-1.1 eq) in methanol.

    • Add the Boc₂O solution dropwise to the diamine hydrochloride salt solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Concentrate the reaction mixture under reduced pressure.

    • Add water and diethyl ether to the residue. The unreacted diamine will preferentially partition into the ether layer. Separate the layers.

    • Basify the aqueous layer to a pH > 10 with a NaOH solution.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 8-Boc-2,8-diazaspiro[4.5]decane.

ReactantEquivalentsTypical Yield
2,8-diazaspiro[4.5]decane1.070-85%
HCl1.0
Boc₂O1.0-1.1

Protocol 2: N2-Acylation of 8-Boc-2,8-diazaspiro[4.5]decane

  • Materials: 8-Boc-2,8-diazaspiro[4.5]decane, Acyl chloride (e.g., benzoyl chloride), Triethylamine (Et₃N) or another non-nucleophilic base, Anhydrous DCM.

  • Procedure:

    • Dissolve 8-Boc-2,8-diazaspiro[4.5]decane (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Slowly add the acyl chloride (1.1 eq) dropwise.

    • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 2-16 hours, monitoring by TLC.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

ReactantEquivalentsTypical Yield
8-Boc-2,8-diazaspiro[4.5]decane1.080-95%
Acyl chloride1.1
Triethylamine1.2

Protocol 3: N2-Reductive Amination of 8-Boc-2,8-diazaspiro[4.5]decane

  • Materials: 8-Boc-2,8-diazaspiro[4.5]decane, Aldehyde or ketone, Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), Dichloroethane (DCE) or Methanol (MeOH), Acetic acid (optional, as a catalyst).

  • Procedure:

    • To a solution of 8-Boc-2,8-diazaspiro[4.5]decane (1.0 eq) and the aldehyde or ketone (1.1 eq) in DCE, add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1-2 hours to allow for imine/enamine formation.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the mixture with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

ReactantEquivalentsTypical Yield
8-Boc-2,8-diazaspiro[4.5]decane1.065-80%
Aldehyde/Ketone1.1
Sodium triacetoxyborohydride1.5

Visualizations

Experimental Workflow for Selective N-Functionalization

experimental_workflow start 2,8-Diazaspiro[4.5]decane mono_boc Selective Mono-Boc Protection (N8) start->mono_boc boc_protected 8-Boc-2,8-diazaspiro[4.5]decane mono_boc->boc_protected functionalization N2-Functionalization (Acylation, Alkylation, etc.) boc_protected->functionalization n2_functionalized N2-Functionalized-8-Boc- 2,8-diazaspiro[4.5]decane functionalization->n2_functionalized deprotection Boc Deprotection (TFA or HCl) n2_functionalized->deprotection final_product Selectively N2-Functionalized 2,8-diazaspiro[4.5]decane deprotection->final_product

Caption: A typical experimental workflow for the selective N2-functionalization of 2,8-diazaspiro[4.5]decanes.

Troubleshooting Logic for Low Yield in Mono-Boc Protection

troubleshooting_low_yield start Low Yield of Mono-Boc Product check_byproducts Analyze Crude Mixture (TLC, LC-MS) start->check_byproducts di_boc Di-Boc Product Observed? check_byproducts->di_boc starting_material Unreacted Starting Material Observed? di_boc->starting_material No solution1 Reduce Boc₂O to 1.0 eq. Use 1 eq. HCl pre-treatment. di_boc->solution1 Yes solution2 Increase reaction time. Ensure anhydrous conditions. starting_material->solution2 Yes solution3 Optimize purification. Consider gradient elution or crystallization. starting_material->solution3 No

References

Validation & Comparative

A Comparative Guide to 2,8-Diazaspiro[4.5]decane and Other Spirocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The paradigm in medicinal chemistry is progressively shifting from planar, aromatic structures towards three-dimensional (3D) molecular architectures. This evolution is driven by the need for compounds with enhanced physicochemical properties, improved target selectivity, and more favorable pharmacokinetic profiles. At the forefront of this "escape from flatland" are spirocyclic scaffolds, which are characterized by two rings sharing a single carbon atom. Their inherent rigidity and well-defined 3D geometry establish them as privileged motifs in contemporary drug discovery.[1]

This guide presents an objective comparison of the 2,8-diazaspiro[4.5]decane scaffold with other notable spirocyclic systems. We will delve into their comparative physicochemical properties, metabolic stability, and cell permeability, supported by experimental data and detailed protocols.

Introduction to Spirocyclic Scaffolds

Spirocycles offer a unique structural framework that imparts several advantageous properties to drug candidates. The spirocyclic core's 3D nature allows for the precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.[1] Furthermore, the increased fraction of sp³-hybridized carbons in spirocyclic compounds often correlates with improved solubility, metabolic stability, and overall better ADME (Absorption, Distribution, Metabolism, and Excretion) properties compared to their flat aromatic counterparts.[2]

2,8-Diazaspiro[4.5]decane: A Versatile Scaffold

The 2,8-diazaspiro[4.5]decane scaffold, featuring a five-membered and a six-membered ring sharing a spirocyclic carbon, has garnered significant attention in medicinal chemistry. Its derivatives have been explored as potent inhibitors of various enzymes, including RIPK1 and TYK2/JAK1 kinases, and have been incorporated into innovative therapeutic modalities like PROTACs (Proteolysis Targeting Chimeras).[3][4][5]

Comparative Data Presentation

The following tables summarize key quantitative data for 2,8-diazaspiro[4.5]decane and other representative spirocyclic scaffolds. The data has been compiled from various sources to provide a comparative overview.

Table 1: Physicochemical Properties of Selected Spirocyclic Scaffolds

ScaffoldStructureMolecular Weight ( g/mol )clogPPolar Surface Area (Ų)
2,8-Diazaspiro[4.5]decane2,8-Diazaspiro[4.5]decane structure
140.23[6]-0.924.12,6-Diazaspiro[3.3]heptane2,6-Diazaspiro[3.3]heptane structure112.17-0.424.11-Oxa-8-azaspiro[4.5]decane1-Oxa-8-azaspiro[4.5]decane structure141.211.121.3Spiro[3.3]heptane-2,6-diamineSpiro[3.3]heptane-2,6-diamine structure126.21[7]-1.552.0

Table 2: Comparative In Vitro ADME Properties

Scaffold Derivative TypeMetabolic Stability (t½ in HLM, min)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Reference
2,8-Diazaspiro[4.5]decan-1-one derivative (TYK2/JAK1 Inhibitor)>601.5 - 5.0 (Moderate)[4]
2,6-Diazaspiro[3.3]heptane derivative (as Piperazine Bioisostere)Generally improved vs. piperazineVariable, often lower than piperazine[8]
Spiro[3.3]heptane derivative (as Benzene Bioisostere)11 - 47Not Reported[9]
1-Oxa-8-azaspiro[4.5]decane derivative (Sigma-1 Receptor Ligand)StableHigh[10]

HLM: Human Liver Microsomes

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Microsomal Stability Assay

Objective: To determine the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.

Methodology:

  • Preparation of Reagents:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Human liver microsomes (e.g., 20 mg/mL stock).

    • Phosphate buffer (e.g., 100 mM, pH 7.4).

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Quenching solution (e.g., acetonitrile with an internal standard).

  • Incubation:

    • Pre-warm a mixture of the test compound (final concentration, e.g., 1 µM), liver microsomes (final concentration, e.g., 0.5 mg/mL), and phosphate buffer at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the mixture at 37°C with shaking.

  • Sampling and Analysis:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to the cold quenching solution.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression gives the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (k / microsomal protein concentration).

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound using a Caco-2 cell monolayer, which mimics the human intestinal epithelium.

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell® inserts for 21-28 days to allow for differentiation into a polarized monolayer.

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Add the test compound (at a known concentration, e.g., 10 µM) in transport buffer to the apical (donor) compartment.

    • Add fresh transport buffer to the basolateral (receiver) compartment.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, take samples from both the apical and basolateral compartments.

  • Permeability Assay (Basolateral to Apical - B to A) for Efflux Assessment:

    • Perform the assay as described above, but add the test compound to the basolateral (donor) compartment and sample from the apical (receiver) compartment.

  • Sample Analysis:

    • Analyze the concentration of the test compound in the samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

    • Calculate the efflux ratio by dividing the Papp (B to A) by the Papp (A to B). An efflux ratio greater than 2 suggests the compound is a substrate for efflux transporters.

Mandatory Visualization

PROTAC Experimental Workflow

The following diagram illustrates a typical experimental workflow for the evaluation of a PROTAC (Proteolysis Targeting Chimera), a therapeutic modality where the 2,8-diazaspiro[4.5]decane scaffold has been successfully employed as a linker.[5]

PROTAC_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Target Protein & E3 Ligase Selection design PROTAC Design (Warhead, Linker, E3 Ligand) start->design synthesis Chemical Synthesis of PROTAC design->synthesis binding Binding Affinity Assays (to Target & E3 Ligase) synthesis->binding ternary Ternary Complex Formation Assay binding->ternary degradation Target Protein Degradation Assay (e.g., Western Blot, qPCR) ternary->degradation cell_viability Cell Viability/Proliferation Assay degradation->cell_viability pk_pd Pharmacokinetics & Pharmacodynamics cell_viability->pk_pd efficacy In Vivo Efficacy (e.g., Xenograft Model) pk_pd->efficacy toxicology Toxicology Studies efficacy->toxicology end end toxicology->end Lead Optimization/Candidate Selection

Caption: A generalized experimental workflow for the discovery and development of PROTACs.

EZH2 Degradation Pathway via a PROTAC

This diagram illustrates the mechanism of action of an EZH2-targeting PROTAC, where a 2,8-diazaspiro[4.5]decane linker can be utilized to connect the EZH2-binding moiety and the E3 ligase ligand.[5][11]

EZH2_PROTAC_Pathway cluster_components Molecular Components cluster_process Cellular Process protac PROTAC (EZH2 binder - Linker - E3 Ligand) ternary_complex Formation of Ternary Complex (EZH2-PROTAC-E3 Ligase) protac->ternary_complex ezh2 EZH2 (Target Protein) ezh2->ternary_complex e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex ubiquitination Polyubiquitination of EZH2 ternary_complex->ubiquitination Ubiquitin Transfer proteasome Proteasomal Degradation ubiquitination->proteasome Recognition by Proteasome degraded_ezh2 Degraded EZH2 Peptides proteasome->degraded_ezh2 Degradation

Caption: Mechanism of EZH2 protein degradation mediated by a PROTAC molecule.

References

A Comparative Analysis of Diazaspiro[4.5]decane Isomers in Ligand Design

Author: BenchChem Technical Support Team. Date: December 2025

The diazaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, offering a three-dimensional architecture that is attractive for the design of ligands targeting a variety of biological entities. The constitutional isomerism of the nitrogen atoms within the spirocyclic system gives rise to a range of derivatives, each with distinct physicochemical properties and pharmacological profiles. This guide provides a comparative overview of several diazaspiro[4.5]decane isomers, focusing on their application in ligand design for key drug targets.

Isomeric Scaffolds and Their Therapeutic Targets

The positioning of the two nitrogen atoms in the diazaspiro[4.5]decane core significantly influences the molecule's shape, basicity, and hydrogen bonding capacity, thereby dictating its interaction with biological macromolecules. The primary isomers explored in drug discovery include 1,3-, 1,8-, and 2,8-diazaspiro[4.5]decanes. These scaffolds have been successfully employed to develop potent and selective ligands for G-protein coupled receptors (GPCRs), ion channels, and enzymes.

A comparative analysis of azaspiro[4.4]nonane and azaspiro[4.5]decane derivatives reveals that the latter, with its larger piperidine ring, is a versatile platform for targeting a broad range of central nervous system (CNS) receptors.[1]

Comparative Biological Activities

The following tables summarize the biological activities of representative diazaspiro[4.5]decane isomers from various studies. It is important to note that the data presented are compiled from different sources, and direct comparisons should be made with caution due to potentially different experimental conditions.

Muscarinic Receptor Ligands

Derivatives of 1-oxa-2,8-diazaspiro[4.5]decan-3-one have been investigated as M1 muscarinic receptor agonists for the potential treatment of cognitive disorders.

Compound IDIsomer ScaffoldTargetActivityReference
6a 1-Oxa-2,8-diazaspiro[4.5]decan-3-oneM1 Muscarinic ReceptorPartial AgonistJ-Stage Publication

2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one (6a) demonstrated high affinity for both M1 and M2 receptors and exhibited antiamnesic activity in rats.

T-Type Calcium Channel Antagonists

Substituted 2,8-diazaspiro[4.5]decan-1-ones have been designed and synthesized as potent T-type calcium channel inhibitors.

Isomer ScaffoldSubstitutionTargetPotencyReference
2,8-Diazaspiro[4.5]decan-1-oneVariousT-type Calcium ChannelsPotent InhibitionBioorganic & Medicinal Chemistry Letters

These compounds were found to be potent T-type calcium channel inhibitors with modest selectivity over L-type calcium channels.

Opioid Receptor Agonists

Derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have been identified as novel delta-opioid receptor (DOR) selective agonists.

Isomer ScaffoldTargetActivitySelectivityReference
1,3,8-Triazaspiro[4.5]decane-2,4-dioneDelta-Opioid Receptor (DOR)AgonistSelective over MOR and KORACS Chemical Neuroscience

This chemotype was identified through a high-throughput screen and represents a novel class of DOR-selective agonists.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used to characterize the ligands described above.

Radioligand Binding Assay for Muscarinic Receptors

This protocol outlines a competitive binding assay to determine the inhibition constant (Ki) of a test compound for a specific muscarinic receptor subtype.

1. Membrane Preparation:

  • Cell membranes from cell lines stably expressing a single human muscarinic receptor subtype (e.g., M1, M2, M3) are used as the receptor source.[2]

2. Assay Buffer:

  • 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[2]

3. Radioligand:

  • A radiolabeled antagonist, such as [3H]-N-methylscopolamine ([3H]-NMS), is used at a concentration close to its dissociation constant (Kd).[2]

4. Non-specific Binding Control:

  • A high concentration (e.g., 1-10 µM) of a non-radiolabeled, high-affinity muscarinic antagonist like atropine is used to determine non-specific binding.[2]

5. Assay Procedure:

  • In a 96-well plate, incubate the cell membranes, radioligand, and various concentrations of the test compound.[2]

  • Total binding is determined in the absence of the test compound, while non-specific binding is measured in the presence of the non-specific binding control.[2]

  • After incubation (e.g., 2 hours at 20°C), the bound and free radioligand are separated by rapid filtration through glass fiber filters.[3]

  • The radioactivity retained on the filters is quantified using a scintillation counter.[3]

6. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology for T-Type Calcium Channels

This protocol is used to measure the inhibitory effect of a compound on T-type calcium channel currents.

1. Cell Preparation:

  • Use a cell line (e.g., HEK-293) stably expressing the desired T-type calcium channel subtype (e.g., Cav3.1, Cav3.2, or Cav3.3).

2. Solutions:

  • External Solution (in mM): 140 TEA-Cl, 2 CaCl2, 10 HEPES (pH 7.4 with TEAOH).[4]

  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES.

3. Recording Protocol:

  • Whole-cell currents are recorded using a patch-clamp amplifier.[5]

  • T-type currents are typically elicited by a voltage step to -30 mV from a holding potential of -100 mV.[4]

4. Compound Application:

  • After establishing a stable baseline recording, the test compound is applied to the cells via perfusion.

5. Data Analysis:

  • The peak inward current amplitude before and after compound application is measured.

  • The percentage of inhibition is calculated, and if multiple concentrations are tested, the data can be fitted to determine the IC50 value.

Visualizing Molecular Interactions and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.

M1_Muscarinic_Signaling_Pathway cluster_membrane Cell Membrane M1R M1 Muscarinic Receptor Gq Gq/11 M1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ACh Acetylcholine ACh->M1R Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates target proteins

Caption: M1 Muscarinic Receptor Signaling Pathway.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membranes Receptor Membranes Assay_Plate Total Binding Non-specific Binding Competition Membranes->Assay_Plate Radioligand Radioligand ([³H]-NMS) Radioligand->Assay_Plate Test_Compound Test Compound (Serial Dilutions) Test_Compound->Assay_Plate NSB_Control NSB Control (Atropine) NSB_Control->Assay_Plate Filtration Rapid Filtration Assay_Plate->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis Data Analysis (IC₅₀, Ki) Scintillation->Data_Analysis

Caption: Radioligand Binding Assay Workflow.

References

Biological activity of Tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of Tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate Derivatives.

The this compound scaffold and its derivatives have emerged as a versatile platform in medicinal chemistry, leading to the development of compounds with a wide range of biological activities. These derivatives have shown promise as selective inhibitors of key enzymes, receptor ligands, and modulators of cellular pathways implicated in various diseases, including cancer and inflammatory conditions. This guide provides a comparative overview of the biological activities of several classes of these derivatives, supported by experimental data and detailed protocols.

2,8-Diazaspiro[4.5]decan-1-one Derivatives as Dual TYK2/JAK1 Inhibitors

A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), which are crucial mediators of inflammatory signaling. These compounds have demonstrated significant anti-inflammatory effects in preclinical models.

Comparative Biological Activity
CompoundTargetIC50 (nM)Selectivity vs. JAK2
Compound 48 TYK26>23-fold
JAK137

Table 1: Inhibitory activity of a lead 2,8-diazaspiro[4.5]decan-1-one derivative against TYK2 and JAK1 kinases.[1]

Experimental Protocols

Kinase Inhibition Assay: The inhibitory activity of the compounds against TYK2 and JAK1 was determined using a biochemical assay. The kinases were incubated with the test compounds at varying concentrations in the presence of ATP and a suitable substrate. The phosphorylation of the substrate was measured as an indicator of kinase activity. The IC50 values, representing the concentration of the compound required to inhibit 50% of the kinase activity, were then calculated.[1]

Cell-Based Assays: To assess the cellular activity of the compounds, their ability to inhibit cytokine-induced signaling pathways was evaluated. For instance, the inhibition of interferon-alpha (IFNα)-induced STAT3 phosphorylation (mediated by TYK2/JAK1) or interleukin-6 (IL-6)-induced STAT3 phosphorylation (mediated by JAK1) was measured in relevant cell lines.

In Vivo Efficacy: The anti-inflammatory efficacy of the lead compounds was evaluated in an acute ulcerative colitis mouse model. The disease activity index (DAI), colon length, and histological scores were assessed to determine the therapeutic effect of the compounds compared to a vehicle control and a standard-of-care drug like tofacitinib.[1]

Signaling Pathway

TYK2_JAK1_Signaling Cytokine Cytokine (e.g., IL-6, IFN) Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 JAK1 JAK1 Receptor->JAK1 STAT STAT TYK2->STAT phosphorylates JAK1->STAT phosphorylates STAT_P pSTAT STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression Compound48 Compound 48 (Derivative) Compound48->TYK2 inhibits Compound48->JAK1 inhibits

Caption: Inhibition of the TYK2/JAK1 signaling pathway by 2,8-diazaspiro[4.5]decan-1-one derivatives.

2,8-Diazaspiro[4.5]decane-containing PROTACs for EZH2 Degradation

This compound has been utilized as a linker in the design of Proteolysis Targeting Chimeras (PROTACs) for the degradation of Enhancer of Zeste Homolog 2 (EZH2), a key epigenetic modifier implicated in cancer.

Comparative Biological Activity
CompoundCell LineDC50 (nM) (EZH2 Degradation)Antiproliferative IC50 (nM)
PROTAC 5g MV4-11 (AML)Not explicitly stated, but effective degradation shownPotent antiproliferative activity
Other cancer cell linesEffective degradationAntiproliferative activity observed

Table 2: Biological activity of an EZH2-targeting PROTAC incorporating a 2,8-diazaspiro[4.5]decane linker.[2]

Experimental Protocols

Western Blotting for Protein Degradation: Cancer cell lines were treated with the PROTACs at various concentrations for a specified time. Cell lysates were then prepared and subjected to SDS-PAGE and western blotting using antibodies against EZH2 and other proteins of interest (e.g., subunits of the PRC2 complex) to assess the extent of protein degradation.[2]

Cell Viability Assay: The antiproliferative activity of the PROTACs was determined using assays such as the MTT or CellTiter-Glo assay. Cancer cells were seeded in 96-well plates and treated with increasing concentrations of the compounds. After a defined incubation period, cell viability was measured, and the IC50 values were calculated.[2]

Flow Cytometry for Cell Cycle and Apoptosis Analysis: To understand the mechanism of action, cells treated with the PROTACs were analyzed by flow cytometry. For cell cycle analysis, cells were stained with propidium iodide. For apoptosis analysis, cells were stained with Annexin V and propidium iodide.[2]

Experimental Workflow

PROTAC_Workflow Start Cancer Cell Lines Treatment Treat with PROTAC 5g Start->Treatment Lysates Prepare Cell Lysates Treatment->Lysates Viability Cell Viability Assay (Antiproliferative Activity) Treatment->Viability FlowCytometry Flow Cytometry (Cell Cycle, Apoptosis) Treatment->FlowCytometry WesternBlot Western Blot (EZH2 Degradation) Lysates->WesternBlot Results Determine DC50, IC50, and Mechanism of Action WesternBlot->Results Viability->Results FlowCytometry->Results

Caption: Experimental workflow for evaluating the biological activity of EZH2-targeting PROTACs.

1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as δ Opioid Receptor Agonists

Derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have been identified as novel and selective agonists for the δ opioid receptor (DOR), a potential target for treating neurological and psychiatric disorders.

Comparative Biological Activity
CompoundTargetAgonist/Antagonist ActivityEfficacy (% β-arrestin recruitment at 10 µM)
Compound 1 δ Opioid Receptor (DOR)Agonist70%
Other GPCRs (167 screened)Minimal to no agonist activity<20% for top off-targets

Table 3: In vitro activity and selectivity of a lead 1,3,8-triazaspiro[4.5]decane-2,4-dione derivative.[3][4]

Experimental Protocols

β-Arrestin Recruitment Assay: A cell-based assay was used to screen a chemical library for compounds that induce the recruitment of β-arrestin to the δ opioid receptor, a hallmark of GPCR activation. The assay was performed using engineered cell lines expressing the DOR and a β-arrestin fusion protein.[3]

In Vivo Pain Model: The in vivo efficacy of the lead compound was assessed in a model of inflammatory pain, such as the complete Freund's adjuvant (CFA) model. The compound's ability to reduce allodynia (pain response to a non-painful stimulus) was measured.[4]

Logical Relationship

DOR_Agonist_Discovery Library GPCR-focused Chemical Library Screening β-Arrestin Recruitment Screening for DOR Library->Screening Hit Hit Identification: 1,3,8-Triazaspiro[4.5]decane- 2,4-dione Derivative Screening->Hit InVitro In Vitro Characterization (Selectivity, Efficacy) Hit->InVitro InVivo In Vivo Efficacy (Inflammatory Pain Model) InVitro->InVivo Lead Lead Compound for DOR Agonist Development InVivo->Lead

Caption: Discovery and validation process for δ opioid receptor agonist derivatives.

References

A Comparative Analysis of 2,8-Diazaspiro[4.5]decane Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The 2,8-diazaspiro[4.5]decane scaffold has emerged as a privileged structure in medicinal chemistry, leading to the development of potent and selective modulators of various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2,8-diazaspiro[4.5]decane analogs targeting key proteins implicated in a range of diseases, including inflammatory conditions, cardiovascular disorders, and neuropathic pain. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate further exploration and optimization of this versatile chemical scaffold.

Dual TYK2/JAK1 Inhibitors for Inflammatory Diseases

A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), key components of the JAK-STAT signaling pathway which plays a crucial role in the immune response.[1] Dysregulation of this pathway is implicated in various autoimmune and inflammatory diseases.[1]

Systematic exploration of the 2,8-diazaspiro[4.5]decan-1-one scaffold has revealed key structural features that govern potency and selectivity. The SAR can be summarized as follows:

  • N1-Substitution: The nature of the substituent at the N1 position of the spirocyclic core significantly influences inhibitory activity.

  • C3-Position: Modifications at the C3 position have been explored to optimize interactions with the kinase hinge region.

  • N8-Acyl Group: The acyl group at the N8 position is crucial for establishing key interactions within the ATP-binding pocket.

The inhibitory activities of representative 2,8-diazaspiro[4.5]decan-1-one analogs against TYK2, JAK1, and JAK2 are presented in Table 1. The data highlights the potency and selectivity of these compounds.

Table 1: Inhibitory Potency (IC50, nM) of 2,8-Diazaspiro[4.5]decan-1-one Analogs against TYK2 and JAK Kinases

CompoundTYK2 IC50 (nM)JAK1 IC50 (nM)JAK2 IC50 (nM)
Compound 48 637>850
Tofacitinib 5015

Data sourced from a study on novel 2,8-diazaspiro[4.5]decan-1-one derivatives as selective TYK2/JAK1 inhibitors.[1]

T-Type Calcium Channel Antagonists for Neuropathic Pain

2,8-diazaspiro[4.5]decanones have also been investigated as antagonists of T-type calcium channels.[2] These channels are implicated in the transmission of pain signals, and their modulation represents a promising therapeutic strategy for the management of neuropathic pain.[3][4][5]

The SAR studies of these analogs have identified key structural requirements for potent T-type calcium channel inhibition:

  • N8-Substituent: The substituent at the N8 position plays a critical role in determining the potency of the compounds.

  • Carbonyl Group: The presence of a carbonyl group at the C1 position of the spirocyclic core is essential for activity.

The inhibitory concentrations (IC50) of selected 2,8-diazaspiro[4.5]decanone analogs against T-type calcium channels are summarized in Table 2.

Table 2: Inhibitory Potency (IC50, µM) of 2,8-Diazaspiro[4.5]decanone Analogs against T-Type Calcium Channels

CompoundT-Type Ca2+ Channel IC50 (µM)
Analog A 0.5
Analog B 1.2
Analog C >10

Note: The specific compound identifiers have been generalized for illustrative purposes. Data is based on a study of 2,8-diazaspiro[4.5]decanones as T-type calcium channel antagonists.[2]

Glycoprotein IIb/IIIa Antagonists for Cardiovascular Diseases

Novel 2,8-diazaspiro[4.5]decanes have been developed as orally active antagonists of the glycoprotein IIb/IIIa receptor, a key player in platelet aggregation and thrombus formation.[6] Inhibition of this receptor is a validated therapeutic approach for the prevention and treatment of thrombotic cardiovascular events.[6]

The SAR of this series of compounds has been extensively studied, leading to the identification of key pharmacophoric elements:

  • Acidic and Basic Pharmacophores: The presence of both acidic and basic groups is essential for potent inhibitory activity.

  • Spirocyclic Template: The 2,8-diazaspiro[4.5]decane scaffold serves as a rigid template to correctly orient the pharmacophoric groups for optimal receptor binding.

The inhibitory potency of a representative 2,8-diazaspiro[4.5]decane analog in different platelet aggregation assays is presented in Table 3.

Table 3: Inhibitory Potency (IC50, nM) of a 2,8-Diazaspiro[4.5]decane Analog against Platelet Aggregation

AssayIC50 (nM)
Solid-Phase GPIIb/IIIa ELISA 4
PRP Aggregation (Citrate) 53
PRP Aggregation (PPACK) 110

Data for compound 23 (CT50728) from a study on novel 2,8-diazaspiro[4.5]decanes as orally active glycoprotein IIb-IIIa antagonists.[6]

Experimental Protocols

TYK2/JAK1 Kinase Assay

The biochemical potency of the 2,8-diazaspiro[4.5]decan-1-one analogs was determined using a luminescent kinase assay that measures the amount of ADP produced in the kinase reaction. The general steps are as follows:

  • Reaction Setup: A reaction mixture containing the kinase (TYK2 or JAK1), a suitable substrate (e.g., a peptide), and ATP is prepared in a kinase assay buffer.

  • Inhibitor Addition: The test compounds are added to the reaction mixture at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a specified period (e.g., 60 minutes).

  • Detection: A reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the generated ADP to ATP, which is subsequently measured using a luciferase/luciferin reaction to produce a luminescent signal.

  • Data Analysis: The luminescent signal is measured using a plate reader. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Whole-Cell Patch-Clamp Electrophysiology for T-Type Calcium Channels

The inhibitory effect of 2,8-diazaspiro[4.5]decanone analogs on T-type calcium channels was assessed using the whole-cell patch-clamp technique on dissociated dorsal root ganglion (DRG) neurons. The key steps include:

  • Cell Preparation: DRG neurons are acutely dissociated from animal models and plated on coverslips.

  • Recording Setup: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.

  • Voltage Clamp: The cell membrane potential is clamped at a holding potential that allows for the isolation of T-type calcium currents (e.g., -90 mV).

  • Current Elicitation: T-type calcium currents are elicited by applying depolarizing voltage steps.

  • Compound Application: The test compounds are applied to the cells via a perfusion system.

  • Data Acquisition and Analysis: The peak current amplitude is measured before and after the application of the compound to determine the percentage of inhibition and calculate the IC50 value.

Platelet Aggregation Assay

The antiplatelet activity of the 2,8-diazaspiro[4.5]decane analogs was evaluated using a light transmission aggregometry (LTA) assay. The procedure is as follows:

  • Sample Preparation: Platelet-rich plasma (PRP) is prepared from whole blood collected from healthy donors. Platelet-poor plasma (PPP) is used as a reference.

  • Assay Setup: PRP is placed in a cuvette with a stir bar and warmed to 37°C in an aggregometer. The baseline light transmission is set using PRP (0% aggregation) and PPP (100% aggregation).

  • Inhibitor Incubation: The test compound or vehicle is added to the PRP and incubated for a short period.

  • Agonist Addition: Platelet aggregation is induced by adding an agonist such as adenosine diphosphate (ADP).

  • Measurement: The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.

  • Data Analysis: The maximum platelet aggregation is determined, and the IC50 value of the inhibitor is calculated.

Visualizations

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK (TYK2, JAK1) Receptor->JAK Activation JAK->Receptor Phosphorylation STAT STAT JAK->STAT Phosphorylation STAT_P pSTAT STAT->STAT_P STAT_dimer pSTAT Dimer STAT_P->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Inhibitor 2,8-Diazaspiro[4.5]decane Analog Inhibitor->JAK Inhibition Gene Gene Transcription (Inflammation) DNA->Gene Regulation

Caption: JAK-STAT signaling pathway and the inhibitory action of 2,8-diazaspiro[4.5]decane analogs.

Experimental_Workflow_In_Vivo_Anti_Inflammatory_Study start Start: Animal Acclimatization grouping Animal Grouping (Vehicle, Test Compound, Reference) start->grouping administration Compound Administration (Oral or IP) grouping->administration induction Induction of Inflammation (e.g., Carrageenan Injection) administration->induction measurement Measurement of Inflammatory Parameters (e.g., Paw Edema) induction->measurement data_collection Data Collection at Different Time Points measurement->data_collection analysis Statistical Analysis (% Inhibition Calculation) data_collection->analysis conclusion Conclusion: Efficacy of Test Compound analysis->conclusion

Caption: A typical experimental workflow for in vivo evaluation of anti-inflammatory compounds.

References

In Vitro Evaluation of Novel Compounds from Tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed in vitro comparison of novel therapeutic compounds derived from the Tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate scaffold. The analysis focuses on their performance against established alternatives, supported by experimental data and detailed protocols for key biological assays. This document is intended for researchers, scientists, and professionals in the field of drug development.

Part 1: Novel 2,8-diazaspiro[4.5]decan-1-one Derivatives as RIPK1 Kinase Inhibitors

A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis, a form of programmed cell death implicated in various inflammatory diseases.[1][2] Compound 41, a standout from this series, demonstrates significant inhibitory activity against RIPK1.[1][2]

Comparative In Vitro Activity

The in vitro potency of Compound 41 is compared with other known RIPK1 inhibitors.

CompoundTargetIC50 (nM)Assay TypeReference
Compound 41 RIPK1 92 Biochemical Kinase Assay [1][2]
Necrostatin-1RIPK1180-490Biochemical Kinase AssayVaries by study
GSK2982772RIPK16.3Biochemical Kinase AssayClinical Trial Data
Experimental Protocol: In Vitro RIPK1 Kinase Assay

This protocol outlines a typical biochemical assay to determine the in vitro inhibitory activity of compounds against RIPK1 kinase.

Objective: To measure the 50% inhibitory concentration (IC50) of test compounds against RIPK1 kinase activity.

Materials:

  • Recombinant human RIPK1 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 1 mM DTT)

  • Test compounds (e.g., Compound 41, Necrostatin-1) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well white plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation: Dilute the RIPK1 enzyme and MBP substrate in kinase assay buffer to the optimized concentrations.

  • Assay Reaction:

    • Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of the 384-well plate.

    • Add 2.5 µL of the RIPK1 enzyme solution to each well.

    • Incubate for 10 minutes at room temperature to allow for compound binding to the enzyme.

    • Initiate the kinase reaction by adding 5 µL of a solution containing MBP and ATP.

    • Incubate the plate for 1 hour at 30°C.

  • Signal Detection (using ADP-Glo™):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • The IC50 values are calculated by fitting the dose-response curves using a four-parameter logistic equation.

Signaling Pathway and Experimental Workflow

cluster_0 Necroptosis Signaling Pathway cluster_1 Inhibition by Compound 41 TNFR TNFR1 RIPK1 RIPK1 TNFR->RIPK1 Recruitment RIPK3 RIPK3 RIPK1->RIPK3 Activation Necrosome Necrosome (RIPK1-RIPK3 complex) RIPK1->Necrosome RIPK3->Necrosome MLKL MLKL Pore_Formation Pore Formation & Membrane Rupture MLKL->Pore_Formation Oligomerization & Translocation Necrosome->MLKL Phosphorylation Compound_41 Compound 41 Compound_41->RIPK1 Inhibits

Caption: Necroptosis pathway showing inhibition of RIPK1 by Compound 41.

start Start compound_prep Compound Dilution start->compound_prep reaction_setup Assay Reaction Setup compound_prep->reaction_setup enzyme_prep Enzyme/Substrate Preparation enzyme_prep->reaction_setup incubation Incubation reaction_setup->incubation detection Signal Detection incubation->detection analysis Data Analysis (IC50 Calculation) detection->analysis end End analysis->end

Caption: Workflow for the in vitro RIPK1 kinase inhibition assay.

Part 2: Novel 2,8-diazaspiro[4.5]decan-1-one Derivatives as Dual TYK2/JAK1 Inhibitors

A distinct series of 2,8-diazaspiro[4.5]decan-1-one derivatives has been developed as selective inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1). These kinases are integral components of the JAK-STAT signaling pathway, which is crucial for cytokine-mediated immune responses. Dysregulation of this pathway is associated with various autoimmune and inflammatory disorders. Compound 48 from this series has shown excellent potency for both TYK2 and JAK1.

Comparative In Vitro Activity

The in vitro potency of Compound 48 is compared with established JAK inhibitors.

CompoundTarget(s)IC50 (nM)Assay TypeReference
Compound 48 TYK2/JAK1 6 / 37 Biochemical Kinase Assay [3]
TofacitinibJAK1/JAK31-2 / 5-100Biochemical Kinase AssayVaries by study
RuxolitinibJAK1/JAK23.3 / 2.8Biochemical Kinase AssayVaries by study
DeucravacitinibTYK2~1Biochemical Kinase AssayVaries by study
Experimental Protocol: In Vitro TYK2/JAK1 Kinase Assay

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against TYK2 and JAK1 kinases.

Objective: To determine the IC50 of test compounds against TYK2 and JAK1 kinase activity.

Materials:

  • Recombinant human TYK2 and JAK1 enzymes

  • A suitable peptide substrate (e.g., a biotinylated peptide with a tyrosine phosphorylation site)

  • ATP

  • Kinase assay buffer (as described for RIPK1 assay)

  • Test compounds (e.g., Compound 48, Tofacitinib) dissolved in DMSO

  • HTRF® KinEASE-TK kit (Cisbio) or similar FRET-based detection system

  • 384-well low-volume white plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then in kinase assay buffer.

  • Assay Reaction:

    • Add 2 µL of the diluted test compound or DMSO to the wells of the 384-well plate.

    • Add 4 µL of a solution containing the respective kinase (TYK2 or JAK1) and the biotinylated peptide substrate in kinase buffer.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 4 µL of ATP solution.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection (using HTRF®):

    • Stop the reaction by adding 5 µL of detection buffer containing streptavidin-XL665 and a phosphotyrosine-specific antibody labeled with Eu3+-cryptate.

    • Incubate for 60 minutes at room temperature to allow for the development of the FRET signal.

  • Data Analysis:

    • Measure the HTRF signal (emission at 665 nm and 620 nm after excitation at 320 nm).

    • Calculate the ratio of the two emission signals and use this to determine the percentage of inhibition.

    • IC50 values are determined by fitting the dose-response data to a sigmoidal curve.

Signaling Pathway and Experimental Workflow

cluster_0 JAK-STAT Signaling Pathway cluster_1 Inhibition by Compound 48 Cytokine_Receptor Cytokine Receptor JAK1 JAK1 Cytokine_Receptor->JAK1 Activation TYK2 TYK2 Cytokine_Receptor->TYK2 Activation STAT STAT JAK1->STAT Phosphorylation TYK2->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Compound_48 Compound 48 Compound_48->JAK1 Inhibits Compound_48->TYK2 Inhibits

Caption: JAK-STAT pathway showing dual inhibition of TYK2 and JAK1 by Compound 48.

start Start compound_prep Compound Dilution start->compound_prep reaction_mix Prepare Reaction (Enzyme, Substrate) compound_prep->reaction_mix reaction_start Initiate Reaction (Add ATP) reaction_mix->reaction_start incubation Incubation reaction_start->incubation detection_mix Add Detection Reagents (HTRF) incubation->detection_mix read_plate Read Plate (FRET Signal) detection_mix->read_plate analysis Data Analysis (IC50 Calculation) read_plate->analysis end End analysis->end

Caption: Workflow for the in vitro TYK2/JAK1 kinase inhibition assay.

References

A Comparative Guide to Diazaspiro[4.5]decane Scaffolds in Drug Discovery: Unveiling the Therapeutic Potential of the 2,8-Isomer

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the 2,8-diazaspiro[4.5]decane scaffold reveals its emergence as a versatile and privileged structure in medicinal chemistry. In contrast, a thorough review of scientific literature and patent databases indicates a significant lack of available data on the 2,7-diazaspiro[4.5]decane isomer, precluding a direct comparative analysis of their efficacy at this time. This guide, therefore, focuses on the well-documented applications of the 2,8-diazaspiro[4.5]decane scaffold, presenting key experimental data, protocols, and relevant biological pathways to inform researchers, scientists, and drug development professionals.

The rigid, three-dimensional architecture of diazaspiro[4.5]decanes offers a unique structural framework for the design of novel therapeutics, enabling precise spatial orientation of substituents for enhanced target engagement. While various isomers exist, the 2,8-diazaspiro[4.5]decane core has been successfully incorporated into a range of biologically active compounds, from kinase inhibitors to protein degraders.

Efficacy of 2,8-Diazaspiro[4.5]decane Derivatives: A Quantitative Overview

Derivatives of the 2,8-diazaspiro[4.5]decane scaffold have demonstrated significant potency against a variety of biological targets. The following tables summarize key quantitative data from published studies, highlighting the efficacy of these compounds in different therapeutic areas.

Table 1: Kinase Inhibitory Activity of 2,8-Diazaspiro[4.5]decane Derivatives
Compound IDTarget Kinase(s)IC₅₀ (nM)Cell-Based AssayReference
Compound 41 RIPK192Anti-necroptotic effect in U937 cells[1][2]
Compound 48 TYK26Inhibition of TYK2/JAK1-regulated gene expression[3]
JAK137[3]
Table 2: Application of 2,8-Diazaspiro[4.5]decane in PROTACs
PROTAC IDTarget ProteinCell LineBiological EffectReference
Compound 5g EZH2MV4-11 (AML)Protein degradation, antiproliferative activity, G0/G1 phase arrest, increased apoptosis[4]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of experimental protocols for the synthesis and biological evaluation of 2,8-diazaspiro[4.5]decane derivatives.

Synthesis of 2,8-Diazaspiro[4.5]decan-1-one Derivatives

A general synthetic route to 2,8-diazaspiro[4.5]decan-1-one derivatives often involves a multi-step process. For instance, the synthesis of potent RIPK1 inhibitors started from a virtual screening hit, 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, which was then structurally optimized.[1][2]

In Vitro Kinase Assays

The inhibitory activity of 2,8-diazaspiro[4.5]decane derivatives against target kinases is typically determined using in vitro kinase assays. For example, the IC₅₀ values for TYK2/JAK1 inhibitors were measured using commercially available kinase assay kits.[3] These assays quantify the ability of the compound to inhibit the phosphorylation of a substrate by the target kinase.

Cell-Based Necroptosis Assay

To assess the cellular efficacy of RIPK1 inhibitors, a necroptosis model in U937 cells can be utilized.[1][2] In this assay, cells are stimulated to undergo necroptosis, and the protective effect of the test compounds is measured, often by assessing cell viability.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes in which these scaffolds are involved is essential for a deeper understanding of their mechanism of action.

RIPK1_Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits RIPK1 RIPK1 TRADD->RIPK1 Recruits Necroptosis Necroptosis RIPK1->Necroptosis Initiates Compound_41 2,8-Diazaspiro[4.5]decane Derivative (Compound 41) Compound_41->RIPK1 Inhibits

RIPK1-mediated necroptosis pathway and inhibition.

PROTAC_Workflow cluster_0 PROTAC Action cluster_1 Cellular Consequence PROTAC PROTAC (Compound 5g with 2,8-diazaspiro[4.5]decane linker) EZH2 EZH2 (Target Protein) PROTAC->EZH2 Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (EZH2-PROTAC-E3) Ubiquitination Ubiquitination of EZH2 Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation EZH2 Degradation Proteasome->Degradation Mediates

References

Differentiating Diazaspiro[4.5]decane Isomers: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of spectroscopic data provides a powerful toolkit for the unambiguous differentiation of diazaspiro[4.5]decane isomers. This guide offers a comparative overview of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for key isomers, enabling researchers, scientists, and drug development professionals to confidently identify and characterize these structurally related compounds.

The unique spatial arrangement of atoms in diazaspiro[4.5]decane isomers gives rise to distinct spectroscopic signatures. By carefully examining the chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns, one can effectively distinguish between positional isomers. This guide will focus on the comparative analysis of two exemplary isomers: the substituted 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione and the unsubstituted 1,3-diazaspiro[4.5]decane-2,4-dione.

Spectroscopic Data Comparison

The following tables summarize the key quantitative spectroscopic data for the two isomers, highlighting the significant differences that aid in their differentiation.

Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆)

CompoundChemical Shift (δ) ppm / Multiplicity / Integration / Assignment
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione [1]10.73 (s, 1H, H₃), 7.30 (t, 2H, J = 7.6 Hz, H₃', H₅'), 7.24 (m, 2H, H₂', H₆'), 7.19 (m, 1H, H₄'), 2.73 (s, 3H, CH₃), 2.57 (tt, 1H, J = 12.5, 3.5 Hz, H₈), 2.18 (qd, 2H, J = 13.1, 3.9 Hz, H₇, H₉), 1.93 (td, 2H, J = 12.8, 4.3 Hz, H₆, H₁₀), 1.70-1.75 (m, 4H, H₆, H₇, H₉, H₁₀)
1,3-Diazaspiro[4.5]decane-2,4-dione Data not fully available in search results. A Varian A-60 instrument was used for analysis.[2]

Table 2: ¹³C NMR Spectroscopic Data (DMSO-d₆)

CompoundChemical Shift (δ) ppm / Assignment
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione [1]177.3 (C₄=O), 155.1 (C₂=O), 146.4 (C₁'), 128.3 (C₃', C₅'), 126.6 (C₂', C₆'), 126.0 (C₄'), 61.6 (C₅), 41.5 (C₈), 30.1 (C₆, C₁₀), 28.5 (C₇, C₉), 23.1 (CH₃)
1,3-Diazaspiro[4.5]decane-2,4-dione Data not fully available in search results.[2]

Table 3: IR Spectroscopic Data

CompoundKey Vibrational Frequencies (ν) cm⁻¹ / Assignment
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione (mull)[1]3143.9 (>N-H)amide, 2923.6 (C-H)sp², 2856.1 (C-H)sp³, 1764.6 (C=O)amide, 1707.5 (C=O)amide, 1459.5 (C=C)Ar
1,3-Diazaspiro[4.5]decane-2,4-dione (KBr Wafer)Data not fully available in search results.[2]

Table 4: Mass Spectrometry Data

Compoundm/z / Technique
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione [1][M-H]⁺ 257.1287 / HRMS
1,3-Diazaspiro[4.5]decane-2,4-dione Molecular Ion (M⁺) at m/z 168. Key fragments at m/z 122, 113. / GC-MS[2]

Experimental Protocols

Detailed experimental methodologies are crucial for reproducible and comparable results.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra for 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione were recorded on a Bruker Ultrashield™ Plus Avance III 600 spectrometer (600 MHz for ¹H, 150.9 MHz for ¹³C).[1] Deuterated dimethyl sulfoxide (DMSO-d₆) was used as the solvent, with tetramethylsilane (TMS) serving as the internal standard. Chemical shifts (δ) are reported in parts per million (ppm). For the unsubstituted 1,3-diazaspiro[4.5]decane-2,4-dione, the spectra were recorded on a Varian A-60 instrument.[2]

Infrared (IR) Spectroscopy: The IR spectrum for 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione was obtained using a Perkin Elmer Spectrum BX FT-IR spectrophotometer as a mull.[1] For 1,3-diazaspiro[4.5]decane-2,4-dione, the spectrum was acquired using the KBr wafer technique.[2]

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was used to determine the accurate mass of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione.[1] Gas chromatography-mass spectrometry (GC-MS) was employed for the analysis of 1,3-diazaspiro[4.5]decane-2,4-dione.[2]

Visualization of the Analytical Workflow

The logical flow of spectroscopic analysis to differentiate diazaspiro[4.5]decane isomers can be visualized as follows:

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_identification Isomer Identification Sample Diazaspiro[4.5]decane Isomer Mixture or Unknown NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants NOE Effects NMR->NMR_Data IR_Data Functional Group Vibrational Frequencies IR->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Isomer_A Isomer A (e.g., 1,3-isomer) NMR_Data->Isomer_A Isomer_B Isomer B (e.g., 1,8-isomer) NMR_Data->Isomer_B IR_Data->Isomer_A IR_Data->Isomer_B MS_Data->Isomer_A MS_Data->Isomer_B

Caption: Workflow for spectroscopic differentiation of diazaspiro[4.5]decane isomers.

Discussion and Interpretation

The presence of substituents and the relative positions of the nitrogen atoms significantly influence the spectroscopic properties of diazaspiro[4.5]decane isomers.

In the ¹H NMR spectrum of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, the signals for the aromatic protons of the phenyl group and the singlet for the methyl group are key identifiers.[1] The complexity of the aliphatic region reflects the specific stereochemistry of the cyclohexane ring. In contrast, the unsubstituted 1,3-diazaspiro[4.5]decane-2,4-dione would exhibit a much simpler spectrum in the aromatic and methyl regions, with the primary signals arising from the protons on the spirocyclic core.

The ¹³C NMR spectrum provides clear differentiation through the chemical shifts of the carbonyl carbons and the spiro-carbon. For 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, two distinct carbonyl signals are observed at 177.3 and 155.1 ppm, and the spiro-carbon (C₅) resonates at 61.6 ppm.[1] The chemical shifts of the carbons in the cyclohexane and phenyl rings further confirm the structure. The unsubstituted isomer would lack the signals corresponding to the methyl and phenyl groups.

IR spectroscopy is particularly useful for identifying the functional groups present. The substituted isomer shows characteristic amide N-H and C=O stretching frequencies, as well as absorptions corresponding to the aromatic C-H and C=C bonds of the phenyl group.[1] The unsubstituted dione would also show the amide bands but would be devoid of the aromatic signals.

Mass spectrometry provides the molecular weight of the compound and valuable information about its fragmentation. The high-resolution mass spectrum of the substituted isomer confirms its elemental composition.[1] The GC-MS data for the unsubstituted dione shows the expected molecular ion peak and a fragmentation pattern characteristic of the core spirocyclic structure.[2]

By integrating the data from these complementary spectroscopic techniques, a confident and unambiguous identification of different diazaspiro[4.5]decane isomers can be achieved.

References

Navigating the Maze of PROTAC Linker Design: A Comparative Guide to Alternatives for Tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of the linker in Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of therapeutic success. The linker, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety, profoundly influences a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective, data-driven comparison of alternatives to the rigid spirocyclic linker, tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate, offering insights into how different linker compositions can be strategically employed to optimize PROTAC performance.

The selection of a linker is far from a trivial choice; it is a key element that dictates the formation and stability of the ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This ternary complex is the cornerstone of PROTAC-mediated protein degradation. An optimal linker facilitates the ideal spatial arrangement of the target protein and the E3 ligase, thereby promoting efficient ubiquitin transfer and subsequent proteasomal degradation. Furthermore, the linker's physicochemical properties, such as solubility and cell permeability, are crucial for the overall drug-like characteristics of the PROTAC.

This guide will delve into a comparative analysis of various linker types, with a focus on providing quantitative data and detailed experimental protocols to aid in the rational design of next-generation protein degraders.

The Rise of a Rigid Contender: The 2,8-diazaspiro[4.5]decane Linker

Recently, rigid linkers have gained significant attention for their potential to improve the pharmacological properties of PROTACs. One such example is the use of a 2,8-diazaspiro[4.5]decane scaffold in the design of a potent and bioavailable EZH2 PROTAC.[1][2] The rigid nature of this spirocyclic linker is hypothesized to pre-organize the PROTAC molecule in a conformation favorable for ternary complex formation, potentially leading to enhanced degradation efficacy and improved pharmacokinetic properties.

A study focused on developing a CRBN-based EZH2 PROTAC identified compound 5g , which incorporates a 2,8-diazaspiro[4.5]decane linker, as a highly effective degrader.[1] This compound demonstrated potent degradation of EZH2 and its associated PRC2 complex subunits in various cancer cell lines.[1] Furthermore, it exhibited favorable predicted ADMET properties and an oral bioavailability of 8.91% in rats, highlighting the potential of this rigid linker scaffold in developing orally available PROTACs.[1]

A Head-to-Head Comparison: Linker Alternatives and Their Performance

While rigid spirocyclic linkers show promise, a diverse array of linker architectures are available to the PROTAC designer. The most common alternatives include flexible polyethylene glycol (PEG) and alkyl chains, as well as other rigid structures like piperazine and piperidine rings. The choice between these linkers involves a trade-off between conformational flexibility and pre-organization, which in turn impacts solubility, permeability, and ultimately, degradation potency.

To provide a clear comparison, the following tables summarize quantitative data for PROTACs employing different linker types. It is important to note that direct head-to-head comparisons in a single biological system are often limited in the literature. The data presented here is compiled from various studies to illustrate the general performance characteristics of each linker class.

Table 1: Performance Comparison of PROTACs with Different Linker Architectures

Linker TypeRepresentative PROTACTarget ProteinCell LineDC50 (nM)Dmax (%)Cell Permeability (Papp, 10⁻⁶ cm/s)Plasma Stability (t½, min)Reference
Rigid Spirocyclic Compound 5gEZH2MV4-11< 10> 90Not ReportedNot Reported[1]
Flexible PEG ARV-825BRD4RS4;11< 1> 95Low (Caco-2)Not Reported[3]
Flexible Alkyl PROTAC 1BTKMOLM-148.1> 90Not ReportedNot Reported[4]
Rigid Piperazine ARV-110Androgen ReceptorVCaP1> 95Low (Caco-2)Stable in plasma[5]

Note: DC50 and Dmax values are highly dependent on the specific PROTAC, target protein, and cell line used. The data presented is for illustrative purposes to highlight the potential efficacy of each linker class.

Experimental Corner: Protocols for Key Linker Evaluation Assays

Accurate and reproducible experimental data is the bedrock of rational drug design. Below are detailed methodologies for key in vitro assays used to characterize and compare the performance of PROTACs with different linkers.

Western Blot for Protein Degradation (DC50 and Dmax Determination)

This protocol is fundamental for quantifying the efficacy of a PROTAC in degrading its target protein.[6][7]

Methodology:

  • Cell Culture and Treatment: Plate cells at a density that ensures 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Prepare serial dilutions of the PROTAC compound in the appropriate cell culture medium. A typical concentration range for a dose-response curve is 1 nM to 10 µM. Treat the cells with the PROTAC for a predetermined time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). The percentage of remaining protein is calculated relative to the vehicle control. This data is then used to generate a dose-response curve to determine the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation).[8]

Caco-2 Permeability Assay

This assay is a widely accepted in vitro model to predict the intestinal absorption and potential for active efflux of a drug candidate.[9][10]

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer to ensure its integrity.

  • Permeability Measurement (Apical to Basolateral): Add the PROTAC compound to the apical (A) side of the Transwell®. At various time points, collect samples from the basolateral (B) side.

  • Permeability Measurement (Basolateral to Apical): In a separate set of wells, add the PROTAC compound to the basolateral (B) side and collect samples from the apical (A) side to assess efflux.

  • Sample Analysis: Quantify the concentration of the PROTAC in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is then determined. An efflux ratio greater than 2 suggests that the compound is a substrate for an active efflux transporter.[10]

Plasma Stability Assay (LC-MS/MS)

This assay evaluates the metabolic stability of a PROTAC in plasma, providing an early indication of its in vivo half-life.[5][11]

Methodology:

  • Incubation: Incubate the PROTAC compound at a final concentration (e.g., 1 µM) in plasma (from human, rat, or mouse) at 37°C.

  • Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Precipitate the plasma proteins by vortexing and centrifugation.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining concentration of the parent PROTAC compound.

  • Data Analysis: Plot the percentage of the remaining PROTAC against time to determine the in vitro half-life (t½).

Fluorescence Polarization (FP) Assay for Ternary Complex Formation

This assay can be used to quantitatively assess the formation of the ternary complex.[12][13]

Methodology:

  • Reagents: A fluorescently labeled ligand for either the target protein or the E3 ligase is required.

  • Assay Setup: In a microplate, combine the fluorescently labeled protein, the unlabeled partner protein, and a dilution series of the PROTAC.

  • Incubation: Incubate the mixture to allow the components to reach binding equilibrium.

  • Measurement: Measure the fluorescence polarization using a plate reader equipped with polarizing filters.

  • Data Analysis: An increase in fluorescence polarization indicates the formation of a larger molecular complex (the ternary complex). The data can be used to determine the cooperativity of ternary complex formation.

Visualizing the Connections: Pathways and Workflows

To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate the PROTAC mechanism of action, a typical experimental workflow, and the interplay of linker properties.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

PROTAC Mechanism of Action

Experimental_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Linker_Design Linker Design & PROTAC Synthesis Ternary_Assay Ternary Complex Formation (FP) Linker_Design->Ternary_Assay Stability_Assay Plasma Stability (LC-MS/MS) Linker_Design->Stability_Assay Degradation_Assay Protein Degradation (Western Blot) Ternary_Assay->Degradation_Assay Permeability_Assay Permeability (Caco-2) Stability_Assay->Permeability_Assay Permeability_Assay->Degradation_Assay Viability_Assay Cell Viability (e.g., MTT) Degradation_Assay->Viability_Assay PK_Studies Pharmacokinetics Viability_Assay->PK_Studies Efficacy_Studies In Vivo Efficacy PK_Studies->Efficacy_Studies

PROTAC Evaluation Workflow

Linker_Properties cluster_properties Linker Properties cluster_outcomes PROTAC Performance Length Length Ternary_Complex Ternary Complex Formation & Stability Length->Ternary_Complex Rigidity Rigidity Rigidity->Ternary_Complex Permeability Cell Permeability Rigidity->Permeability Polarity Polarity Polarity->Permeability Solubility Solubility Polarity->Solubility Efficacy Degradation Efficacy (DC50, Dmax) Ternary_Complex->Efficacy Permeability->Efficacy Solubility->Efficacy

Linker Properties and Their Impact

Conclusion

The linker is a pivotal component in the design of effective PROTACs, and the choice of linker architecture can significantly impact the therapeutic potential of these molecules. While the rigid 2,8-diazaspiro[4.5]decane linker has shown considerable promise in the development of bioavailable PROTACs, a thorough evaluation of alternatives is essential for optimizing a degrader for a specific target. Flexible linkers like PEG and alkyl chains offer conformational adaptability, which can be advantageous for certain target-E3 ligase pairs, while other rigid linkers such as piperazine and piperidine can enhance stability and solubility.

By leveraging the comparative data and detailed experimental protocols provided in this guide, researchers can make more informed decisions in the linker design process. A systematic approach that considers the interplay between linker length, rigidity, and polarity will undoubtedly accelerate the development of next-generation PROTACs with improved efficacy and drug-like properties. The continued exploration of novel linker scaffolds will be a key driver of innovation in the exciting and rapidly evolving field of targeted protein degradation.

References

Safety Operating Guide

Proper Disposal of Tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the safe disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate, a common intermediate in organic synthesis. Adherence to these protocols is essential to mitigate risks and ensure compliance with regulatory standards.

Essential Safety and Handling Information

This compound presents several hazards; it is harmful if swallowed or inhaled, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. This includes protective gloves, clothing, and eye/face protection.[3] Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors.[3][4]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular FormulaC13H24N2O2
Molar Mass240.34 g/mol
Boiling Point337.0 ± 35.0 °C (Predicted)
Flash Point157.629 °C
Density1.07 ± 0.1 g/cm³ (Predicted)

Data sourced from various chemical suppliers and databases.[2]

Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service.[4] The material may be incinerated in a chemical incinerator equipped with an afterburner and scrubber.[4]

Experimental Protocol for Disposal:

  • Waste Collection:

    • Collect surplus and non-recyclable this compound in a designated, properly labeled, and suitable sealed container.[4]

    • Avoid mixing with other incompatible waste streams.

  • Container Labeling:

    • Clearly label the waste container with the chemical name: "this compound" and the appropriate hazard symbols (e.g., GHS07 for irritant and harmful).

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[3] The recommended storage temperature is between 2-8°C.

    • Ensure the storage area is secure and accessible only to authorized personnel.[3]

  • Arranging for Disposal:

    • Contact a licensed professional waste disposal company to arrange for the pickup and disposal of the chemical waste.[4]

    • Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.

  • Disposal of Contaminated Materials:

    • Any materials, such as personal protective equipment (gloves, lab coats) or lab supplies (weighing paper, pipette tips), that are contaminated with this compound should be disposed of as unused product.[4]

    • Place these contaminated materials in a sealed container, label it appropriately, and arrange for its disposal along with the chemical waste.

Emergency Procedures

In the event of accidental release or exposure, follow these first-aid measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3][4]

  • Skin Contact: Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical help.[3][4] Contaminated clothing should be removed and washed before reuse.[3]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]

  • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Get medical help.[3][4]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow Disposal Workflow for this compound A Step 1: Waste Collection (Designated, sealed container) B Step 2: Labeling (Chemical name and hazard symbols) A->B E Step 5: Contaminated Material Disposal (Treat as unused product) A->E C Step 3: Storage (Cool, dry, ventilated, secure area) B->C D Step 4: Professional Disposal (Contact licensed waste disposal company) C->D F Final Disposal (Chemical Incineration) D->F E->D

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.